Trimethylsulfonium chloride
Description
BenchChem offers high-quality Trimethylsulfonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethylsulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGVJBQKGQQKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436373 | |
| Record name | Sulfonium, trimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-29-1 | |
| Record name | Trimethylsulfonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, trimethyl-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYLSULFONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFK07NANJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimethylsulfonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trimethylsulfonium (B1222738) chloride, a versatile reagent with significant applications in organic synthesis and various research fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and key reactions, with a focus on its role in the formation of sulfur ylides for reactions such as the Corey-Chaykovsky reaction.
Chemical Structure and Properties
Trimethylsulfonium chloride is an organic salt consisting of a trimethylsulfonium cation and a chloride anion.[1] The central sulfur atom in the cation is bonded to three methyl groups, resulting in a trigonal pyramidal molecular geometry.[2] X-ray crystallography studies have determined the C-S-C bond angles to be approximately 102°, a slight compression from the ideal tetrahedral angle of 109.5° due to the presence of a lone pair of electrons on the sulfur atom.[2] The carbon-sulfur bond distance is approximately 177 picometers.[2]
Physicochemical Properties
A summary of the key quantitative data for Trimethylsulfonium chloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉ClS | [2][3] |
| Molecular Weight | 112.62 g/mol | [2][4] |
| CAS Number | 3086-29-1 | [5] |
| Appearance | Colorless crystals or white solid | [2] |
| Melting Point | Decomposes at ~100 °C; another source states 162 °C | [2][6] |
| Solubility | Very soluble in water and ethanol (B145695) | [6] |
| Hygroscopicity | Highly hygroscopic | [6] |
| ¹H NMR (D₂O, 600 MHz) | δ 2.87 (s, 9H) | [7] |
| InChI Key | OWUGVJBQKGQQKJ-UHFFFAOYSA-M | [5] |
| SMILES | C--INVALID-LINK--C.[Cl-] | [3] |
Synthesis of Trimethylsulfonium Chloride
The most common laboratory and industrial synthesis of Trimethylsulfonium chloride involves the reaction of dimethyl sulfide (B99878) with methyl chloride.[7]
Experimental Protocol: Synthesis from Sodium Sulfide Nonahydrate and Chloromethane
This method provides a direct synthesis route to Trimethylsulfonium chloride.[7]
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Chloromethane (CH₃Cl)
-
Anhydrous methanol (B129727)
-
50 mL tetrafluoroethylene-lined autoclave
Procedure:
-
Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol to a 50 mL tetrafluoroethylene-lined autoclave.[7]
-
At a low temperature, introduce 14.7 g of methyl chloride into the autoclave.[7]
-
Seal the autoclave and heat it in an external bath to 90 °C for 6 hours.[7]
-
After the reaction, cool the autoclave to room temperature.[7]
-
Filter the reaction solution and remove the solvent by rotary evaporation to obtain the crude white solid product.[7]
-
The crude product can be recrystallized from ethanol to yield colorless crystals of high purity (>99% by NMR).[7]
Key Reactions and Applications
Trimethylsulfonium chloride is a crucial precursor for the generation of dimethylsulfonium methylide, a sulfur ylide.[8] This ylide is a key reagent in the Corey-Chaykovsky reaction, which is widely used for the synthesis of epoxides, aziridines, and cyclopropanes.[9][10]
The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[10] Unlike the Wittig reaction which leads to olefins, the Corey-Chaykovsky reaction produces three-membered rings.[11]
Experimental Protocol: Epoxidation using the Corey-Chaykovsky Reaction
The following is a general procedure for the epoxidation of a ketone using a sulfur ylide generated from a trimethylsulfonium salt.
Materials:
-
Trimethylsulfonium iodide (or chloride)
-
Dry Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium tert-butoxide
-
Substrate (e.g., allyl cyclohexanone)
-
Ethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trimethylsulfonium iodide (1.65 eq) in dry DMSO with stirring until a clear solution is obtained.[12]
-
Add the ketone substrate (1.0 eq) to the solution.[12]
-
Add a solution of potassium tert-butoxide (1.65 eq) in DMSO.[12]
-
Stir the resulting solution at room temperature for 2 hours.[12]
-
Quench the reaction by adding water.[12]
-
Extract the product with ethyl ether.[12]
-
Wash the organic phase with water and dry over anhydrous magnesium sulfate.[12]
-
Evaporate the solvent to obtain the crude epoxide, which can be further purified by column chromatography.[12]
Safety and Handling
Trimethylsulfonium chloride is an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] It should be stored in a cool, dry, and well-ventilated place, protected from moisture due to its hygroscopic nature.[13]
Conclusion
Trimethylsulfonium chloride is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction. Its ability to facilitate the formation of epoxides, aziridines, and cyclopropanes makes it an important tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 3. Trimethylsulfonium Chloride | CymitQuimica [cymitquimica.com]
- 4. Trimethylsulfonium chloride | C3H9ClS | CID 10176118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylsulfonium Chloride | 3086-29-1 [sigmaaldrich.com]
- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 7. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 13. fishersci.com [fishersci.com]
Pioneering the Positive Charge: A Technical Guide to the Discovery and Historical Context of Sulfonium Salts
For Immediate Release
[City, State] – December 22, 2025 – A comprehensive technical guide detailing the discovery and historical context of sulfonium (B1226848) salts has been released today, offering researchers, scientists, and drug development professionals a thorough understanding of the origins of this important class of organosulfur compounds. This whitepaper provides an in-depth look at the initial synthesis, key scientific figures, and the evolution of our understanding of sulfonium salts, from their first preparation in the mid-19th century to the seminal work on their stereochemistry at the turn of the 20th century.
Introduction: The Dawn of Organosulfur Chemistry
The mid-19th century was a period of explosive growth in the field of organic chemistry. As chemists began to unravel the structures and reactivity of carbon-based compounds, their attention naturally turned to other elements that form covalent bonds with carbon. Sulfur, with its ability to exist in various oxidation states and form stable bonds with carbon, presented a fascinating area of exploration. It was within this context of fundamental discovery that the first sulfonium salts were synthesized, marking a significant milestone in the then-nascent field of organosulfur chemistry. These early investigations laid the groundwork for the development of a class of compounds that are now indispensable in modern organic synthesis, materials science, and biochemistry.
The First Synthesis: A Simple Beginning
The first documented synthesis of a sulfonium salt is attributed to von Oefele in 1864. The preparation was elegantly simple, involving the direct reaction of a dialkyl sulfide (B99878) with an alkyl iodide. This reaction, now a classic example of nucleophilic substitution, demonstrated that the sulfur atom in a thioether could act as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a stable salt with a positively charged, trivalent sulfur center.
Experimental Protocol: Synthesis of Trimethylsulfonium (B1222738) Iodide (von Oefele, 1864)
Materials:
-
Dimethyl sulfide
-
Methyl iodide
Procedure:
-
Dimethyl sulfide and methyl iodide are mixed, typically in equimolar amounts or with a slight excess of methyl iodide.
-
The reaction can be performed neat or in a suitable solvent.
-
The mixture is allowed to stand at room temperature. The reaction progress can be monitored by the precipitation of the solid sulfonium salt.
-
The resulting crystalline solid, trimethylsulfonium iodide, is collected by filtration.
-
The product can be purified by recrystallization from an appropriate solvent, such as ethanol.
Figure 1: General workflow for the synthesis of trimethylsulfonium iodide.
A New Dimension: The Discovery of Chiral Sulfonium Salts
While the synthesis of simple sulfonium salts was an important discovery, the field took a significant leap forward with the work of William Jackson Pope and Stanley John Peachey. In their seminal 1899 paper published in the Journal of the Chemical Society, Transactions, they reported the synthesis and resolution of the first optically active sulfonium salt, demonstrating that the sulfur atom could be a stereogenic center.[1] This discovery was a landmark in stereochemistry, proving that elements other than carbon could form the basis of molecular chirality.
Experimental Protocol: Synthesis and Resolution of Methylethyl-α-naphthylsulfonium Iodide (Pope and Peachey, 1899)
The work of Pope and Peachey was meticulous, involving a multi-step synthesis and a classical resolution using a chiral resolving agent.
Part 1: Synthesis of Methylethyl-α-naphthylsulfonium Iodide
Materials:
-
Ethyl-α-naphthyl sulfide
-
Methyl iodide
Procedure:
-
Ethyl-α-naphthyl sulfide was prepared by the reaction of α-thionaphthol with ethyl iodide.
-
The resulting ethyl-α-naphthyl sulfide was then treated with an excess of methyl iodide.
-
The mixture was allowed to react, leading to the formation of methylethyl-α-naphthylsulfonium iodide as a crystalline solid.
-
The crude product was collected and purified.
Part 2: Resolution of Racemic Methylethyl-α-naphthylsulfonium Iodide
Materials:
-
Racemic methylethyl-α-naphthylsulfonium iodide
-
Silver d-camphorsulfonate (prepared from d-camphorsulfonic acid and silver oxide)
-
Various solvents (e.g., acetone (B3395972), ethyl acetate)
Procedure:
-
The racemic sulfonium iodide was converted to the corresponding d-camphorsulfonate salt by reaction with silver d-camphorsulfonate. This resulted in a mixture of two diastereomeric salts: d-methylethyl-α-naphthylsulfonium d-camphorsulfonate and l-methylethyl-α-naphthylsulfonium d-camphorsulfonate.
-
The diastereomeric salts were separated by fractional crystallization from a mixture of acetone and ethyl acetate. The less soluble diastereomer crystallized out first.
-
The separated diastereomeric salts were then converted back to their corresponding iodide salts by reaction with potassium iodide.
-
This process yielded the separated enantiomers of methylethyl-α-naphthylsulfonium iodide, which were found to be optically active.
Figure 2: Logical workflow for the resolution of a racemic sulfonium salt as performed by Pope and Peachey.
Quantitative Data from Pope and Peachey (1899)
The following table summarizes the key quantitative data reported by Pope and Peachey in their 1899 publication.
| Compound | Melting Point (°C) | Specific Rotation ([(\alpha)]_D) |
| d-Methylethyl-α-naphthylsulfonium d-camphorsulfonate | 135 - 136 | +58.3° |
| l-Methylethyl-α-naphthylsulfonium d-camphorsulfonate | 118 - 120 | -10.8° |
| d-Methylethyl-α-naphthylsulfonium iodide | 103 - 104 | +23.5° |
| l-Methylethyl-α-naphthylsulfonium iodide | 103 - 104 | -23.3° |
Historical Context and Early Mechanistic Considerations
The discovery of sulfonium salts occurred during a period of intense focus on valence theory and the three-dimensional arrangement of atoms in molecules. The synthesis of these salts provided evidence for the ability of sulfur to expand its valence beyond the more common divalent state found in thioethers.
The reaction of a dialkyl sulfide with an alkyl halide was likely understood in the context of the emerging theories of chemical affinity and reaction mechanisms. While the formal SN2 mechanism as we know it today was not yet articulated, the concept of a direct combination of the reactants was implicit in the experimental procedures of the time. The formation of a salt from two neutral organic molecules was a clear indication of a fundamental chemical transformation.
The work of Pope and Peachey on chiral sulfonium salts was particularly significant in the context of the ongoing debate about the nature of stereoisomerism. Their findings provided strong support for the idea that the spatial arrangement of atoms around a central atom, in this case, sulfur, was responsible for optical activity, a concept that had been primarily associated with carbon. This discovery broadened the understanding of molecular asymmetry and its consequences.
Conclusion
The discovery and early investigation of sulfonium salts represent a significant chapter in the history of organic chemistry. From the simple yet foundational synthesis by von Oefele to the groundbreaking work on stereochemistry by Pope and Peachey, these early studies not only introduced a new class of compounds but also contributed to a deeper understanding of chemical bonding, reactivity, and the three-dimensional nature of molecules. The experimental protocols and quantitative data from this era, while lacking the precision of modern analytical techniques, stand as a testament to the ingenuity and meticulous work of these pioneering chemists. The principles they established continue to underpin the vast and varied applications of sulfonium salts in contemporary science and technology.
References
An In-Depth Technical Guide to Understanding the Hygroscopic Nature of Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties of Trimethylsulfonium (B1222738) Chloride
A foundational understanding of the physicochemical properties of trimethylsulfonium chloride is essential for interpreting its interaction with water molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉ClS | [1] |
| Molecular Weight | 112.62 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Solubility | Highly soluble in water and polar organic solvents like ethanol. | [1] |
| Decomposition Temperature | Approximately 100 °C | [1] |
| Hygroscopicity | Very hygroscopic, readily absorbs atmospheric moisture and can undergo deliquescence. | [1][4] |
The Phenomenon of Hygroscopicity and Deliquescence
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For an ionic compound like trimethylsulfonium chloride, this phenomenon is driven by the strong ion-dipole interactions between the trimethylsulfonium cations ((CH₃)₃S⁺), the chloride anions (Cl⁻), and the polar water molecules.[1]
Deliquescence is an extreme form of hygroscopicity where the substance absorbs enough water from the atmosphere to dissolve and form a liquid solution. The Critical Relative Humidity (CRH) , also known as the deliquescence point, is the specific relative humidity at which this transition occurs at a given temperature.[5] Below the CRH, the salt will remain in its solid crystalline form. Above the CRH, it will continue to absorb water until a saturated solution is formed.[5]
The interaction between trimethylsulfonium chloride and water can be visualized as a stepwise process:
Experimental Protocols for Hygroscopicity Characterization
Precise characterization of the hygroscopic properties of a compound like trimethylsulfonium chloride is crucial for its effective use. The primary technique for this is Dynamic Vapor Sorption (DVS).
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[2][6] This allows for the determination of a moisture sorption isotherm, which plots the equilibrium moisture content of the sample as a function of relative humidity.[7]
4.1.1 DVS Experimental Workflow
The following diagram illustrates a typical DVS experimental workflow for a hygroscopic sample.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotherms and Kinetics of Water Vapor Sorption/Desorption for Surface Films of Polyion-Surfactant Ion Complex Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Choline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Trimethylsulfonium (B1222738) chloride ((CH₃)₃S⁺Cl⁻), a versatile reagent in organic synthesis. The document details its thermal stability, decomposition temperature, and the mechanism of its degradation. It also includes methodologies for its synthesis and thermal analysis, aimed at providing researchers and professionals in drug development with the necessary information for its effective and safe handling.
Thermal Properties and Stability
Trimethylsulfonium chloride is a hygroscopic, colorless crystalline solid.[1] Its stability is significantly influenced by temperature and moisture. While stable under ambient conditions, it is sensitive to heat and will decompose at elevated temperatures.[2] Due to its hygroscopic nature, it should be stored in a dry, inert atmosphere.
The thermal decomposition of Trimethylsulfonium chloride occurs at a relatively low temperature compared to its bromide and iodide counterparts, a factor attributed to the nature of the counteranion.[2]
Decomposition Temperature and Products
Trimethylsulfonium chloride undergoes thermal decomposition at approximately 100°C.[1][2][3] This process is not a conventional melting transition but a chemical breakdown of the compound. The primary decomposition products are dimethyl sulfide (B99878) ((CH₃)₂S) and methyl chloride (CH₃Cl).[2][3]
The decomposition is an intramolecular Sₙ2 reaction.[3] In this process, the chloride anion acts as a nucleophile, attacking one of the electrophilic methyl groups attached to the positively charged sulfur atom. This nucleophilic attack leads to the cleavage of a carbon-sulfur bond, resulting in the formation of the neutral products.
Quantitative Data Summary
The thermal stability of trimethylsulfonium salts varies with the counteranion. The chloride salt is notably less stable than the bromide and iodide salts.
| Compound | Formula | Decomposition Temperature |
| Trimethylsulfonium chloride | [(CH₃)₃S]⁺Cl⁻ | ~100 °C[1][2] |
| Trimethylsulfonium bromide | [(CH₃)₃S]⁺Br⁻ | 172 °C[1][2] |
| Trimethylsulfonium iodide | [(CH₃)₃S]⁺I⁻ | 203-207 °C[1][2] |
Table 1: Comparison of Decomposition Temperatures of Trimethylsulfonium Halides.
Synthesis of Trimethylsulfonium Chloride
A common laboratory and industrial synthesis method involves the reaction of dimethyl sulfide with a methylating agent. An alternative method utilizes sodium sulfide nonahydrate and chloromethane (B1201357) in an alcohol solvent under pressure.[4]
Experimental Protocols for Thermal Analysis
While specific TGA/DSC data for Trimethylsulfonium chloride were not found in the provided search results, the following protocols describe standard methodologies for assessing the thermal stability of such compounds.
Objective: To determine the decomposition temperature and mass loss profile of Trimethylsulfonium chloride.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of finely ground Trimethylsulfonium chloride into an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or Argon) gas at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve. The onset temperature of the major mass loss step is taken as the decomposition temperature. The residual mass at the end of the experiment is also recorded.
Objective: To measure the heat flow associated with the thermal decomposition of Trimethylsulfonium chloride and identify any phase transitions prior to decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 1-5 mg of Trimethylsulfonium chloride into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan to serve as the reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 200°C at a constant rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Examine the DSC thermogram for endothermic or exothermic peaks. For Trimethylsulfonium chloride, a sharp exothermic peak is expected around 100°C, corresponding to its decomposition. The onset temperature and the integrated area of this peak (enthalpy of decomposition) should be determined.
References
Solubility Profile of Trimethylsulfonium Chloride in Polar Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of trimethylsulfonium (B1222738) chloride in polar solvents. Trimethylsulfonium chloride, a quaternary sulfonium (B1226848) salt, exhibits significant solubility in polar protic and aprotic solvents, a property of critical importance in its various applications, including as a methylating agent in organic synthesis and its role in certain biological systems. This document details the qualitative and, where available, semi-quantitative solubility of trimethylsulfonium chloride, outlines detailed experimental protocols for its quantitative determination, and discusses the key factors influencing its solubility. Due to the compound's highly hygroscopic nature, special attention is given to handling and experimental considerations.
Introduction
Trimethylsulfonium chloride ((CH₃)₃S⁺Cl⁻) is a salt consisting of a trimethylsulfonium cation and a chloride anion. Its ionic nature and the polarity of the S-C bonds contribute to its significant interaction with polar solvents. Understanding the solubility profile of this compound is crucial for its effective use in various chemical and pharmaceutical applications, including reaction kinetics, formulation development, and purification processes. This guide aims to provide a detailed technical resource on the solubility of trimethylsulfonium chloride in common polar solvents.
Physicochemical Properties
A summary of the key physicochemical properties of trimethylsulfonium chloride is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉ClS | [1] |
| Molecular Weight | 112.62 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Decomposition Temperature | ~100 °C | [1] |
| Hygroscopicity | Very hygroscopic | [1][2] |
Solubility Data
While precise quantitative solubility data for trimethylsulfonium chloride in a range of polar solvents is not extensively reported in publicly available literature, its qualitative solubility is well-established. The compound is known to be very soluble in polar solvents.[1][3]
| Solvent | Polarity Type | Qualitative Solubility | Reference(s) |
| Water (H₂O) | Polar Protic | Very Soluble | [1] |
| Ethanol (B145695) (C₂H₅OH) | Polar Protic | Very Soluble | [1][2] |
| Methanol (CH₃OH) | Polar Protic | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [5] |
Note: "Very Soluble" and "Soluble" are qualitative descriptors and the actual quantitative solubility can vary with temperature.
The high solubility in polar protic solvents like water and ethanol is attributed to the strong ion-dipole interactions between the trimethylsulfonium cation and the chloride anion with the solvent molecules.[3] In polar aprotic solvents such as DMSO, solubility is also significant due to the solvent's ability to solvate the cation effectively.[5] Conversely, trimethylsulfonium chloride has very low solubility in non-polar solvents.[3]
Factors Influencing Solubility
The solubility of trimethylsulfonium chloride is primarily governed by the following factors:
-
Polarity of the Solvent: As a salt, its solubility is directly related to the polarity of the solvent. Polar solvents with high dielectric constants are effective at solvating the trimethylsulfonium and chloride ions, thus promoting dissolution.
-
Temperature: The solubility of most salts in water and other polar solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the lattice energy of the salt.
-
Hygroscopicity: Trimethylsulfonium chloride is extremely hygroscopic, readily absorbing moisture from the atmosphere.[1] This property can significantly impact solubility measurements and the handling of the compound. The absorbed water can act as a co-solvent, potentially increasing the apparent solubility in some organic solvents.
Experimental Protocols for Solubility Determination
Due to the lack of readily available quantitative data, researchers may need to determine the solubility of trimethylsulfonium chloride experimentally. The following section provides a detailed methodology based on the gravimetric method, which is suitable for this compound, with special considerations for its hygroscopic nature.
Materials and Equipment
-
Trimethylsulfonium chloride (analytical grade, dried)
-
Polar solvents (e.g., deionized water, absolute ethanol, anhydrous methanol, anhydrous DMSO)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Drying oven
-
Desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide)
-
Glove box or a controlled low-humidity environment
-
Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, funnels, weighing boats
-
Filter apparatus (e.g., syringe filters with a compatible membrane, vacuum filtration setup)
Pre-experimental Preparations
-
Drying of Trimethylsulfonium Chloride: Due to its hygroscopic nature, the trimethylsulfonium chloride should be dried to a constant weight before use. This can be achieved by placing the compound in a drying oven at a temperature below its decomposition point (e.g., 60-70 °C) under vacuum for several hours. After drying, the compound should be stored in a desiccator.[6]
-
Solvent Preparation: Anhydrous solvents should be used where possible to avoid the influence of water on solubility, unless water is the solvent of interest.
Gravimetric Solubility Determination Workflow
The following diagram illustrates the workflow for the gravimetric determination of trimethylsulfonium chloride solubility.
Caption: Gravimetric method for solubility determination.
Detailed Experimental Steps
-
Handling in a Controlled Environment: All weighing and transfer steps involving the dried trimethylsulfonium chloride should be performed in a glove box or a room with controlled low humidity to prevent moisture absorption.[7]
-
Preparation of Saturated Solution:
-
Add an excess amount of dried trimethylsulfonium chloride to a known volume of the desired polar solvent in a stoppered Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.[8][9]
-
Place the flask in a temperature-controlled shaker or water bath and agitate for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solution becomes constant.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully separate the clear saturated solution from the solid phase. This can be done by decantation, centrifugation, or filtration. For filtration, a syringe filter with a membrane chemically compatible with the solvent is recommended to minimize solvent loss through evaporation.
-
-
Determination of Solute Mass:
-
Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).[8]
-
Weigh the container with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating can be applied, but the temperature should be kept well below the decomposition temperature of the salt.
-
Once the solvent is removed, dry the residue in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.[8]
-
-
Calculation of Solubility:
-
The mass of the dissolved trimethylsulfonium chloride is the final constant weight of the container with the residue minus the initial weight of the empty container.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved salt.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.
-
Visualization of the Dissolution Process
The dissolution of trimethylsulfonium chloride in a polar protic solvent like water involves the interaction of the ionic compound with the polar solvent molecules, leading to the solvation of its constituent ions.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. tutorchase.com [tutorchase.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
Mechanism of Trimethylsulfonium Chloride as a Methyl Donor: A Technical Guide
Abstract
Trimethylsulfonium (B1222738) chloride ((CH₃)₃S⁺Cl⁻), hereafter referred to as TMSC, is a versatile and efficient methyl donor utilized in a variety of chemical and biological research settings. As a stable, water-soluble salt, it serves as a valuable synthetic reagent and a structural analog for studying the mechanisms of biological methylation, which are often mediated by S-adenosylmethionine (SAMe). This technical guide provides an in-depth exploration of the core chemical mechanisms governing TMSC's function as a methylating agent. It details the bimolecular nucleophilic substitution (Sₙ2) pathway, presents quantitative data on its properties and reactivity, outlines detailed experimental protocols for its use, and illustrates key concepts through diagrams for researchers, scientists, and drug development professionals.
Introduction to Trimethylsulfonium Chloride
Methylation is a fundamental process in chemistry and biology, involving the transfer of a methyl group (–CH₃) to a substrate. This process is critical in drug development for modifying the pharmacokinetic and pharmacodynamic properties of molecules and is central to epigenetic regulation in biology. While S-adenosylmethionine (SAMe) is the principal methyl donor in biological systems, synthetic analogs like TMSC offer distinct advantages in laboratory and industrial settings, including stability and ease of handling.[1]
TMSC is a sulfonium (B1226848) salt composed of a central sulfur atom bonded to three methyl groups, forming a trimethylsulfonium cation with a trigonal pyramidal geometry, paired with a chloride anion.[2] It is typically a colorless, hygroscopic crystalline solid that is highly soluble in polar solvents.[2] Its utility stems from the electrophilic nature of its methyl groups, which are activated by the adjacent positively charged sulfur atom, making them susceptible to nucleophilic attack.
The Core Mechanism: Sₙ2 Methyl Transfer
The primary mechanism by which TMSC donates a methyl group is a bimolecular nucleophilic substitution (Sₙ2) reaction .[3][4] This is a single, concerted step where a nucleophile attacks one of the methyl carbons, and the bond between the carbon and the sulfur atom breaks simultaneously.
Key features of the Sₙ2 mechanism involving TMSC include:
-
Backside Attack: The nucleophile (Nu⁻) approaches the electrophilic methyl carbon from the side opposite to the leaving group (the dimethyl sulfide (B99878) molecule). This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C–S bond's lowest unoccupied molecular orbital (LUMO).[4][5]
-
Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the methyl carbon is temporarily bonded to both the incoming nucleophile and the departing sulfur atom.[4][6] This state features a trigonal bipyramidal geometry.
-
Leaving Group Departure: The leaving group is dimethyl sulfide ((CH₃)₂S), a neutral and stable molecule, which makes the forward reaction thermodynamically favorable.
-
Stereochemical Inversion: If the methyl group were attached to a chiral center, the Sₙ2 mechanism would result in an inversion of stereochemistry, known as a Walden inversion.[4][5]
The overall reaction can be summarized as: (CH₃)₃S⁺ + Nu⁻ → CH₃–Nu + (CH₃)₂S
Computational studies using density functional theory (DFT) have confirmed that the reaction proceeds via a standard Sₙ2 mechanism with a backside attack in various solvents.[3] The solvent plays a crucial role; in solvents with low permittivity (ε < 28), the formation of ion pairs between the trimethylsulfonium cation and the chloride anion can influence the reaction kinetics, though it does not change the fundamental Sₙ2 pathway.[3]
Quantitative Data Presentation
The efficiency and stability of trimethylsulfonium salts are critical for their application. The choice of the counter-anion (e.g., chloride, bromide, iodide) can affect the compound's physical properties.
| Property | Trimethylsulfonium Chloride | Trimethylsulfonium Bromide | Trimethylsulfonium Iodide |
| Molecular Formula | [(CH₃)₃S]⁺Cl⁻ | [(CH₃)₃S]⁺Br⁻ | [(CH₃)₃S]⁺I⁻ |
| Molecular Weight | 112.62 g/mol | 157.07 g/mol | 204.07 g/mol |
| Appearance | Colorless, hygroscopic crystals | Colorless crystals | Colorless crystals |
| Decomposition Temp. | ~100 °C | ~172 °C | 203-207 °C |
| Table 1: Physicochemical properties of common trimethylsulfonium salts. Data compiled from multiple sources.[2] |
The utility of TMSC and its derivatives is demonstrated by the high yields achieved in various synthetic transformations.
| Reaction Type | Substrate | Reagent(s) | Solvent | Yield | Reference |
| TMSC Synthesis | Sodium sulfide nonahydrate | Methyl chloride | Methanol (B129727) | ~96% | [7] |
| Epoxidation (Corey-Chaykovsky) | Allyl cyclohexanone | Trimethylsulfonium iodide, potassium t-butoxide | DMSO | 88% | [8] |
| C(sp²)–H Methylation | Pyrazinone derivative | Trimethylsulfoxonium (B8643921) salt, KOH | Water | 90% | [9] |
| TMS-Bromide Synthesis | Dimethyl sulfide | Methyl bromide | Water | 97.5% | [10] |
| Table 2: Representative reaction yields using trimethylsulfonium salts or their derivatives. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are protocols for the synthesis of TMSC and its application in a cornerstone organic reaction.
Protocol: Synthesis of Trimethylsulfonium Chloride
This protocol describes the synthesis of TMSC from sodium sulfide nonahydrate and methyl chloride.[7]
Materials:
-
Sodium sulfide nonahydrate (12.0 g)
-
Anhydrous methanol (30 mL)
-
Methyl chloride (15.2 g)
-
50 mL pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner
-
Rotary evaporator
Procedure:
-
Add sodium sulfide nonahydrate and anhydrous methanol to the 50 mL tetrafluoroethylene-lined autoclave.
-
Cool the autoclave to a low temperature (e.g., using a dry ice/acetone bath) and carefully introduce methyl chloride gas by mass.
-
Seal the autoclave and place it in an external heating bath set to 65 °C.
-
Allow the reaction to proceed for 10 hours with stirring.
-
After 10 hours, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Filter the resulting reaction solution to remove any solid byproducts.
-
Remove the solvent (methanol) from the filtrate using a rotary evaporator.
-
The resulting white solid is the crude TMSC product (typical yield: ~96%). The product can be used directly or recrystallized from ethanol (B145695) for higher purity.
Protocol: Epoxidation via Corey-Chaykovsky Reaction
This protocol details the formation of an epoxide from a ketone using a sulfur ylide generated in situ from a trimethylsulfonium salt.[1][8]
Materials:
-
Trimethylsulfonium iodide or chloride (1.65 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substrate (e.g., an aldehyde or ketone, 1.0 eq)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide, 1.65 eq)
-
Ethyl ether
-
Water (for workup)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, add trimethylsulfonium iodide to anhydrous DMSO. Stir until the salt is completely dissolved.
-
Add the ketone or aldehyde substrate to the solution.
-
In a separate flask, prepare a solution of the strong base (e.g., potassium tert-butoxide) in anhydrous DMSO.
-
Slowly add the base solution to the reaction mixture. The formation of the sulfur ylide is often indicated by a change in color or gas evolution (if using NaH).
-
Stir the resulting solution at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired epoxide.
Applications in Research and Drug Development
The role of TMSC extends beyond a simple methylating agent into several key areas of chemical research.
-
Generation of Ylides: As detailed in the protocol above, TMSC and its halide analogs are crucial precursors for generating dimethylsulfonium methylide, a sulfur ylide.[11][12] This ylide is a cornerstone of the Corey-Chaykovsky reaction, which is widely used to synthesize epoxides, aziridines, and cyclopropanes—structural motifs frequently found in natural products and pharmaceuticals.[13]
-
Direct C-H Methylation: Recent advances have shown that related trimethylsulfoxonium salts can act as methylating agents for the direct methylation of C(sp²)-H bonds in N-heterocycles under aqueous conditions, offering an environmentally benign route to modify complex molecules.[9]
-
Mechanistic Probes: As a stable and synthetically accessible analog of SAMe, TMSC can be used to study the active sites and mechanisms of methyltransferase enzymes.[1] By comparing the binding and reactivity of TMSC with SAMe, researchers can gain insights into the specific interactions that facilitate biological methyl transfer.
Conclusion
Trimethylsulfonium chloride is a potent methyl donor whose reactivity is governed by the well-understood Sₙ2 mechanism. Its stability, solubility, and predictable reactivity make it an invaluable tool for organic synthesis, particularly for generating sulfur ylides used in the Corey-Chaykovsky reaction. While it serves as a useful model for the biological methyl donor SAMe, its primary applications lie in synthetic chemistry, where it enables the efficient construction of complex molecular architectures. The protocols and data provided herein offer a comprehensive foundation for the effective application of TMSC in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
The Pivotal Role of Trimethylsulfonium Chloride in the Generation of Sulfur Ylides for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trimethylsulfonium (B1222738) chloride is a cornerstone reagent in modern organic synthesis, primarily valued for its role as a stable and reliable precursor to dimethylsulfonium methylide, a highly reactive sulfur ylide. This ylide is a key intermediate for the formation of essential three-membered rings, such as epoxides and cyclopropanes, through the renowned Corey-Chaykovsky reaction.[1][2] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where precise and stereocontrolled construction of complex molecular architectures is paramount.[1] This guide provides a comprehensive overview of the formation of sulfur ylides from trimethylsulfonium chloride, detailing the underlying mechanisms, experimental protocols, and critical factors influencing these synthetically powerful transformations.
The Formation of Dimethylsulfonium Methylide: A Mechanistic Overview
A sulfur ylide is a neutral molecule containing a carbanion adjacent to a positively charged sulfonium (B1226848) center.[3] The generation of dimethylsulfonium methylide from trimethylsulfonium chloride is a straightforward acid-base reaction. It involves the deprotonation of one of the methyl groups of the trimethylsulfonium cation by a strong base.[2][4] Due to their high reactivity and often limited stability, these ylides are almost always generated in situ for immediate use in subsequent reactions, typically at low temperatures.[3]
The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), which facilitates the deprotonation by effectively solvating the cation of the base.[3][5] Strong bases are required for efficient ylide formation, with sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) being commonly employed.[5][6]
Figure 1: Deprotonation of trimethylsulfonium chloride to form the sulfur ylide.
The Corey-Chaykovsky Reaction: Synthetic Applications
The primary application of dimethylsulfonium methylide generated from trimethylsulfonium chloride is the Corey-Chaykovsky reaction.[7] This reaction provides a powerful method for methylene (B1212753) (CH₂) transfer to various electrophiles, enabling the synthesis of epoxides, aziridines, and cyclopropanes.[2][3][8]
-
Epoxidation: The sulfur ylide acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group in an aldehyde or ketone.[1] The resulting betaine (B1666868) intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces dimethyl sulfide (B99878) (a good leaving group) to form the epoxide ring.[2][4] This method is a valuable alternative to the Wittig reaction, which yields alkenes instead of epoxides.[2]
-
Cyclopropanation: When reacting with α,β-unsaturated carbonyl compounds (enones), dimethylsulfonium methylide typically attacks the carbonyl carbon to form the epoxide, not the cyclopropane.[4] However, the less reactive dimethyloxosulfonium methylide (Corey's reagent), derived from trimethylsulfoxonium (B8643921) salts, preferentially undergoes a 1,4-conjugate addition to the enone, which is followed by ring closure to yield a cyclopropane.[2][6]
-
Aziridination: In a similar fashion to epoxidation, the ylide can react with imines to produce aziridines.[2][8]
Figure 2: General workflow of the Corey-Chaykovsky reaction.
Quantitative Data and Reaction Conditions
The efficiency of the Corey-Chaykovsky reaction using trimethylsulfonium salts is highly dependent on the substrate, base, and solvent system. The following table summarizes representative data from the literature.
| Substrate | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| Kobusone | KOtBu | DMF | 0 | Diepoxide | 91 | [5] |
| Allyl cyclohexanone (B45756) | KOtBu | DMSO | RT | Epoxide | 88 | [8] |
| Benzaldehyde | NaH | DMSO/THF | 0 to RT | Styrene Oxide | ~70-80 (typical) | [2][4] |
| Cyclohexanone | NaH | DMSO | 50 | 1-Oxa-spiro[2.5]octane | 80 | [4][9] |
| Aldehyde 17 | t-BuLi | THF | -78 to -40 | (±)-marinoepoxide | 14.6 | [5] |
Detailed Experimental Protocol: Epoxidation of Cyclohexanone
The following protocol is a representative example for the in situ generation of dimethylsulfonium methylide and its subsequent reaction to form an epoxide. This procedure is based on established methodologies.[8][9]
Materials:
-
Trimethylsulfonium iodide or chloride (1.1-1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Dimsyl Sodium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the solvent carefully under nitrogen.
-
Add anhydrous DMSO to the flask. Heat the mixture to 50-65 °C and stir for approximately 45-60 minutes, or until hydrogen evolution ceases. This forms a solution of dimsyl sodium.
-
Cool the resulting greenish-gray solution to room temperature and then dilute with an equal volume of anhydrous THF.
-
Ylide Formation: In a separate flame-dried flask, dissolve trimethylsulfonium chloride (1.1 eq) in a minimum amount of anhydrous DMSO.
-
Cool the dimsyl sodium solution to 0 °C in an ice bath. Slowly add the trimethylsulfonium salt solution dropwise via syringe. Maintain the temperature below 5 °C. Stir the resulting mixture for 10 minutes at 0 °C to ensure complete formation of the ylide.
-
Epoxidation: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the cold ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Key Considerations for Synthesis
-
Choice of Base and Solvent: The combination of NaH in DMSO is a classic and effective method for generating the ylide.[9] Potassium tert-butoxide in DMSO is also highly effective and can be more convenient.[8] The solvent choice is crucial; polar aprotic solvents like DMSO and THF are necessary to dissolve the reagents and facilitate the reaction.[3]
-
Temperature Control: The generation and reaction of sulfur ylides are often exothermic. Maintaining low temperatures, especially during the addition of reagents, is critical to prevent side reactions and decomposition of the reactive ylide intermediate.[3]
-
Anhydrous Conditions: Sulfur ylides are strong bases and will be quenched by protic solvents like water or alcohols.[10] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential for achieving high yields.
Conclusion
Trimethylsulfonium chloride serves as an indispensable and readily available precursor for the generation of dimethylsulfonium methylide. This reactive sulfur ylide is a powerful tool in organic synthesis, enabling the efficient construction of epoxides and other strained three-membered rings via the Corey-Chaykovsky reaction. For professionals in drug development and chemical research, a thorough understanding of the mechanism, reaction conditions, and experimental nuances associated with this reagent is crucial for leveraging its full synthetic potential in the creation of complex and biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
The Trimethylsulfonium Cation: An In-depth Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The trimethylsulfonium (B1222738) cation, [(CH₃)₃S]⁺, is a versatile and reactive species that plays a significant role in both chemical synthesis and biological processes.[1] Its utility as a methylating agent and as a precursor to sulfur ylides makes it an invaluable tool in the construction of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the fundamental reactivity of the trimethylsulfonium cation, with a focus on its synthesis, physical properties, and key chemical transformations.
Physicochemical Properties
The trimethylsulfonium cation is typically encountered as a salt with various counter-anions. These salts are generally colorless crystalline solids that are highly soluble in polar solvents like water and ethanol, a property attributed to their ionic character.[1][2] The cation possesses a stable trigonal pyramidal geometry around the central sulfur atom.[2][3]
Table 1: Physical Properties of Trimethylsulfonium Salts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Trimethylsulfonium Chloride | [(CH₃)₃S]⁺Cl⁻ | 112.62 | Colorless, hygroscopic crystals | Decomposes at ~100 |
| Trimethylsulfonium Bromide | [(CH₃)₃S]⁺Br⁻ | 157.07 | Colorless crystals | Decomposes at 172 |
| Trimethylsulfonium Iodide | [(CH₃)₃S]⁺I⁻ | 204.07 | Colorless crystals | Decomposes at 203-207 |
| Trimethylsulfonium Tetrafluoroborate | [(CH₃)₃S]⁺[BF₄]⁻ | 163.97 | Not specified | 205-210 |
| Trimethylsulfonium Methylsulfate | [(CH₃)₃S]⁺[CH₃OSO₃]⁻ | 188.27 | Not specified | 92-94 |
Data compiled from multiple sources.[2][3]
Table 2: Spectroscopic and Acidity Data for the Trimethylsulfonium Cation
| Parameter | Value | Notes |
| ¹H NMR (D₂O) | δ 2.87 (s, 9H) | Chemical shift of the nine equivalent methyl protons. |
| ¹³C NMR | Not specified | |
| ³³S NMR (iodide salt) | δ +48 ppm (relative to CS₂) | |
| pKa | 28.5 (in water) | Represents the acidity of the methyl protons.[4][5] |
Synthesis of Trimethylsulfonium Salts
The most common method for the synthesis of trimethylsulfonium salts is the reaction of dimethyl sulfide (B99878) with a methyl halide.[3] This Sₙ2 reaction is typically carried out in a polar solvent.
Experimental Protocol: Synthesis of Trimethylsulfonium Iodide
A straightforward procedure for the synthesis of trimethylsulfonium iodide involves the direct reaction of dimethyl sulfide and methyl iodide.[6]
Materials:
-
Dimethyl sulfide
-
Methyl iodide
Procedure:
-
Combine equimolar amounts of dimethyl sulfide and methyl iodide in a suitable reaction vessel.
-
Stir the mixture at room temperature (25 °C) for 15 hours.
-
The product, trimethylsulfonium iodide, will precipitate as a white solid.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Key Reactivity Pathways
The reactivity of the trimethylsulfonium cation is dominated by two main pathways: nucleophilic demethylation and ylide formation.
Nucleophilic Demethylation
The trimethylsulfonium cation is an excellent methylating agent, readily transferring a methyl group to a wide range of nucleophiles.[1] This process is an Sₙ2 reaction where the nucleophile attacks one of the methyl carbons, and dimethyl sulfide acts as the leaving group.
The rate of this reaction is influenced by the nucleophilicity of the attacking species and the solvent.[7] Polar aprotic solvents tend to accelerate the reaction by solvating the cation while leaving the nucleophile relatively "bare" and more reactive.[7]
Ylide Formation and the Corey-Chaykovsky Reaction
In the presence of a strong base, the trimethylsulfonium cation can be deprotonated at one of its methyl groups to form dimethylsulfonium methylide, a sulfur ylide.[7] This ylide is a powerful nucleophile and a key reagent in the Corey-Chaykovsky reaction, which is used to synthesize epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[8][9][10]
This protocol describes a general procedure for the epoxidation of a ketone using dimethylsulfonium methylide generated in situ from trimethylsulfonium iodide.[11]
Materials:
-
Trimethylsulfonium iodide
-
Dry dimethyl sulfoxide (B87167) (DMSO)
-
Potassium tert-butoxide
-
Ketone substrate
-
Ethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trimethylsulfonium iodide (1.65 equivalents) in dry DMSO with stirring until a clear solution is obtained.
-
Add the ketone (1.0 equivalent) to the solution.
-
Slowly add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired epoxide.
Applications in Drug Development and Organic Synthesis
The reliable reactivity of the trimethylsulfonium cation makes it a valuable reagent in medicinal chemistry and process development. Its use as a methylating agent is crucial for modifying the structure and properties of drug candidates, potentially improving their efficacy, solubility, or metabolic stability. The Corey-Chaykovsky reaction provides a mild and efficient method for the synthesis of epoxides, which are versatile intermediates in the synthesis of complex natural products and pharmaceuticals. Furthermore, the use of trimethylsulfonium salts in phase-transfer catalysis offers a green and efficient alternative for various organic transformations.[12][13][14]
Conclusion
The trimethylsulfonium cation exhibits a rich and predictable reactivity profile, primarily centered on its ability to act as a methyl donor and as a precursor to a synthetically useful sulfur ylide. A thorough understanding of its properties and reaction mechanisms is essential for its effective application in modern organic synthesis and drug discovery. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to harness the synthetic potential of this versatile chemical entity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Trimethylsulfonium | C3H9S+ | CID 1147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]
- 7. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Biochemical Relevance of Trimethylsulfonium Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core biochemical roles, metabolic pathways, and therapeutic potential of trimethylsulfonium (B1222738) compounds.
Introduction
Trimethylsulfonium compounds are a class of organosulfur molecules characterized by a positively charged sulfur atom bonded to three methyl groups and a variable fourth substituent. These compounds are ubiquitous in nature and play critical roles in a wide array of biochemical processes. From their function as essential methyl donors in cellular metabolism to their involvement in osmoregulation in marine ecosystems, the significance of trimethylsulfonium compounds is vast and multifaceted. This technical guide provides a comprehensive overview of the biochemical relevance of these compounds, with a focus on key examples such as S-adenosylmethionine (SAM) and dimethylsulfoniopropionate (DMSP). We delve into their metabolic pathways, present quantitative data on their biological activities, detail experimental protocols for their study, and explore their potential as therapeutic agents and targets for drug development.
Core Biochemical Roles
Trimethylsulfonium compounds are integral to several fundamental biological functions:
-
Methyl Donors: S-adenosylmethionine (SAM) is the primary methyl group donor in virtually all biological systems.[1] This function is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and membrane fluidity.[1][2] The transfer of a methyl group from SAM is catalyzed by a large family of enzymes known as methyltransferases.[3]
-
Osmolytes: In marine environments, dimethylsulfoniopropionate (DMSP) is a key osmolyte in many phytoplankton, seaweeds, and marine invertebrates, helping them to maintain cellular integrity in saline conditions.[4][5]
-
Antioxidants: DMSP and its enzymatic breakdown product, dimethyl sulfide (B99878) (DMS), have been shown to possess antioxidant properties, protecting marine algae from oxidative stress.
-
Signaling Molecules: Trimethylsulfonium itself has been found to interact with cholinergic signaling pathways, acting as an agonist on nicotinic acetylcholine (B1216132) receptors.[6] Furthermore, there is emerging evidence for the involvement of trimethylsulfonium compounds in other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8]
-
Metabolic Precursors: DMSP is a significant precursor to the climate-active gas dimethyl sulfide (DMS), which plays a crucial role in the global sulfur cycle and cloud formation.[3][4]
Key Trimethylsulfonium Compounds and Their Quantitative Data
The biological activity and prevalence of trimethylsulfonium compounds can be quantified to understand their physiological significance. The following tables summarize key quantitative data for DMSP and SAM.
Table 1: Intracellular Concentrations of Dimethylsulfoniopropionate (DMSP) in Marine Phytoplankton
| Organism | Cytosolic DMSP Concentration (mM) | Reference |
| Hymenomonas carterae | 120 | [4] |
| Gymnodinium nelsoni | 280 | [4] |
| Platymonas subcordiformis | 170 | [4] |
| Phaeocystis sp. | 71-169 | [4] |
| Melosira numuloides | 264 | [4] |
| Dinoflagellates (general) | 45.5-124.6 | [5] |
| Phaeocystis sp. (non-colonial) | 121-358 | [5] |
Table 2: Enzyme Kinetics of DMSP Lyases
| Organism/Enzyme | Km (mM) | Vmax (µmol DMS Lcell volume–1 min–1) | Reference |
| Symbiodinium microadriaticum (strain ccMP 829) | 0.008–0.124 | Increased 2.7-fold with decreasing growth rates | [9] |
| Symbiodinium microadriaticum (strain 1633) | 0.008–0.124 | Increased slightly with decreasing growth rates | [9] |
Table 3: Intracellular Concentrations of S-Adenosylmethionine (SAM) in Various Cell Lines
| Cell Line | SAM Concentration | Reference |
| Human Erythrocytes | ~3.5 µmol/L cells | [10] |
| E. coli (Wild Type) | ~250 µM | [11] |
| E. coli (Δmtn strain) | ~100 µM | [11] |
| PC-3 (Prostate Cancer) | Lower than LNCaP | [12] |
| LNCaP (Prostate Cancer) | ~6 times higher than PC-3 | [12] |
| HT-29 (Colorectal Cancer) | - | [13] |
| SW480 (Colorectal Cancer) | - | [13] |
| HepG2 (Liver Cancer) | - | [6] |
| SKhep1 (Liver Cancer) | - | [6] |
Metabolic and Signaling Pathways
The biosynthesis and catabolism of trimethylsulfonium compounds, as well as their involvement in signaling cascades, are complex processes mediated by a variety of enzymes and receptors.
DMSP Metabolism
DMSP is synthesized from methionine in marine algae through a series of enzymatic steps. Its degradation occurs via two main pathways: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which yields methylmercaptopropionate (MMPA).[13][14]
SAM-Dependent Methylation Cycle
SAM is synthesized from methionine and ATP. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, a precursor for the regeneration of methionine.
Cholinergic Signaling Pathway
Trimethylsulfonium has been shown to act as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Activation of these receptors leads to cation influx and cellular depolarization, triggering downstream signaling events.
Experimental Protocols
Accurate quantification and characterization of trimethylsulfonium compounds are essential for understanding their biochemical roles. Below are detailed methodologies for key experiments.
Quantification of DMSP in Marine Organisms using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the indirect analysis of DMSP by converting it to DMS followed by headspace GC-MS analysis.
-
Sample Collection and Preparation:
-
Collect marine organism samples (e.g., phytoplankton culture, coral tissue).
-
For particulate DMSP (DMSPp), filter a known volume of the sample through a GF/F filter.
-
For total DMSP (DMSPt), use an unfiltered aliquot of the sample.
-
Place the filter or the liquid sample into a headspace vial.
-
-
Conversion to DMS:
-
Add a strong base (e.g., 10 M NaOH) to the vial to hydrolyze DMSP to DMS and acrylate.
-
Immediately seal the vial with a crimp cap.
-
-
Headspace GC-MS Analysis:
-
Incubate the vial at a controlled temperature (e.g., 60°C) to allow DMS to partition into the headspace.
-
Use a gas-tight syringe to inject a known volume of the headspace into the GC-MS system.
-
GC Conditions:
-
Column: DB-1 or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Isothermal at a low temperature (e.g., 40°C) to separate DMS from other volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic DMS ions (m/z 62 and 47).
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a DMSP standard treated in the same manner as the samples.
-
Calculate the DMSP concentration in the original sample based on the DMS peak area and the calibration curve.
-
SAM-Dependent Methyltransferase Assay
This colorimetric, enzyme-coupled assay continuously monitors the activity of SAM-dependent methyltransferases.[7][15]
-
Reagent Preparation:
-
Prepare the SAM Methyltransferase Assay Buffer.
-
Reconstitute the SAM Colorimetric Mix.
-
Prepare the specific substrate for the methyltransferase being assayed.
-
Reconstitute S-Adenosylmethionine (SAM).
-
Prepare the Methyltransferase Enzyme Mix.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the SAM methyltransferase sample or background control.
-
Add the acceptor substrate to the sample and background control wells.
-
Initiate the reaction by adding the SAM Methyltransferase Master Mix (containing SAM and the coupling enzymes).
-
Immediately begin measuring the absorbance at 510 nm at 37°C, collecting data every 10-30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each well.
-
Determine the initial reaction rate (slope of the linear portion of the curve).
-
Subtract the rate of the background control from the sample rate to obtain the net methyltransferase activity.
-
Therapeutic Potential and Drug Development
The diverse biochemical roles of trimethylsulfonium compounds make them and their metabolic pathways attractive targets for drug discovery and development.[16]
Trimethylsulfonium Compounds as Therapeutic Agents
-
S-Adenosylmethionine (SAM): SAM is available as a nutritional supplement and has been investigated for the treatment of depression, osteoarthritis, and liver disease.[2] Its therapeutic effects are attributed to its role in methylation and the synthesis of antioxidants like glutathione.[2]
-
Marine Natural Products: Many sulfur-containing natural products from marine organisms exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17] Further research into these compounds may lead to the development of new drugs.
Targeting Trimethylsulfonium Compound Metabolism for Drug Development
-
Antimicrobial Drug Development: The enzymes involved in the metabolism of trimethylsulfonium compounds in pathogenic microorganisms represent potential targets for the development of novel antimicrobial agents.[18] Inhibiting these pathways could disrupt essential functions in bacteria and fungi.
-
Cancer Therapy: Alterations in SAM metabolism and DNA methylation are hallmarks of many cancers.[6][13][19] Targeting the enzymes of the SAM cycle or modulating SAM levels could be a viable strategy for cancer treatment.
Logical Framework for Drug Discovery from Natural Products
The discovery and development of drugs from natural sources, including those containing trimethylsulfonium moieties, follows a structured workflow.
Conclusion
Trimethylsulfonium compounds are a fascinating and biochemically significant class of molecules. Their fundamental roles as methyl donors and osmolytes, coupled with their involvement in complex signaling pathways and global biogeochemical cycles, underscore their importance in biology. For researchers, scientists, and drug development professionals, a deep understanding of the biochemistry of these compounds opens up new avenues for therapeutic intervention. The continued exploration of trimethylsulfonium metabolism and the vast chemical diversity of related natural products holds immense promise for the development of novel drugs to address a range of human diseases. This guide provides a foundational framework for these endeavors, from fundamental biochemical principles to practical experimental approaches and a strategic outlook on drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evolutionary History of DMSP Lyase-Like Genes in Animals and Their Possible Involvement in Evolution of the Scleractinian Coral Genus, Acropora [frontiersin.org]
- 4. Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Small-molecule Articles | Smolecule [smolecule.com]
- 9. Substrate Kinetics of DMSP-lyases in Various Cultured Symbiodiniu...: Ingenta Connect [ingentaconnect.com]
- 10. benchchem.com [benchchem.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mendelnet.cz [mendelnet.cz]
- 13. S-Adenosylmethionine Treatment of Colorectal Cancer Cell Lines Alters DNA Methylation, DNA Repair and Tumor Progression-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. api.pageplace.de [api.pageplace.de]
- 19. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Trimethylsulfonium chloride from dimethyl sulfide and methyl chloride.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of trimethylsulfonium (B1222738) chloride, a versatile reagent and intermediate in organic synthesis and drug development. The primary synthetic route detailed involves the direct reaction of dimethyl sulfide (B99878) with methyl chloride. This method, proceeding via a classic SN2 mechanism, is a robust and efficient means of production.[1] This guide presents various reaction conditions, including the use of different solvent systems, pressures, and temperatures, to afford high yields and purity. All quantitative data from cited literature and patents are summarized in structured tables for straightforward comparison. Furthermore, this document includes visualizations of the reaction pathway and a general experimental workflow to aid in comprehension and practical application.
Introduction
Trimethylsulfonium chloride ((CH₃)₃S⁺Cl⁻) is a sulfonium (B1226848) salt that serves as a valuable methylating agent and a precursor for the generation of sulfur ylides, which are crucial intermediates in the formation of epoxides and other complex organic molecules. Its applications in medicinal chemistry and drug development are significant, often playing a role in the synthesis of active pharmaceutical ingredients. The direct synthesis from dimethyl sulfide and methyl chloride is a common and industrially relevant method, offering yields typically in the range of 85-95%.[1] This document outlines the key parameters and protocols for this synthesis, providing researchers with the necessary information for successful and optimized production.
Reaction Mechanism and Pathway
The synthesis of trimethylsulfonium chloride from dimethyl sulfide and methyl chloride proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of dimethyl sulfide acts as the nucleophile, attacking the electrophilic carbon atom of methyl chloride. This concerted mechanism involves a backside attack, leading to the formation of the trimethylsulfonium cation and the displacement of the chloride anion.[1]
Figure 1: SN2 reaction pathway for the synthesis of trimethylsulfonium chloride.
Quantitative Data Summary
The following tables summarize the reaction conditions and corresponding yields for the synthesis of trimethylsulfonium chloride from various sources.
Table 1: Synthesis in Aqueous and Organic Solvents
| Solvent System | Dimethyl Sulfide (g) | Methyl Chloride (g) | Temperature (°C) | Pressure (psig) | Time (h) | Yield (%) | Reference |
| Water | 124 | 102 | 58-60 | 80 | 4 | 51.2 | [2] |
| Methanol (B129727) | 124 | 103.6 | 59 | 72 | 17 | 74.3 | [2] |
| Water/Toluene (B28343) (40:60) | 223.5 | 285 | 111 (max) | 58 | - | ~100 | [3] |
| Water/Toluene (20:80) | 223.5 | 285 | 123 (max) | 78 | - | ~100 | [3] |
| Water/Toluene (5:95) | 223.5 | 285 | 58 | 40 | - | 67 | [3] |
Table 2: Synthesis from Sodium Sulfide Nonahydrate and Methyl Chloride in Alcohols
| Starting Material | Methyl Chloride (g) | Solvent (Volume) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Sulfide Nonahydrate (12.0 g) | 15.2 | Anhydrous Methanol (30 mL) | 65 | 10 | 96.0 | [4] |
| Sodium Sulfide Nonahydrate (12.0 g) | 14.7 | Anhydrous Methanol (30 mL) | 90 | 6 | ~100 (crude) | [4] |
| Sodium Sulfide Nonahydrate (16.8 g) | 17.7 | Anhydrous n-Propanol (50 mL) | 100 | 4 | 83.8 | [4] |
Experimental Protocols
The following are detailed experimental protocols derived from the cited patents for the synthesis of trimethylsulfonium chloride.
Protocol 1: Synthesis in an Aqueous System (Based on US4978795A)
Materials:
-
Dimethyl sulfide
-
Methyl chloride
-
Water (deionized)
-
Pressure reaction vessel
Procedure:
-
Charge a suitable pressure reaction vessel with 124 g of dimethyl sulfide and 150 ml of water.[2]
-
Over a period of 13 hours, charge the vessel with 102 g of methyl chloride.[2]
-
Heat the reaction mixture to a temperature of 58-60°C.[2]
-
Maintain the temperature and a pressure of 80 psig for four hours.[2]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Isolate the trimethylsulfonium chloride from the aqueous solution. This resulted in a 51.2% yield.[2]
Protocol 2: Synthesis in a Mixed Aqueous-Organic System (Based on US5118842A)
Materials:
-
Dimethyl sulfide
-
Methyl bromide (as a representative methyl halide)
-
Water
-
Toluene
-
Pressure reaction vessel
Procedure:
-
Charge a pressure reactor with 223.5 g of dimethyl sulfide and a solvent mixture of water and toluene (refer to Table 1 for specific ratios).[3]
-
Add 285 g of methyl bromide to the reactor.[3]
-
Heat the reaction mixture to 40°C to initiate the exothermic reaction. The temperature will rise; control as necessary.[3]
-
Allow the reaction to proceed to completion.
-
Cool the reactor and work up the product. Yields can be up to approximately 100% depending on the solvent composition.[3]
Protocol 3: Synthesis from Sodium Sulfide Nonahydrate in Methanol (Based on CN106518812A)
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methyl chloride
-
Anhydrous methanol
-
Autoclave with a tetrafluoroethylene (B6358150) liner
Procedure:
-
Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol to a 50 mL tetrafluoroethylene-lined autoclave.[4]
-
At a low temperature, feed 15.2 g of methyl chloride into the autoclave.[4]
-
Seal the autoclave and heat the external bath to 65°C for 10 hours.[4]
-
After the reaction period, cool the autoclave to room temperature.
-
Filter the reaction solution and remove the solvent by rotary evaporation to obtain the crude product. This method reported a yield of 96.0%.[4]
-
The crude product can be recrystallized from ethanol (B145695) to obtain a higher purity product.[4]
Experimental Workflow
The general workflow for the synthesis of trimethylsulfonium chloride from dimethyl sulfide and methyl chloride is depicted below.
Figure 2: General experimental workflow for trimethylsulfonium chloride synthesis.
Applications in Drug Development
Trimethylsulfonium chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its primary utility lies in its ability to act as a methylating agent and as a precursor to dimethylsulfonium methylide. This ylide is widely used in the Corey-Chaykovsky reaction to form epoxides, which are versatile intermediates for the synthesis of complex molecules, including APIs.
Safety Considerations
-
Dimethyl sulfide is a volatile and flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Methyl chloride is a toxic and flammable gas. All operations involving methyl chloride should be conducted in a closed system or a well-ventilated fume hood with appropriate safety precautions.
-
The reaction is often performed under pressure and at elevated temperatures. Use a properly rated pressure vessel and adhere to all safety protocols for high-pressure reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 3. US5118842A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 4. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Laboratory Synthesis of Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of trimethylsulfonium (B1222738) chloride, a versatile reagent in organic synthesis. The primary method detailed is the direct methylation of dimethyl sulfide (B99878) using methyl chloride. An alternative route commencing from sodium sulfide nonahydrate is also presented. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in synthetic chemistry and drug development.
Introduction
Trimethylsulfonium chloride ((CH₃)₃S⁺Cl⁻) is a sulfonium (B1226848) salt that serves as a valuable reagent in various organic transformations. It is often utilized as a precursor for the generation of dimethylsulfonium methylide, a sulfur ylide instrumental in the Corey-Chaykovsky reaction for the synthesis of epoxides from carbonyl compounds.[1] Its role as a methyl group donor and its applications in inducing osmotic stress in cellular studies further highlight its utility in chemical and biological research.[2] The compound is a colorless, hygroscopic crystalline solid that is highly soluble in polar solvents like ethanol (B145695) and decomposes at approximately 100 °C.[2][3] This document outlines reliable laboratory methods for its preparation.
Chemical Reaction Pathway
The most common laboratory synthesis of trimethylsulfonium chloride involves the Sₙ2 reaction between dimethyl sulfide and methyl chloride. The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic methyl group of methyl chloride.
Caption: Chemical reaction for the synthesis of Trimethylsulfonium chloride.
Experimental Protocols
Two primary methods for the synthesis of trimethylsulfonium chloride are detailed below.
Method 1: From Dimethyl Sulfide and Methyl Chloride
This is the most widely employed traditional method for preparing trimethylsulfonium chloride.[2]
Materials:
-
Dimethyl sulfide ((CH₃)₂S)
-
Methyl chloride (CH₃Cl)
-
Pressure reaction vessel (autoclave)
Procedure:
-
Charge a pressure-rated reaction vessel with dimethyl sulfide and the chosen solvent (e.g., 124g of dimethyl sulfide and 150 ml of water).[5]
-
Cool the vessel and introduce methyl chloride (e.g., 102g) over a period of time (e.g., 13 hours).[5]
-
Seal the vessel and heat the mixture to a temperature between 58-60 °C.[5]
-
Maintain the reaction at this temperature under pressure (e.g., 80 psig) for a specified duration (e.g., four hours).[5]
-
After the reaction period, cool the vessel to room temperature.
-
Vent any excess pressure safely in a fume hood.
-
Isolate the crude product. If a solvent like water was used, the product might be in the aqueous phase.
-
Purify the product, for example, by recrystallization from a suitable solvent like ethanol to obtain colorless crystals.[6]
Method 2: From Sodium Sulfide Nonahydrate and Chloromethane (B1201357)
This method provides an alternative route, avoiding the use of the low-boiling and odorous dimethyl sulfide as a starting material.[6]
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Chloromethane (Methyl chloride, CH₃Cl)
-
Anhydrous alcohol (e.g., methanol, n-propanol)[6]
-
Tetrafluoroethylene-lined autoclave
Procedure:
-
In a tetrafluoroethylene-lined autoclave, add sodium sulfide nonahydrate and the anhydrous alcohol solvent (e.g., 12.0 g of Na₂S·9H₂O and 30 mL of anhydrous methanol).[6]
-
At a low temperature, introduce chloromethane into the autoclave (e.g., 15.2 g).[6]
-
Seal the autoclave and heat to a temperature between 65 °C and 100 °C for 4 to 10 hours.[6]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent from the filtrate by rotary evaporation to obtain the crude white solid product.[6]
-
The crude product can be used directly or further purified by recrystallization from ethanol.[6]
Experimental Workflow
The general workflow for the synthesis and purification of trimethylsulfonium chloride is depicted below.
Caption: General workflow for the synthesis of trimethylsulfonium chloride.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of trimethylsulfonium chloride.
| Starting Materials | Methylating Agent | Solvent | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Yield (%) | Reference |
| Dimethyl sulfide | Methyl chloride | Water | 58-60 | 80 | 4 | 51.2 | [5] |
| Dimethyl sulfide | Methyl chloride | Methanol, Sodium iodide | 59 | 72 | 17 | 74.3 | [4][5] |
| Dimethyl sulfide | Methyl bromide | Water | 58-60 | 60 | 3 | 97.5 | [4] |
| Sodium sulfide nonahydrate | Methyl chloride | Anhydrous methanol | 65 | - | 10 | 96.0 | [6] |
| Sodium sulfide nonahydrate | Methyl chloride | Anhydrous methanol | 90 | - | 6 | ~100 (crude) | [6] |
| Sodium sulfide nonahydrate | Methyl chloride | Anhydrous n-propanol | 100 | - | 4 | 83.8 | [6] |
Characterization Data
-
Melting Point: Decomposes at approximately 100 °C.[2][3] One source reports a melting point of 162 °C.[7]
-
¹H NMR (D₂O, 600 MHz): δ 2.87 (s, 9H).[6]
-
Solubility: Very soluble in ethanol.[3]
Safety Considerations
-
Dimethyl sulfide is a volatile, flammable liquid with an unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Methyl chloride is a toxic and flammable gas. It should be handled with appropriate safety precautions, including the use of a pressure-rated apparatus and working in a fume hood.
-
Reactions under pressure should be conducted behind a blast shield in an appropriately rated vessel.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
These protocols and data provide a comprehensive guide for the successful laboratory synthesis of trimethylsulfonium chloride. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 2. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 3. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 4. US5118842A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 5. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 6. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Trimethylsulfonium chloride | 3086-29-1 | DAA08629 [biosynth.com]
- 8. Trimethylsulfonium chloride | C3H9ClS | CID 10176118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethylsulfonium Chloride in the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a versatile and widely utilized method in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines. This reaction involves the treatment of a carbonyl compound, an α,β-unsaturated carbonyl compound, or an imine with a sulfur ylide. Trimethylsulfonium (B1222738) chloride is a readily available and cost-effective precursor for the generation of the highly reactive dimethylsulfonium methylide, a key intermediate in this transformation. This document provides detailed application notes and experimental protocols for the use of trimethylsulfonium chloride in the Corey-Chaykovsky reaction, aimed at researchers and professionals in the field of chemical synthesis and drug development.
The preference for trimethylsulfonium chloride over other halides like the iodide salt can be advantageous in certain contexts, potentially avoiding side reactions associated with the more nucleophilic iodide ion.[1]
Reaction Mechanism and Stereoselectivity
The Corey-Chaykovsky reaction proceeds through the initial formation of a sulfur ylide, in this case, dimethylsulfonium methylide, by the deprotonation of trimethylsulfonium chloride with a strong base.[2][3] The ylide then acts as a nucleophile, attacking the electrophilic carbon of the substrate.
For Epoxidation and Aziridination: The ylide attacks the carbonyl or imine carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen or nitrogen anion displaces dimethyl sulfide (B99878), yielding the corresponding epoxide or aziridine.[2][3]
For Cyclopropanation: In the case of α,β-unsaturated carbonyl compounds, the less stabilized dimethylsulfonium methylide (derived from trimethylsulfonium chloride) typically favors 1,2-addition to the carbonyl group, leading to epoxide formation.[4] However, under certain conditions, 1,4-conjugate addition can occur, followed by intramolecular cyclization to form a cyclopropane. The more stabilized dimethyloxosulfonium methylide is generally preferred for selective cyclopropanation.
Stereoselectivity: The Corey-Chaykovsky reaction is known for its stereoselectivity. For aldehydes, the reaction of substituted sulfur ylides generally leads to the formation of trans-epoxides.[2] In the cyclopropanation of alkenes, the reaction is often diastereoselective, with both (E)- and (Z)-olefins yielding trans-cyclopropanes due to the rapid bond rotation in the intermediate before ring closure.[2]
Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfonium Chloride
Two common methods for the synthesis of trimethylsulfonium chloride are presented below.
Method A: From Dimethyl Sulfide and Methyl Chloride
This method involves the direct reaction of dimethyl sulfide with methyl chloride, typically under pressure.[5]
Materials:
-
Dimethyl sulfide
-
Methyl chloride
-
Water
-
Pressure reaction vessel
Procedure:
-
Charge a pressure-rated reaction vessel with 124 g of dimethyl sulfide and 150 ml of water.[5]
-
Over a period of 13 hours, charge the vessel with 102 g of methyl chloride.[5]
-
Heat the mixture to 58-60 °C and maintain this temperature under a pressure of 80 psig for four hours.[5]
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
Isolate the trimethylsulfonium chloride from the reaction mixture. The reported yield for this procedure is 51.2%.[5]
Method B: From Sodium Sulfide Nonahydrate and Chloromethane
This method provides an alternative route starting from sodium sulfide.
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Chloromethane (Methyl chloride)
-
Anhydrous methanol (B129727)
-
Pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner
Procedure:
-
Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol to a 50 mL tetrafluoroethylene-lined autoclave.[6]
-
At a low temperature, carefully introduce 15.2 g of methyl chloride into the autoclave.[6]
-
Seal the autoclave and heat it in an external bath to 65 °C for 10 hours.[6]
-
After the reaction period, cool the autoclave to room temperature.
-
Filter the reaction solution and remove the solvent by rotary evaporation to obtain the crude product as a white solid. The reported yield of the crude product is 96.0%.[6]
-
The product can be further purified by recrystallization from ethanol (B145695) if necessary.[6]
Protocol 2: General Procedure for Epoxidation of Ketones
This protocol is adapted from a procedure using trimethylsulfonium iodide and can be applied with trimethylsulfonium chloride.
Materials:
-
Trimethylsulfonium chloride (1.65 eq)
-
Substituted ketone (e.g., Allyl cyclohexanone, 1.0 eq)
-
Potassium tert-butoxide (1.65 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry flask, dissolve trimethylsulfonium chloride (1.65 eq) in anhydrous DMSO (e.g., 25 mL for a 7.15 mmol scale reaction). Stir until the salt is completely dissolved.[2]
-
Add the ketone (1.0 eq) to the solution.[2]
-
Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in anhydrous DMSO (e.g., 17 mL for a 7.15 mmol scale reaction).[2]
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.[2]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography to obtain the desired epoxide.[2]
Applications and Substrate Scope
The Corey-Chaykovsky reaction using trimethylsulfonium chloride is applicable to a wide range of substrates, leading to the formation of valuable building blocks for pharmaceuticals and natural product synthesis.
Epoxidation of Aldehydes and Ketones
This is the most common application of the reaction. A variety of aldehydes and ketones can be converted to their corresponding epoxides in good to excellent yields.
| Substrate (Aldehyde/Ketone) | Base | Solvent | Yield (%) | Reference |
| Allyl cyclohexanone | KOtBu | DMSO | 88 | [2] |
| Benzaldehyde | NaH | DMSO | High | [3] |
| Benzophenone | KOH | tert-Butanol | 97 | [7] |
| 4-Methylphenyl phenyl ketone | KOH | tert-Butanol | High | [7] |
Note: The table includes data from reactions using trimethylsulfonium iodide as a close analogue, demonstrating the general applicability and expected high yields.
Aziridination of Imines
The reaction can be extended to the synthesis of aziridines from imines. N-sulfonylimines are common substrates, yielding the corresponding N-sulfonylaziridines.
| Substrate (Imine) | Base | Solvent | Yield (%) | Reference |
| General N-sulfonyl imines | Strong Base | Aprotic Solvent | Good | [8] |
| N-tosyl imines | Strong Base | Aprotic Solvent | Good | General knowledge |
Specific yield data for trimethylsulfonium chloride in aziridination is less commonly reported in readily accessible literature; however, the reaction is well-established.
Cyclopropanation of α,β-Unsaturated Carbonyls
While dimethyloxosulfonium methylide is more commonly used for cyclopropanation, dimethylsulfonium methylide can also effect this transformation, particularly with activated Michael acceptors.
| Substrate (Enone) | Ylide Precursor | Base | Solvent | Product | Yield (%) | Reference |
| Cyclohex-2-enone | Trimethylsulfoxonium (B8643921) iodide | KOH | (bmim)PF₆ | Cyclopropane | 90-95 | General knowledge |
| Chalcones | Trimethylsulfoxonium iodide | NaH | DMSO/THF | Cyclopropyl ketone | Good | General knowledge |
Note: Examples with the more selective trimethylsulfoxonium iodide are provided to illustrate the cyclopropanation reaction. The less stabilized ylide from trimethylsulfonium chloride may give mixtures of epoxide and cyclopropane.
Mandatory Visualizations
Reaction Mechanism of Epoxidation
Caption: Mechanism of the Corey-Chaykovsky epoxidation reaction.
General Experimental Workflow
Caption: General workflow for the Corey-Chaykovsky reaction.
References
- 1. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. US5118842A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 6. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
Application Notes and Protocols: Epoxidation of Aldehydes using Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of aldehydes to form terminal epoxides is a fundamental transformation in organic synthesis, providing valuable chiral building blocks for the preparation of complex molecules, including active pharmaceutical ingredients. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide generated from a trimethylsulfonium (B1222738) salt, is a powerful and widely used method for this purpose.[1][2][3] This protocol offers a robust alternative to traditional epoxidation methods that often start from alkenes.[3] This document provides detailed protocols for the epoxidation of aldehydes using trimethylsulfonium chloride, including reaction setup, workup, and data on substrate scope.
Reaction Principle
The Corey-Chaykovsky reaction involves the deprotonation of a trimethylsulfonium salt, such as trimethylsulfonium chloride, with a strong base to form the highly reactive dimethylsulfonium methylide (a sulfur ylide).[4][5] This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[3][5] The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces dimethyl sulfide (B99878) to form the desired epoxide ring.[3]
Experimental Protocols
This section outlines the necessary procedures for the preparation of the trimethylsulfonium salt and the subsequent epoxidation of an aldehyde.
Preparation of Trimethylsulfonium Chloride
Trimethylsulfonium chloride can be prepared by the reaction of dimethyl sulfide with methyl chloride.
Materials:
-
Dimethyl sulfide
-
Methyl chloride
-
Water
-
Reaction vessel suitable for pressure reactions
Procedure:
-
Charge the reaction vessel with dimethyl sulfide and water.
-
Introduce methyl chloride into the vessel.
-
Heat the mixture to 58-60°C under pressure (e.g., 80 psig) for several hours.[6]
-
After the reaction is complete, the resulting aqueous solution of trimethylsulfonium chloride can be used directly in the epoxidation reaction, or the salt can be isolated by removing the water.[6]
General Protocol for the Epoxidation of Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde
-
Trimethylsulfonium chloride (or iodide/bromide)[3]
-
Strong base (e.g., sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium tert-butoxide (KOtBu))[1][7]
-
Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), or tert-butanol)[1][7]
-
Quenching solution (e.g., water)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the trimethylsulfonium salt in the chosen anhydrous solvent.
-
Add the aldehyde to the solution.
-
Carefully add the strong base portion-wise to the stirred solution. The reaction mixture may change color, indicating the formation of the ylide.
-
Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure epoxide.[1]
Data Presentation
The Corey-Chaykovsky epoxidation is applicable to a wide range of aldehydes, particularly aromatic and heteroaromatic aldehydes. The yields are generally good to excellent.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Styrene oxide | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(oxiran-2-yl)benzene | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-Methoxy-4-(oxiran-2-yl)benzene | 88 |
| 4 | 2-Naphthaldehyde | 2-(Oxiran-2-yl)naphthalene | 90 |
| 5 | Cinnamaldehyde | 2-Styryloxirane | 75 |
| 6 | Furfural | 2-(Oxiran-2-yl)furan | 81 |
Table 1: Representative yields for the epoxidation of various aldehydes using trimethylsulfonium salts. Yields are based on literature values and may vary depending on the specific reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the epoxidation of aldehydes.
Signaling Pathway (Reaction Mechanism)
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of Trimethylsulfonium Chloride in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) chloride ((CH₃)₃SCl) is a versatile and efficient reagent in organic synthesis, finding significant application in the preparation of key pharmaceutical intermediates. Its utility primarily stems from its role as a precursor to dimethylsulfonium methylide, a sulfur ylide that is a cornerstone of the Corey-Chaykovsky reaction for the synthesis of epoxides. Additionally, trimethylsulfonium chloride can act as a methylating agent for phenols. This document provides detailed application notes and experimental protocols for the use of trimethylsulfonium chloride in these critical transformations.
Core Applications in Pharmaceutical Synthesis
The primary applications of trimethylsulfonium chloride in the synthesis of pharmaceutical intermediates are:
-
Epoxidation of Aldehydes and Ketones: Through the in-situ generation of dimethylsulfonium methylide, trimethylsulfonium chloride is instrumental in the Corey-Chaykovsky reaction to produce epoxides from a wide range of aldehydes and ketones. These oxiranes are crucial building blocks for many complex pharmaceutical molecules.
-
Methylation of Phenols: Trimethylsulfonium chloride can serve as a methylating agent for phenolic hydroxyl groups, a common functional group transformation in drug synthesis.
Application 1: Epoxidation of Aromatic Aldehydes (Corey-Chaykovsky Reaction)
The Corey-Chaykovsky reaction using trimethylsulfonium chloride provides an effective method for the synthesis of aryl- and hetaryl-oxiranes, which are key intermediates in the preparation of various pharmaceuticals, including 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.[1][2] The reaction proceeds via the formation of a sulfur ylide, which then reacts with the aldehyde to form the corresponding epoxide.[3][4][5]
Reaction Principle
The overall transformation involves the reaction of an aromatic aldehyde with trimethylsulfonium chloride in the presence of a base to yield an oxirane.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-(Benzo[b]furan-2-yl)oxirane
This protocol details the synthesis of an exemplary hetaryl-oxirane, a precursor for certain benzazepine derivatives.[1]
Materials:
-
Benzo[b]furan-2-carbaldehyde
-
Trimethylsulfonium chloride ((CH₃)₃SCl)
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Tetrabutylammonium (B224687) iodide (TBAI) - as a phase transfer catalyst
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzo[b]furan-2-carbaldehyde (1.0 eq).
-
Add a 1:1 mixture of dichloromethane and 50% aqueous sodium hydroxide.
-
Add a catalytic amount of tetrabutylammonium iodide (e.g., 1-2 mol%).
-
To this vigorously stirred biphasic mixture, add trimethylsulfonium chloride (1.5 eq) portion-wise at room temperature.
-
Continue stirring vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(benzo[b]furan-2-yl)oxirane.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the epoxidation of various aromatic aldehydes using a trimethylsulfonium salt under phase-transfer conditions. While the specific literature example uses the iodide salt, similar results are expected with the chloride salt under optimized conditions.
| Aldehyde Substrate | Product | Reagent System | Reaction Time | Yield (%) | Reference |
| Benzo[b]furan-2-carbaldehyde | 2-(Benzo[b]furan-2-yl)oxirane | (CH₃)₃SI / 50% NaOH / CH₂Cl₂ / TBAI | 2 h | 85 | [1] |
| Benzaldehyde | 2-Phenyloxirane | (CH₃)₃SI / 50% NaOH / CH₂Cl₂ / TBAI | 2 h | 90 | [1] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | (CH₃)₃SI / 50% NaOH / CH₂Cl₂ / TBAI | 2 h | 92 | [1] |
Note: The yields are based on the protocol using trimethylsulfonium iodide. Optimization may be required when using trimethylsulfonium chloride.
Logical Workflow for Epoxidation
Caption: Experimental workflow for the epoxidation of aromatic aldehydes.
Application 2: Methylation of Phenols
Trimethylsulfonium chloride can be utilized as a methylating agent for phenols, providing an alternative to more hazardous reagents like methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base.
Reaction Principle
The reaction involves the nucleophilic attack of the phenoxide ion on one of the methyl groups of the trimethylsulfonium cation.
General Reaction Scheme:
Experimental Protocol: Methylation of 4-Methoxyphenol (B1676288)
This protocol provides a general procedure for the methylation of a phenol (B47542) using a trimethylsulfonium salt.
Materials:
-
4-Methoxyphenol
-
Trimethylsulfonium chloride ((CH₃)₃SCl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and the solvent (e.g., DMF).
-
Add trimethylsulfonium chloride (1.2 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Quantitative Data
The following table provides representative data for the methylation of phenols using trimethylammonium salts, which are analogous to trimethylsulfonium salts in this application.
| Phenol Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Nitrophenol | N,N,N-trimethylanilinium chloride | K₂CO₃ | NMP | 120 | 95 |
| Phenol | N,N,N-trimethylanilinium chloride | K₂CO₃ | NMP | 120 | 85 |
| 4-Methoxyphenol | N,N,N-trimethylanilinium chloride | K₂CO₃ | NMP | 120 | 90 |
Note: NMP = N-Methyl-2-pyrrolidone. Yields are illustrative and may vary with trimethylsulfonium chloride.[6]
Reaction Mechanism for Methylation
Caption: Reaction mechanism for the methylation of phenols.
Conclusion
Trimethylsulfonium chloride is a valuable reagent in pharmaceutical synthesis, particularly for the construction of epoxide intermediates via the Corey-Chaykovsky reaction and for the methylation of phenols. The protocols provided herein offer a foundation for the practical application of this reagent. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired scale of the synthesis.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. data.epo.org [data.epo.org]
- 2. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 3. Practical Corey-Chaykovsky Epoxidation: Scope and Limitation | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Trimethylsulfonium Chloride: A Versatile Reagent in the Synthesis of Complex Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) chloride ((CH₃)₃SCl) is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the generation of dimethylsulfonium methylide, a key sulfur ylide. This reactive intermediate is instrumental in the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides, cyclopropanes, and aziridines.[1][2][3] Additionally, trimethylsulfonium salts serve as effective methylating agents for sensitive functional groups, such as phenols.[4] These reactions are pivotal in the construction of complex molecular architectures found in a wide array of bioactive natural products. This document provides detailed application notes and experimental protocols for the use of trimethylsulfonium chloride and its congeners in natural product synthesis.
Core Applications in Natural Product Synthesis
The primary applications of trimethylsulfonium chloride in the synthesis of natural products can be categorized into two main types of transformations:
-
Corey-Chaykovsky Reaction: The in situ generation of dimethylsulfonium methylide from trimethylsulfonium chloride and a strong base enables the transfer of a methylene (B1212753) group (CH₂) to various electrophiles. This reaction is widely employed for:
-
Methylation: Trimethylsulfonium salts can act as methyl donors for the O-methylation of phenols, a common modification in the synthesis and derivatization of natural products.[4]
Data Presentation: Corey-Chaykovsky Reaction in Natural Product Synthesis
The following table summarizes key quantitative data from the application of the Corey-Chaykovsky reaction in the total synthesis of complex natural products.
| Natural Product Intermediate | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diepoxide 51 (from Kobusone (B207897) 50 ) | Trimethylsulfonium iodide / KOtBu | DMF | 0 | - | 91 | [6] |
| Pentacyclic Epoxide 91 | in situ generated sulfonium (B1226848) salt / NaH | THF | rt | - | 75 | [7][8] |
Experimental Protocols
General Protocol for Corey-Chaykovsky Epoxidation
This protocol provides a general procedure for the epoxidation of a ketone or aldehyde using a trimethylsulfonium salt. The specific quantities and reaction conditions may require optimization for different substrates.
Diagram of the Experimental Workflow:
Caption: General workflow for the Corey-Chaykovsky epoxidation.
Procedure: [9]
-
To a stirred solution of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (B87167) (DMSO) (e.g., 25 mL), add the ketone or aldehyde (1.0 eq).
-
Slowly add a solution of potassium tert-butoxide (1.65 eq) in dry DMSO (e.g., 17 mL) to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Synthesis of Diepoxide 51 in the Total Synthesis of Linariophyllene C
This protocol describes the stereoselective epoxidation of kobusone (50 ) to yield diepoxide (51 ), a key intermediate in the synthesis of linariophyllene C.[6]
Diagram of the Synthetic Step:
Caption: Epoxidation of Kobusone in the synthesis of Linariophyllene C.
Experimental Protocol:
Note: The original literature utilizes trimethylsulfonium iodide. Trimethylsulfonium chloride can often be used interchangeably, though reaction conditions may require re-optimization.
To a solution of kobusone (50 ) in anhydrous dimethylformamide (DMF) at 0 °C is added potassium tert-butoxide (KOtBu). A solution of trimethylsulfonium iodide in DMF is then added dropwise. The reaction mixture is stirred at 0 °C until completion. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford diepoxide 51 in 91% yield.[6]
Intramolecular Corey-Chaykovsky Reaction in the Synthesis of Borolithochrome G
This protocol details the intramolecular epoxidation of a sulfonium ion intermediate (90 ) to form a pentacyclic epoxide (91 ), a crucial step in the total synthesis of borolithochrome G.[7][8]
Diagram of the Intramolecular Cyclization:
Caption: Intramolecular epoxidation in the synthesis of Borolithochrome G.
Experimental Protocol:
To a solution of the sulfonium ion (90 ) in dry tetrahydrofuran (B95107) (THF) at room temperature, sodium hydride (NaH) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is carefully quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by chromatography to yield the pentacyclic epoxide (91 ) in 75% yield.[7][8]
O-Methylation of a Phenolic Compound
This protocol provides a general method for the methylation of a phenol (B47542) using a trimethylsulfonium salt.
Diagram of the Methylation Workflow:
Caption: General workflow for the O-methylation of phenols.
Experimental Protocol:
-
To a solution of the phenolic substrate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Add trimethylsulfonium chloride (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation to obtain the corresponding anisole (B1667542) derivative.
Conclusion
Trimethylsulfonium chloride is a powerful and versatile reagent for the synthesis of complex natural products. Its ability to generate sulfur ylides for the Corey-Chaykovsky reaction and to act as a methylating agent provides synthetic chemists with essential tools for the construction of intricate molecular frameworks. The protocols provided herein offer a starting point for the application of this reagent in natural product synthesis and drug discovery endeavors. As with any chemical reaction, optimization of the conditions for each specific substrate is crucial for achieving high yields and selectivities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Borolithochromes A, D and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the In Situ Generation of Dimimethylsulfonium Methylide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in situ generation of dimethylsulfonium methylide and its subsequent use in the synthesis of epoxides via the Corey-Chaykovsky reaction. This method is a cornerstone of modern organic synthesis, offering a reliable and efficient pathway to valuable epoxide intermediates crucial for the development of complex molecular architectures, including active pharmaceutical ingredients.
Introduction
Dimethylsulfonium methylide is a highly reactive sulfur ylide that serves as a versatile methylene-transfer agent in organic synthesis. Its primary application is in the Corey-Chaykovsky reaction, where it reacts with aldehydes and ketones to produce epoxides, and with α,β-unsaturated carbonyl compounds to yield cyclopropanes. Due to its instability, dimethylsulfonium methylide is almost exclusively generated in situ immediately before its use. The most common and robust method for its preparation involves the deprotonation of a stable trimethylsulfonium (B1222738) salt, typically trimethylsulfonium iodide, with a strong base. This approach avoids the need to handle the reactive ylide directly, enhancing the safety and reproducibility of the reaction.
The epoxide functional group is a key building block in medicinal chemistry, found in the structure of numerous natural products and synthetic drugs. The Corey-Chaykovsky reaction provides a powerful tool for the stereoselective introduction of this moiety, making the in situ generation of dimethylsulfonium methylide a highly relevant transformation for drug development professionals.
Reaction Mechanism and Workflow
The in situ generation of dimethylsulfonium methylide is an acid-base reaction where a strong base abstracts a proton from the trimethylsulfonium salt. The resulting ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by an intramolecular S(_N)2 reaction, where the resulting alkoxide displaces dimethyl sulfide (B99878) to form the final epoxide product.
Below are diagrams illustrating the reaction pathway and a typical experimental workflow.
Safe handling and storage procedures for Trimethylsulfonium chloride.
Application Notes and Protocols for Trimethylsulfonium Chloride
Compound Identification:
| Compound Name: | Trimethylsulfonium chloride |
| Synonyms: | (CH₃)₃S⁺Cl⁻ |
| CAS Number: | 3086-29-1 |
Note on Similar Compounds: It is crucial to distinguish Trimethylsulfonium chloride from Trimethylsulfoxonium chloride (CAS No. 5034-06-0), as their properties and hazards may differ. This document pertains exclusively to Trimethylsulfonium chloride.
Hazard Identification and Classification
Trimethylsulfonium chloride is considered a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for Trimethylsulfonium chloride.
| Parameter | Value | Reference |
| Molecular Weight | 112.5 g/mol | [2] |
| Decomposition Temperature | ~100 °C | [2][3][4] |
| Storage Temperature | Room temperature, cool and dark place recommended (<15°C) or 2-8°C | [5] |
| LD50 (Intravenous, Mouse) | 180 mg/kg |
Safe Handling Protocols
Adherence to the following protocols is mandatory to ensure the safe handling of Trimethylsulfonium chloride in a laboratory setting.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
3.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][6]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
3.3. General Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[6]
-
Minimize dust generation and accumulation.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Keep containers securely sealed when not in use.[6]
Storage Procedures
Proper storage of Trimethylsulfonium chloride is critical to maintain its stability and prevent hazardous situations.
4.1. Storage Conditions:
-
Keep containers tightly closed to protect from moisture, as the compound is hygroscopic.[1][3][5] Store under an inert gas if possible.[5]
-
Some suppliers recommend storage at refrigerated temperatures (2-8°C) or in a cool and dark place (<15°C).[5]
4.2. Incompatible Materials:
Emergency Procedures
5.1. First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
5.2. Accidental Release Measures (Spills):
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency responders.[6]
-
Control personal contact by wearing appropriate protective clothing.[6]
-
Prevent the spillage from entering drains or water courses.[6]
-
Follow the clean-up procedures for minor spills.
-
Wash the area with large amounts of water, preventing runoff into drains.[6]
-
Experimental Protocols Visualization
The following diagrams illustrate key workflows for the safe handling and emergency response related to Trimethylsulfonium chloride.
Caption: Workflow for the safe handling of Trimethylsulfonium chloride.
Caption: Decision-making protocol for a Trimethylsulfonium chloride spill.
References
- 1. fishersci.com [fishersci.com]
- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 3. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 4. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 5. Trimethylsulfoxonium Chloride | 5034-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes: Personal Protective Equipment for Handling Trimethylsulfonium Chloride
Introduction
Trimethylsulfonium chloride is a chemical compound utilized in various laboratory and synthetic applications.[1][2] Due to its potential health hazards, including skin and eye irritation, respiratory tract irritation, and harm if swallowed, adherence to strict safety protocols is imperative.[1][3][4] These application notes provide detailed guidance on the selection and use of personal protective equipment (PPE) for researchers, scientists, and drug development professionals handling this substance.
1. Hazard Identification and Risk Assessment
Trimethylsulfonium chloride is classified as a hazardous substance.[1] Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][3]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[1]
Before handling Trimethylsulfonium chloride, a thorough risk assessment should be conducted to determine the potential for exposure based on the quantity of substance being used, the nature of the procedure, and the engineering controls in place.
Experimental Protocols: Safe Handling of Trimethylsulfonium Chloride
1. Engineering Controls
-
Ventilation: Always handle Trimethylsulfonium chloride in a well-ventilated area.[1][3] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling Trimethylsulfonium chloride in different laboratory settings.
| Handling Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Activities (e.g., weighing small quantities in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard laboratory coat | Not generally required if handled in a fume hood |
| Moderate-Risk Activities (e.g., handling larger quantities, potential for dust generation, reactions under ambient conditions) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant laboratory coat or apron | N95 or higher rated respirator if dust is generated outside a fume hood |
| High-Risk Activities (e.g., large-scale reactions, cleaning up spills, potential for splashing) | Face shield worn over chemical safety goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges or a supplied-air respirator |
| Emergency Situations (e.g., large spills, fire) | Full-face respirator or self-contained breathing apparatus (SCBA) | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
3. Donning and Doffing PPE
A standardized procedure for putting on (donning) and taking off (doffing) PPE should be followed to prevent contamination.
-
Donning Sequence:
-
Perform hand hygiene.
-
Put on a lab coat or apron.
-
Put on a respirator, if required, and perform a seal check.
-
Put on eye and face protection.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing Sequence:
-
Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Remove the lab coat or apron by rolling it inside out.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove the respirator, if worn.
-
Perform thorough hand hygiene.
-
4. Decontamination and Disposal
-
All disposable PPE should be considered contaminated and disposed of as hazardous waste in accordance with institutional and local regulations.
-
Reusable PPE must be decontaminated according to the manufacturer's instructions before reuse.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[3][4]
Visualizations
Caption: PPE selection workflow for handling Trimethylsulfonium chloride.
References
Application Notes and Protocols: The Role of Trimethylsulfonium Chloride in Herbicide Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylsulfonium (B1222738) chloride in the synthesis of herbicides, with a primary focus on the production of glyphosate-trimesium (B11727303), also known as sulfosate. Detailed experimental protocols, quantitative data, and process diagrams are included to facilitate research and development in this area.
Introduction
Trimethylsulfonium chloride ((CH₃)₃SCl) is a versatile chemical reagent utilized in various organic syntheses. In the agrochemical industry, it serves as a key component in the formulation of certain herbicides. Its primary application is in the production of the trimethylsulfonium salt of N-phosphonomethylglycine (glyphosate), a widely used broad-spectrum herbicide.[1] This salt, known as glyphosate-trimesium or sulfosate, offers specific formulation and efficacy characteristics.[2][3] Trimethylsulfonium chloride is also a precursor for the synthesis of trimethylsulfoxonium (B8643921) salts, which can also be used in herbicide formulations.
Synthesis of Glyphosate-Trimesium (Sulfosate)
The production of glyphosate-trimesium from trimethylsulfonium chloride can be achieved through two primary synthetic routes: direct salt formation with N-phosphonomethylglycine (glyphosate acid) and neutralization of glyphosate (B1671968) acid with trimethylsulfonium hydroxide (B78521).
Experimental Protocol 1: Direct Salt Formation
This protocol details the reaction of N-phosphonomethylglycine with trimethylsulfonium chloride in the presence of a trialkylamine to form the trimethylsulfonium salt of N-phosphonomethylglycine.[4]
Materials:
-
N-phosphonomethylglycine (Glyphosate acid)
-
Trimethylsulfonium chloride
-
Trialkylamine (e.g., triethylamine, tributylamine)
-
Amyl alcohol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve N-phosphonomethylglycine in a mixture of water, toluene, and amyl alcohol (weight ratio of toluene to amyl alcohol 7:3).
-
Add an equimolar amount of trimethylsulfonium chloride to the mixture.
-
Slowly add a trialkylamine to the reaction mixture while stirring. The trialkylamine acts as a base to facilitate the salt formation.
-
Continue stirring the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a sufficient period to ensure complete reaction. Reaction progress can be monitored by techniques such as HPLC.
-
Upon completion of the reaction, the product, glyphosate-trimesium, will separate from the reaction medium.
-
Isolate the product phase. Further purification steps, such as washing and solvent removal, may be necessary to obtain the final product in high purity.
Experimental Protocol 2: Neutralization with Trimethylsulfonium Hydroxide
This protocol describes the commercial synthesis method involving the neutralization of glyphosate acid with trimethylsulfonium hydroxide.[5]
Materials:
-
N-phosphonomethylglycine (Glyphosate acid)
-
Trimethylsulfonium hydroxide
-
Water
Procedure:
-
Prepare an aqueous solution of N-phosphonomethylglycine.
-
In a separate vessel, prepare an aqueous solution of trimethylsulfonium hydroxide.
-
Slowly add the trimethylsulfonium hydroxide solution to the glyphosate acid solution under controlled pH and temperature conditions. Continuous monitoring of the pH is crucial to ensure complete neutralization.
-
Stir the mixture until the reaction is complete, resulting in the formation of an aqueous solution of glyphosate-trimesium.
-
The final product is typically a concentrated aqueous solution, which can be directly used in herbicide formulations.
Synthesis of Trimethylsulfoxonium Salt of N-phosphonomethylglycine
Trimethylsulfonium chloride can be oxidized to form trimethylsulfoxonium chloride, which can then be reacted with N-phosphonomethylglycine to produce the corresponding herbicide salt.
Experimental Protocol: Oxidation of Trimethylsulfonium Chloride
This protocol outlines the oxidation of trimethylsulfonium chloride to trimethylsulfoxonium chloride using a ruthenium tetroxide catalyst.[6]
Materials:
-
Trimethylsulfonium chloride
-
Ruthenium dioxide hydrate (B1144303) (or Ruthenium (III) chloride)
-
Sodium hypochlorite (B82951) solution (11.5%)
-
Water
Procedure:
-
In a reaction vessel, prepare a mixture of trimethylsulfonium chloride (e.g., 5 g), water (e.g., 3 g), and a catalytic amount of ruthenium dioxide hydrate (e.g., 3 mg).
-
Stir the mixture under a chlorine atmosphere.
-
Slowly add a solution of sodium hypochlorite over several hours (e.g., 5.5 hours). Maintain the pH of the mixture below 7 throughout the addition.
-
After the reaction is complete, extract the aqueous product mixture with chloroform to remove the ruthenium tetroxide catalyst.
-
The resulting aqueous solution contains trimethylsulfoxonium chloride. The conversion can be analyzed by NMR spectroscopy. A 78% conversion to trimethylsulfoxonium chloride has been reported under these conditions.[6]
Quantitative Data
Application Rates of Sulfosate (Glyphosate-trimesium)
The following table summarizes the registered application rates for sulfosate as per the U.S. Environmental Protection Agency (EPA).[7]
| Application Method | Maximum Single Application Rate | Maximum Seasonal Application Rate | Solution Concentration |
| Broadcast (Annual Weeds) | 2 lb ai/A | 8 lb ai/A/year | N/A |
| Broadcast (Perennial Weeds) | 4 lb ai/A | 8 lb ai/A/year | N/A |
| Spot Applications | N/A | N/A | 0.4-3% v/v (0.02-0.16 lb ai/gal) |
| Wiper/Wick Applications | N/A | N/A | 1.25 lb ai/gallon |
ai/A = active ingredient per acre
Process and Pathway Diagrams
Synthesis of Glyphosate-Trimesium
Caption: Synthesis of Glyphosate-Trimesium via Direct Salt Formation.
Mode of Action of Glyphosate
Caption: Glyphosate's inhibition of the shikimate pathway.
Conclusion
Trimethylsulfonium chloride is a valuable reagent in the production of specific herbicides, most notably glyphosate-trimesium. The provided protocols offer a foundation for the laboratory-scale synthesis of this herbicide, and the quantitative data on application rates can inform efficacy studies. The diagrams illustrate the key chemical transformation and the biological mode of action. Further research can focus on optimizing reaction conditions to improve yields and exploring the synthesis and efficacy of other herbicide salts derived from trimethylsulfonium compounds.
References
- 1. ncwss.org [ncwss.org]
- 2. Glyphosate [drugfuture.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. PL146421B1 - Method of obtaining a n-phosphonomethylglycine trimethylsulfonic salt - Google Patents [patents.google.com]
- 5. Glyphosate-trimesium [sitem.herts.ac.uk]
- 6. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for the Analytical Characterization of Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) chloride (TMSC) is a sulfonium (B1226848) salt with applications in organic synthesis and as a component in certain industrial formulations.[1] As with any chemical entity used in research and development, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of Trimethylsulfonium chloride using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Thermal Analysis (DSC/TGA), and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of Trimethylsulfonium chloride is presented in Table 1. This information is vital for sample handling and the selection of appropriate analytical conditions.
Table 1: Physicochemical Properties of Trimethylsulfonium Chloride
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClS | [1][2] |
| Molecular Weight | 112.62 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 162 °C | [3] |
| Decomposition Temperature | Approximately 100 °C | [1] |
| Solubility | Highly soluble in water and ethanol | [1] |
| Hygroscopicity | Highly hygroscopic | [1][4] |
Analytical Techniques and Protocols
Due to its hygroscopic nature, proper sample handling of Trimethylsulfonium chloride is critical to obtain accurate analytical results. All sample preparation should be conducted in a controlled environment, such as a glovebox with low humidity, or by using rapid weighing techniques to minimize moisture absorption.[5] Samples should be stored in a desiccator over a suitable drying agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Trimethylsulfonium chloride.
Purpose: To confirm the presence of the trimethylsulfonium cation and to quantify the compound using a certified internal standard (qNMR).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Trimethylsulfonium chloride in a dry vial.
-
Dissolve the sample in 0.7 mL of Deuterium Oxide (D₂O).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Relaxation Delay (D1): 5 seconds
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual HDO peak at 4.79 ppm or an internal standard such as DSS.
-
Expected Results: A single sharp singlet should be observed for the nine equivalent protons of the three methyl groups.
Purpose: To confirm the presence of the methyl carbons in the trimethylsulfonium cation.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 30-50 mg of Trimethylsulfonium chloride.
-
Dissolve in 0.7 mL of D₂O.
-
Filter into a 5 mm NMR tube.
-
-
Instrument Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: 250 ppm
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using an internal standard (e.g., DSS) or by referencing the ¹H spectrum and using the unified scale.
-
Expected Results: A single resonance is expected for the three equivalent methyl carbons.
Table 2: Summary of NMR Data for Trimethylsulfonium Chloride
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | D₂O | ~2.62 | Singlet | (CH ₃)₃S⁺ |
| ¹³C | D₂O | ~25 (Expected) | Singlet | (C H₃)₃S⁺ |
Note: The ¹³C chemical shift is an expected value based on similar sulfonium salts and may vary depending on the specific experimental conditions.
Chromatography
Since Trimethylsulfonium chloride lacks a UV chromophore, an alternative detection method such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode for such a polar, ionic compound.[6]
Experimental Protocol:
-
Sample and Mobile Phase Preparation:
-
Sample Solution: Accurately weigh about 10 mg of Trimethylsulfonium chloride and dissolve it in 10 mL of the mobile phase weak solvent (e.g., 90:10 acetonitrile:water).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC-CAD/ELSD Conditions:
-
Column: HILIC column (e.g., Zwitterionic, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Gradient: A suitable gradient from high organic to higher aqueous content. For example, 90% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: CAD or ELSD (settings optimized according to manufacturer's recommendations).
-
-
Data Analysis:
-
Integrate the peak corresponding to the trimethylsulfonium cation.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor. For higher accuracy, a reference standard should be used for quantitation.
-
Purpose: To quantify the chloride counter-ion content.[7][8]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 50 mg of Trimethylsulfonium chloride and dissolve it in 100 mL of deionized water. Further dilute as necessary to fall within the calibration range.
-
Chloride Standards: Prepare a series of calibration standards from a certified chloride standard solution (e.g., 1-20 mg/L).
-
-
IC Conditions:
-
Column: Anion-exchange column (e.g., Dionex IonPac AS14A or similar).[7]
-
Eluent: 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Data Analysis:
-
Generate a calibration curve from the chloride standards.
-
Determine the concentration of chloride in the sample solution from the calibration curve.
-
Calculate the weight percentage of chloride in the original solid sample.
-
Thermal Analysis
Purpose: To assess thermal stability and decomposition profile.
Experimental Protocol:
-
Sample Preparation:
-
Place 5-10 mg of Trimethylsulfonium chloride into an aluminum or platinum TGA pan.
-
-
TGA Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the mass change as a function of temperature.
-
Determine the onset of decomposition.
-
Expected Results: A significant mass loss is expected starting around 100 °C, corresponding to the decomposition into volatile products like dimethyl sulfide (B99878) and methyl chloride.[1][9]
Purpose: To determine the melting point and observe other thermal events.
Experimental Protocol:
-
Sample Preparation:
-
Hermetically seal 2-5 mg of Trimethylsulfonium chloride in an aluminum DSC pan.
-
-
DSC Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic events, such as melting.
-
Expected Results: An endothermic peak corresponding to the melting point should be observed around 162 °C.[3]
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the trimethylsulfonium cation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of Trimethylsulfonium chloride (approx. 10 µg/mL) in a suitable solvent like methanol (B129727) or water.
-
-
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-200.
-
-
Data Analysis:
-
Identify the peak corresponding to the trimethylsulfonium cation [(CH₃)₃S]⁺.
-
Expected Results: A prominent peak should be observed at m/z 77.04, corresponding to the exact mass of the trimethylsulfonium cation.
Table 3: Summary of Expected Quantitative and Qualitative Results
| Technique | Parameter | Expected Value/Result |
| ¹H NMR | Chemical Shift | ~2.62 ppm (in D₂O) |
| ¹³C NMR | Chemical Shift | ~25 ppm (in D₂O) |
| HPLC (HILIC) | Purity | ≥ 98% |
| Ion Chromatography | Chloride Content | ~31.48% (w/w) |
| TGA | Onset of Decomposition | ~100 °C |
| DSC | Melting Point | ~162 °C |
| ESI-MS | Cation Mass (m/z) | 77.04 |
| Elemental Analysis | %C | 31.98 |
| %H | 8.05 | |
| %Cl | 31.48 | |
| %S | 28.49 |
Workflow and Data Relationship Diagrams
The following diagrams illustrate the logical workflow for the characterization of Trimethylsulfonium chloride and the relationship between the different analytical techniques.
Caption: Workflow for the analytical characterization of Trimethylsulfonium chloride.
Caption: Relationship between analytical techniques and characterized properties.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. Trimethylsulfonium chloride | C3H9ClS | CID 10176118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Trimethylsulfonium Chloride | CymitQuimica [cymitquimica.com]
- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 6. lcms.cz [lcms.cz]
- 7. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 8. Ion chromatography as candidate reference method for the determination of chloride in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
Application Notes and Protocols: Methylation of Phenols using Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. The introduction of a methyl group to a phenolic hydroxyl can significantly alter a molecule's biological activity, solubility, and metabolic stability. While various methylating agents are available, trimethylsulfonium (B1222738) chloride ((CH₃)₃SCl) presents itself as a viable reagent for this purpose. These application notes provide a comprehensive overview of the use of trimethylsulfonium chloride for the methylation of phenols, including detailed protocols, safety information, and a summary of reaction conditions and yields.
Reaction Principle
The methylation of phenols with trimethylsulfonium chloride proceeds via a nucleophilic attack of the phenoxide ion on one of the methyl groups of the trimethylsulfonium cation. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. The overall process is an Sₙ2 reaction where the dimethyl sulfide (B99878) acts as a good leaving group.
Data Presentation: Reaction Conditions and Yields
The efficiency of the methylation of phenols using trimethylsulfonium salts is influenced by factors such as the nature of the phenol, the base employed, the reaction temperature, and the solvent. While specific data for a wide range of phenols using trimethylsulfonium chloride is not extensively documented in readily available literature, data for the analogous trimethylsulfonium bromide provides valuable insights into the expected reactivity and yields.
| Phenolic Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Hydroxy-5-methylbenzophenone | Trimethylsulfonium bromide | K₂CO₃ | Polyethylene glycol (PEG400) | 100 | 6 | 92 |
Note: This data is for Trimethylsulfonium bromide, a closely related salt, and is expected to be representative of the reactivity of Trimethylsulfonium chloride under similar conditions.
Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfonium Chloride
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methyl chloride (CH₃Cl)
-
Anhydrous methanol
-
Ethanol (B145695) (for recrystallization)
-
Pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner
-
Rotary evaporator
Procedure:
-
In a 50 mL tetrafluoroethylene-lined autoclave, add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol.
-
At a low temperature, carefully introduce 14.7 g of methyl chloride into the autoclave.
-
Seal the autoclave and heat the external bath to 90°C for 6 hours.[1]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude trimethylsulfonium chloride as a white solid.
-
For purification, the crude product can be recrystallized from ethanol to yield colorless crystals.[1]
Protocol 2: General Procedure for the O-Methylation of a Phenol
Materials:
-
Phenolic substrate
-
Trimethylsulfonium chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol (PEG400) or another suitable high-boiling solvent
-
Reaction vessel equipped with a magnetic stirrer and a condenser
-
Water
-
Diisopropyl ether or other suitable extraction solvent
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a reaction vessel, add the phenol (1.0 eq), trimethylsulfonium chloride (1.2 eq), and anhydrous potassium carbonate (1.2 eq).
-
Add a suitable volume of solvent (e.g., PEG400) to ensure adequate stirring.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diisopropyl ether).
-
Wash the combined organic extracts sequentially with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methylated product.
-
Purify the product by a suitable method, such as column chromatography or crystallization, if necessary.
Safety and Handling
Trimethylsulfonium chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
In case of contact:
-
Incompatible Materials: Strong oxidizing agents.[3]
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the methylation of phenols.
Experimental Workflow
Caption: A typical experimental workflow for phenol methylation.
References
Troubleshooting & Optimization
How to improve the yield of Trimethylsulfonium chloride synthesis.
Welcome to the technical support center for Trimethylsulfonium (B1222738) chloride (TMSC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to help improve the yield of their synthesis and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Trimethylsulfonium chloride?
A1: The most common methods for synthesizing Trimethylsulfonium chloride include:
-
Reaction of Dimethyl Sulfide (B99878) with Methyl Chloride: This is a traditional and widely used method where dimethyl sulfide acts as a nucleophile, attacking the electrophilic carbon in methyl chloride.[1] This reaction typically follows an SN2 mechanism.[1]
-
Reaction of Dimethyl Sulfide with Methyl Chloroformate: This is a convenient one-step method that can offer high yields.[1]
-
Aqueous Synthesis via Ion Exchange: This modern approach involves the use of an anion exchange resin to convert trimethylsulfonium iodide to trimethylsulfonium chloride, often resulting in exceptional purity and yield.[1]
Q2: What is the typical yield for the synthesis of Trimethylsulfonium chloride?
A2: The yield of Trimethylsulfonium chloride can vary significantly depending on the synthetic route and reaction conditions.
-
The traditional method using dimethyl sulfide and methyl chloride can achieve yields ranging from 85-95%.[1]
-
The method using dimethyl sulfide and methyl chloroformate can result in yields between 90-98%.[1]
-
Aqueous synthesis using an anion exchange resin can achieve a chloride yield of over 99%.[1]
-
A patented method reacting sodium sulfide nonahydrate with methyl chloride in an alcohol solvent has reported yields as high as 96.0% and even near theoretical yields.[2]
-
Another patented method reacting dimethyl sulfide and methyl chloride in the presence of water reported a yield of 51.2%.[3][4]
Q3: What are the main factors that influence the yield of the reaction between dimethyl sulfide and methyl chloride?
A3: Several factors can influence the yield of this reaction, including:
-
Temperature: The reaction is often conducted at elevated temperatures, typically between 25°C and 80°C.[1][5]
-
Pressure: The reaction is frequently carried out under pressure, with some protocols specifying pressures up to 80 psig.[3]
-
Solvent: The choice of solvent is crucial.[5] Various solvents have been explored, including organic polar solvents like methanol (B129727) and aqueous systems.[3][5] The polarity and permittivity of the solvent can affect the reaction rate.[6]
-
Reaction Time: The duration of the reaction can range from 2 to 24 hours, depending on the specific conditions.[1]
Q4: What are some common side reactions or byproducts in Trimethylsulfonium chloride synthesis?
A4: A potential side reaction is the decomposition of the product, Trimethylsulfonium chloride, back into dimethyl sulfide and methyl chloride, especially at elevated temperatures.[1][5] The thermal decomposition of trimethylsulfonium chloride can occur around 100°C.[5]
Q5: How can the purity of Trimethylsulfonium chloride be improved?
A5: Purification can be achieved through crystallization using solvents like ethanol (B145695) or acetonitrile.[1] For industrial-scale production, fractional distillation under reduced pressure may be used to remove volatile impurities.[1] Quality control and purity assessment can be performed using techniques such as argentometric titration for chloride content, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal reaction temperature or pressure.- Inappropriate solvent.- Insufficient reaction time.- Decomposition of the product. | - Optimize temperature and pressure within the recommended ranges (e.g., 25-80°C, up to 80 psig).[1][3]- Experiment with different solvents, such as methanol or aqueous solutions, to find the optimal medium for your specific setup.[3][5]- Increase the reaction time, monitoring the reaction progress by techniques like NMR or titration.- Avoid excessive temperatures (above 100°C) to minimize product decomposition.[5] |
| Presence of Impurities in the Final Product | - Incomplete reaction, leaving unreacted starting materials.- Formation of byproducts due to side reactions.- Ineffective purification. | - Ensure the reaction goes to completion by monitoring it.- Optimize reaction conditions to minimize side reactions.- Recrystallize the product from a suitable solvent like ethanol.[1] For volatile impurities, consider fractional distillation under reduced pressure if equipment is available.[1] |
| Difficulty in Product Isolation | - High solubility of the product in the reaction solvent. | - If using an organic solvent, try cooling the reaction mixture to induce crystallization.- If the product remains in solution, consider removing the solvent under reduced pressure.- For aqueous solutions, azeotropic distillation can be used to remove water to obtain the solid salt.[3] |
| Inconsistent Results Between Batches | - Variations in the quality of starting materials.- Inconsistent reaction conditions (temperature, pressure, time). | - Use starting materials of known purity and consistency.- Carefully control and monitor all reaction parameters for each batch. |
Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfonium Chloride from Dimethyl Sulfide and Methyl Chloride in an Aqueous Medium
This protocol is based on a patented method.[3]
Materials:
-
Dimethyl sulfide
-
Methyl chloride
-
Water
-
Reaction vessel capable of handling pressure
Procedure:
-
Charge the reaction vessel with 124 grams of dimethyl sulfide and 150 ml of water.
-
Over a period of 13 hours, charge the vessel with 102 grams of methyl chloride.
-
Heat the mixture to a temperature of 58-60°C.
-
Maintain the reaction at this temperature under a pressure of 80 psig for four hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the Trimethylsulfonium chloride from the reaction mixture. The patent reported a yield of 51.2% (115.3 grams).[3]
Protocol 2: Synthesis of Trimethylsulfonium Chloride from Sodium Sulfide Nonahydrate and Methyl Chloride
This protocol is based on a patented method.[2]
Materials:
-
Sodium sulfide nonahydrate
-
Methyl chloride
-
Anhydrous methanol
-
Pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner
Procedure:
-
Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol to a 50 mL tetrafluoroethylene-lined autoclave.
-
At a low temperature, introduce 15.2 g of methyl chloride into the autoclave.
-
Seal the autoclave and heat it in an external bath to 65°C for 10 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Filter the reaction solution.
-
Remove the solvent by rotary evaporation to obtain the crude product. The patent reported a yield of 96.0% (5.4 g).[2] The product can be further purified by recrystallization from ethanol if necessary.[2]
Data Presentation
Table 1: Comparison of Trimethylsulfonium Chloride Synthesis Methods
| Synthesis Method | Reactants | Typical Yield | Reference(s) |
| Traditional Method | Dimethyl sulfide, Methyl chloride | 85-95% | [1] |
| Chloroformate Method | Dimethyl sulfide, Methyl chloroformate | 90-98% | [1] |
| Aqueous Synthesis | Trimethylsulfonium iodide, Anion exchange resin | >99% | [1] |
| Aqueous Pressure Reaction | Dimethyl sulfide, Methyl chloride, Water | 51.2% | [3][4] |
| Alcohol Pressure Reaction | Sodium sulfide nonahydrate, Methyl chloride, Methanol | 96.0% | [2] |
Visualizations
Synthesis Pathway of Trimethylsulfonium Chloride
Caption: SN2 reaction for the synthesis of Trimethylsulfonium chloride.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in TMSC synthesis.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 4. US5118842A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]
- 5. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Corey-Chaykovsky Reaction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the Corey-Chaykovsky reaction. Our aim is to offer practical solutions to common experimental challenges, ensuring successful synthesis of epoxides, aziridines, and cyclopropanes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the Corey-Chaykovsky reaction, offering step-by-step solutions to get your experiment back on track.
Q1: My reaction is sluggish or shows no product formation. What are the likely causes and how can I fix this?
A1: Low or no conversion can stem from several factors related to the ylide generation or its reactivity.
-
Inefficient Ylide Formation: The sulfur ylide is generated in situ by deprotonating a sulfonium (B1226848) or sulfoxonium salt with a strong base.[1][2] Incomplete deprotonation is a common culprit.
-
Base Strength: Ensure the base is strong enough for the specific sulfonium salt. Sodium hydride (NaH) is a common choice for deprotonating trimethylsulfonium (B1222738) iodide in DMSO.[1][3] Weaker bases may be insufficient.
-
Reagent Quality: The base (e.g., NaH, n-BuLi) can degrade upon storage. Use freshly opened or properly stored reagents. The sulfonium salt should be dry, as moisture can quench the base and the ylide.
-
Solvent Purity: Use anhydrous solvents. Protic impurities will neutralize the strong base and the ylide.
-
-
Ylide Instability: Dimethylsulfonium methylide is less stable than dimethylsulfoxonium methylide (Corey's ylide) and should be generated and used at low temperatures.[4][5]
-
Temperature Control: For reactions with less stable ylides, maintain a low temperature throughout the generation and reaction sequence.
-
-
Low Substrate Reactivity: Sterically hindered or electron-deficient carbonyls/imines may react slowly.
-
Increase Temperature: If using the more stable sulfoxonium ylide, gently warming the reaction can increase the rate.
-
Extended Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration.
-
Q2: I am observing significant formation of a β-hydroxy methylthioether byproduct alongside my desired epoxide. How can I minimize this side reaction?
A2: The formation of a β-hydroxy methylthioether is a known side reaction, particularly when using certain solvent and base combinations.
-
Solvent Choice: This side product is more prominent in ethereal solvents like THF or Et2O.[6] Switching to a polar aprotic solvent like DMSO, which is standard for this reaction, can often suppress this pathway.[1][6]
-
Base and Ylide Combination: The combination of n-BuLi as the base and a sulfonium ylide in THF is particularly prone to generating this byproduct.[7] Using NaH in DMSO for ylide generation is a more robust method to favor epoxidation.[1]
Q3: My reaction with an α,β-unsaturated carbonyl is giving the epoxide instead of the expected cyclopropane (B1198618) (or vice-versa). How do I control the regioselectivity?
A3: The regioselectivity (1,2-addition vs. 1,4-conjugate addition) is primarily controlled by the choice of the sulfur ylide.[2][3]
-
For Epoxidation (1,2-Addition): Use a sulfonium ylide (e.g., dimethylsulfonium methylide). These are less stable and more reactive, favoring the kinetically controlled direct attack on the carbonyl carbon.[1][3]
-
For Cyclopropanation (1,4-Addition): Use a more stable sulfoxonium ylide (e.g., dimethylsulfoxonium methylide, also known as Corey's ylide). These "softer" nucleophiles preferentially undergo conjugate addition to the enone system, leading to the cyclopropane product.[2][8]
This distinct reactivity allows for selective synthesis of either the epoxide or the cyclopropane from the same starting enone.
Q4: The stereoselectivity of my reaction is low, or I am getting the wrong diastereomer.
A4: The Corey-Chaykovsky reaction is generally diastereoselective, favoring the formation of trans products.[4]
-
Mechanism of Stereoselectivity: The reaction proceeds through a betaine (B1666868) intermediate. Rotation around the newly formed C-C bond is typically faster than the ring-closing intramolecular SN2 reaction. This allows the intermediate to adopt the most sterically favorable conformation, which leads to the trans product.[1]
-
Restricting Bond Rotation: In some specific cases, using bulky ylides like diphenylsulfonium methylide derivatives can restrict bond rotation, potentially leading to retention of the olefin geometry in cyclopropanations.[1]
-
Substrate Control: The inherent stereochemistry of a chiral substrate will also influence the diastereomeric outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Corey-Chaykovsky and the Wittig reaction?
A1: Both reactions involve an ylide attacking a carbonyl group, but their outcomes are different due to the nature of the heteroatom. The Corey-Chaykovsky reaction uses a sulfur ylide to produce an epoxide, while the Wittig reaction uses a phosphorus ylide to form an alkene.[2][9] The key difference lies in the subsequent step after the initial nucleophilic attack. In the Wittig reaction, the intermediate oxaphosphetane collapses via a [2+2] cycloelimination, driven by the formation of a very strong phosphorus-oxygen double bond, to yield an alkene and triphenylphosphine (B44618) oxide.[9] In the Corey-Chaykovsky reaction, the intermediate betaine undergoes an intramolecular SN2 reaction, where the alkoxide displaces a stable dialkyl sulfide (B99878) or sulfoxide (B87167) leaving group to form the three-membered epoxide ring.[2][3]
Q2: How do I prepare the sulfur ylide for the reaction?
A2: Sulfur ylides are typically generated in situ immediately before use.[2] The standard procedure involves the deprotonation of a commercially available sulfonium or sulfoxonium salt with a strong base.[3] A common example is the preparation of dimethylsulfoxonium methylide (Corey's ylide) by treating trimethylsulfoxonium (B8643921) iodide with sodium hydride in anhydrous DMSO.[1]
Q3: Can this reaction be made enantioselective?
A3: Yes, developing enantioselective versions of the Corey-Chaykovsky reaction is an active area of research.[8] The most successful approaches have involved the use of chiral sulfides in stoichiometric amounts to generate a chiral ylide.[2][8] Catalytic asymmetric variants have also been developed, though often with more limited substrate scope.[2]
Q4: What are the safety considerations for this reaction?
A4: Standard laboratory safety precautions should be followed. Key hazards are associated with the reagents used:
-
Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. n-Butyllithium (n-BuLi) is pyrophoric. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous solvents like DMSO and THF are flammable.
-
Byproducts: The reaction involving sulfonium ylides produces dimethyl sulfide (DMS), which is a volatile, toxic, and malodorous compound.[10] The reaction should be performed in a well-ventilated fume hood. The sulfoxonium ylide reaction produces dimethyl sulfoxide (DMSO), which is significantly less hazardous.[8]
Data Presentation: Optimizing Reaction Parameters
Optimizing conditions often involves screening different bases, solvents, and temperatures. The choice of ylide precursor dictates the necessary base strength and influences stability.
Table 1: Common Reagents and Conditions for Ylide Generation
| Ylide Precursor Salt | Common Base(s) | Typical Solvent(s) | Relative Ylide Stability | Typical Temperature |
| Trimethylsulfonium Iodide/Bromide | NaH, n-BuLi | DMSO, THF | Less Stable | Low Temp (e.g., 0°C to RT) |
| Trimethylsulfoxonium Iodide/Chloride | NaH, KOtBu | DMSO | More Stable | RT to moderate heat |
Table 2: Substrate and Ylide Combinations for Product Selectivity
| Substrate Type | Ylide Type | Primary Product | Reaction Type |
| Aldehyde / Ketone | Sulfonium or Sulfoxonium | Epoxide | 1,2-Addition |
| Imine | Sulfonium or Sulfoxonium | Aziridine | 1,2-Addition |
| α,β-Unsaturated Carbonyl (Enone) | Sulfonium | Epoxide | 1,2-Addition |
| α,β-Unsaturated Carbonyl (Enone) | Sulfoxonium | Cyclopropane | 1,4-Conjugate Addition |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Dimethylsulfoxonium Methylide
This protocol is adapted from a standard procedure for the epoxidation of a ketone.[4]
-
Ylide Preparation: To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.1 eq.) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide (a clear solution should form).
-
Reaction: Add a solution of the ketone (1.0 eq.) in anhydrous DMSO to the ylide solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may be gently heated (e.g., to 50-60°C) to increase the rate if necessary.
-
Workup: Once the reaction is complete, pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide.
Visualizations
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Caption: General experimental workflow for the reaction.
Caption: Troubleshooting decision tree for common issues.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
Managing the hygroscopic properties of Trimethylsulfonium chloride during experiments.
Technical Support Center: Managing Trimethylsulfonium Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of Trimethylsulfonium chloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylsulfonium chloride and why is it hygroscopic?
Trimethylsulfonium chloride is an organic sulfonium (B1226848) salt with the chemical formula C₃H₉ClS.[1] Its hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is attributed to the high affinity of the ionic compound for water molecules.[1] This can lead to the formation of hydrated crystal structures.[1]
Q2: How does moisture absorption affect experiments involving Trimethylsulfonium chloride?
Moisture absorption can significantly impact experiments by:
-
Altering the compound's mass: This leads to inaccurate measurements and incorrect stoichiometry in reactions.
-
Causing physical changes: The compound can clump, become gummy, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2]
-
Promoting chemical degradation: Trimethylsulfonium chloride is sensitive to moisture and can undergo chemical changes or decomposition, affecting its reactivity and the outcome of the experiment.[1] It is known to be unstable at temperatures above 100°C.[1]
Q3: What are the ideal storage conditions for Trimethylsulfonium chloride?
To maintain its integrity, Trimethylsulfonium chloride should be stored in a cool, dry place, typically between 2-8°C. It is crucial to keep the container tightly sealed to protect it from atmospheric moisture.[3] Storing it inside a desiccator containing a drying agent like silica (B1680970) gel is also a highly recommended practice.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or reaction failure. | Inaccurate weighing of Trimethylsulfonium chloride due to moisture absorption. | Use the "weighing by difference" technique in a controlled environment (e.g., glove box or low humidity room). Prepare solutions in a dry solvent immediately after weighing. |
| Degradation of the reagent from improper storage. | Ensure the compound is stored in a tightly sealed container, in a desiccator, and at the recommended temperature. If degradation is suspected, use a fresh batch of the reagent. | |
| Trimethylsulfonium chloride appears clumped or "wet". | The container was not sealed properly or was opened in a high-humidity environment. | Dry the material under vacuum if it is thermally stable and this will not affect the experiment. For future use, handle the compound in a glove box or under a stream of inert gas. |
| Difficulty in transferring the solid reagent. | The compound has become sticky or deliquesced due to moisture absorption. | If precise measurement is critical, it is best to discard the visibly wet material and use a fresh, dry sample. For less sensitive applications, one might attempt to dissolve the material in an appropriate anhydrous solvent for transfer, but this may introduce inaccuracies. |
Experimental Protocols
Protocol 1: Weighing and Dispensing Trimethylsulfonium Chloride
This protocol outlines the "weighing by difference" method, which is ideal for hygroscopic solids.
Materials:
-
Trimethylsulfonium chloride
-
Spatula
-
Weighing vessel (e.g., a vial with a cap)
-
Analytical balance
-
Inert atmosphere (glove box or nitrogen-purged bag)
Procedure:
-
Place the sealed container of Trimethylsulfonium chloride and all necessary tools (spatula, weighing vessel) inside a glove box or a nitrogen-purged environment to allow them to equilibrate.
-
Tare the analytical balance with the empty, capped weighing vessel on it.
-
Add an estimated amount of Trimethylsulfonium chloride, more than the desired quantity, to the weighing vessel and securely cap it.
-
Record the exact mass of the weighing vessel with the compound.
-
Quickly transfer the desired amount of the compound from the weighing vessel to the reaction flask.
-
Immediately recap the weighing vessel and weigh it again.
-
The difference between the initial and final mass is the exact amount of Trimethylsulfonium chloride transferred to the reaction.
Protocol 2: Preparation of a Stock Solution with Trimethylsulfonium Chloride
Materials:
-
Trimethylsulfonium chloride
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Using the "weighing by difference" method described in Protocol 1, add the desired mass of Trimethylsulfonium chloride to the volumetric flask under an inert atmosphere.
-
Add a magnetic stir bar to the flask.
-
Using a dry syringe, add the anhydrous solvent to the volumetric flask, filling it to approximately half of the final volume.
-
Seal the flask with a septum and stir the mixture until the solid is completely dissolved.
-
Once dissolved, carefully add the anhydrous solvent via syringe to the calibration mark on the volumetric flask.
-
The resulting stock solution should be stored under an inert atmosphere and used promptly.
Visualizing Workflows and Logic
References
Common side reactions with Trimethylsulfonium chloride and how to avoid them.
Welcome to the Technical Support Center for Trimethylsulfonium (B1222738) Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for troubleshooting experiments and understanding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of Trimethylsulfonium chloride in synthesis?
Trimethylsulfonium chloride (TMSC) is primarily used as a methylating agent for various nucleophiles, including phenols and carboxylic acids.[1] It is also a key precursor for generating dimethylsulfonium methylide, a sulfur ylide used in the Corey-Chaykovsky reaction to synthesize epoxides, cyclopropanes, and aziridines.[1][2][3]
Q2: How should I properly store and handle Trimethylsulfonium chloride?
TMSC is a very hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[4] It is also sensitive to heat.
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] Recommended storage temperature is typically 2-8°C.[6]
-
Handling: Handle the compound in a well-ventilated area, such as a fume hood. Avoid all personal contact, including inhalation of dust.[7] Wear appropriate personal protective equipment (PPE), including gloves (butyl rubber or neoprene are recommended), eye protection, and a lab coat.[5] Always wash hands thoroughly after handling.
Q3: My methylation reaction is proceeding very slowly. How can I increase the reaction rate?
The rate of methylation with Trimethylsulfonium chloride, which proceeds via an S_N2 mechanism, is highly dependent on the solvent system.[1]
-
Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1] These solvents effectively solvate the trimethylsulfonium cation while leaving the nucleophile (the anion) relatively "bare," which increases its nucleophilicity and accelerates the reaction.[1]
-
Avoid Protic Solvents: Polar protic solvents like water or ethanol (B145695) can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, thus slowing down the reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield or Formation of Unexpected Byproducts in Methylation Reaction
Symptoms:
-
The yield of the desired methylated product is lower than expected.
-
Analysis of the reaction mixture shows the presence of dimethyl sulfide (B99878) and potentially methyl chloride.
Possible Causes & Solutions:
-
Thermal Decomposition: Trimethylsulfonium chloride is thermally unstable and begins to decompose at temperatures around 100°C into dimethyl sulfide and methyl chloride.[1][4] This is a common side reaction if the reaction temperature is too high.
-
Solution: Maintain a reaction temperature below 80°C. Monitor the temperature carefully, especially during exothermic steps. If the desired reaction requires higher temperatures, consider using a more thermally stable salt, such as Trimethylsulfonium iodide.
-
-
Moisture Contamination: Due to its hygroscopic nature, the reagent may have absorbed water. Water can hydrolyze the reagent or interfere with the reaction, particularly if base-sensitive functional groups are present.
-
Solution: Ensure the reagent is dry before use. Store it in a desiccator over a suitable drying agent. Handle the reagent quickly in an inert atmosphere glovebox or under a stream of dry nitrogen.
-
-
Incorrect Solvent: As mentioned in the FAQs, using a polar protic solvent can significantly hinder the reaction rate, leading to incomplete conversion and low yield.
-
Solution: Switch to a polar aprotic solvent like DMSO or DMF to enhance the reaction kinetics.[1]
-
Issue 2: Epoxide Formation Instead of Methylation (or vice versa)
Symptoms:
-
When attempting a methylation reaction in the presence of a carbonyl compound, epoxide byproducts are observed.
-
When attempting a Corey-Chaykovsky epoxidation, methylation of other nucleophilic sites in the molecule occurs.
Possible Causes & Solutions:
-
Base Strength Dictates Reaction Pathway: The reaction pathway is critically dependent on the type of base used.
-
For Methylation: Use a relatively weak base like potassium carbonate (K₂CO₃). This is sufficient to deprotonate soft nucleophiles like phenols, allowing them to be methylated, but it is not strong enough to deprotonate the trimethylsulfonium cation to form the ylide.[1][8]
-
For Epoxidation (Ylide Formation): A strong base is required to deprotonate the sulfonium (B1226848) salt and form the reactive sulfur ylide.[1] Common strong bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] The ylide then reacts with aldehydes or ketones to form epoxides.[2][3]
-
Solution: To favor methylation, use a weak base (e.g., K₂CO₃). To favor epoxidation, use a strong, non-nucleophilic base (e.g., NaH).
-
Data & Tables
Table 1: Thermal Stability of Trimethylsulfonium Salts
This table summarizes the decomposition temperatures for common trimethylsulfonium salts. The stability is influenced by the counter-anion, with larger anions generally providing greater thermal stability.[9]
| Salt Name | Formula | Decomposition Temperature (°C) | Key Properties |
| Trimethylsulfonium chloride | [(CH₃)₃S]⁺Cl⁻ | ~100 °C | Very hygroscopic, very soluble in ethanol.[4] |
| Trimethylsulfonium bromide | [(CH₃)₃S]⁺Br⁻ | ~172 °C | Colorless crystals.[4] |
| Trimethylsulfonium iodide | [(CH₃)₃S]⁺I⁻ | 203-207 °C | Colorless crystals, generally more stable.[4] |
Key Reaction Pathways & Workflows
Reaction Pathways
The following diagrams illustrate the main reaction pathways involving Trimethylsulfonium chloride.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing low product yield in a methylation reaction.
Experimental Protocols
Protocol 1: Methylation of a Phenol (B47542)
This protocol describes a general procedure for the O-methylation of a substituted phenol using Trimethylsulfonium chloride.
Materials:
-
Substituted Phenol (1.0 eq)
-
Trimethylsulfonium bromide (1.2 eq) (Note: The bromide salt is used here for better thermal stability, but chloride can be used with careful temperature control)[8]
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Polyethylene Glycol (PEG400)[8]
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen/argon line.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq), Trimethylsulfonium bromide (1.2 eq), and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous DMF (or PEG400) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: In Situ Generation of Sulfur Ylide for Epoxidation
This protocol outlines the formation of dimethylsulfonium methylide from Trimethylsulfonium chloride for use in the Corey-Chaykovsky epoxidation of a ketone.
Materials:
-
Trimethylsulfonium iodide or chloride (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Ketone or Aldehyde (1.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line.
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
To a dry three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask and stir the suspension.
-
In a separate flask, dissolve the Trimethylsulfonium salt (1.1 eq) in a minimum amount of anhydrous DMSO.
-
Add the Trimethylsulfonium salt solution dropwise to the NaH suspension at room temperature. The formation of the ylide is indicated by the cessation of hydrogen gas evolution. Stir for 15-20 minutes.
-
Dissolve the ketone/aldehyde (1.0 eq) in anhydrous DMSO.
-
Cool the ylide solution in an ice bath (0°C).
-
Add the ketone/aldehyde solution dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by slowly adding cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide via column chromatography.
References
- 1. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Trimethylsulfonium Chloride | 3086-29-1 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
Troubleshooting low yields in epoxidation reactions with sulfonium ylides.
Welcome to the technical support center for troubleshooting epoxidation reactions using sulfonium (B1226848) ylides, commonly known as the Johnson-Corey-Chaykovsky reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in their experiments.
Troubleshooting Guide & FAQs
This section addresses specific problems encountered during the epoxidation of aldehydes and ketones with sulfonium ylides.
Q1: My reaction yield is very low, and I'm recovering mostly starting material. What are the likely causes?
A1: Low conversion of the starting material is a common issue that can often be traced back to the generation and stability of the sulfonium ylide.
Possible Causes & Solutions:
-
Inefficient Ylide Generation: The base used may not be strong enough to deprotonate the sulfonium salt effectively. The pKa of methyl-substituted sulfonium salts is typically in the range of 16-18 in DMSO.[1]
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used and effective for deprotonating sulfonium salts.[2] Ensure the base is fresh and has been handled under anhydrous conditions.
-
-
Ylide Instability and Decomposition: Unstabilized sulfonium ylides, such as dimethylsulfonium methylide, are highly reactive and can decompose, especially at elevated temperatures.[3][4] The half-life of some ylides can be a matter of minutes at room temperature.[3]
-
Solution: Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and use it immediately.[4] Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent quenching by moisture or oxygen.
-
-
Sterically Hindered Substrate: Very bulky ketones or aldehydes can react slowly with the sulfonium ylide due to steric hindrance, leading to low conversion.
-
Solution: Increase the reaction time or temperature moderately after the initial addition at low temperature. Be aware that increasing the temperature can also promote ylide decomposition, so careful optimization is required. Alternatively, using the less sterically demanding, but more reactive, dimethylsulfonium methylide over more substituted ylides may be beneficial.
-
Q2: I am observing significant byproduct formation instead of my desired epoxide. What are these side-products and how can I avoid them?
A2: Several side reactions can compete with the desired epoxidation. Identifying the byproduct can help diagnose the underlying issue.
Common Side Reactions and Mitigation Strategies:
-
Cyclopropanation of α,β-Unsaturated Carbonyls: If your substrate is an enone, you may form a cyclopropane (B1198618) instead of an epoxide. This is especially common with more stable sulfoxonium ylides (e.g., dimethylsulfoxonium methylide, the Corey-Chaykovsky reagent), which favor 1,4-conjugate addition.[1][5][6][7] Unstabilized sulfonium ylides (e.g., dimethylsulfonium methylide) are "harder" nucleophiles and preferentially undergo 1,2-addition to the carbonyl group, yielding the epoxide.[1][7]
-
Solution: To favor epoxidation of enones, use an unstabilized sulfonium ylide like dimethylsulfonium methylide. The 1,2-addition is typically faster and irreversible under kinetic control.[7]
-
-
Formation of β-Hydroxy Methylthioethers: In ethereal solvents like THF or Et₂O, a significant side-product can be the β-hydroxy methylthioether.[8]
-
Solution: Consider changing the solvent. DMSO and DMF are common solvents for these reactions and may suppress this side-product formation.[2]
-
-
Rearrangement Products (e.g., Sommelet-Hauser Rearrangement): Benzylsulfonium salts can undergo rearrangement reactions, which compete with epoxide formation.[9]
-
Solution: This is an inherent reactivity pattern. Optimizing for faster epoxide formation by using a more reactive aldehyde or ketone, lower temperatures, and appropriate concentrations may help favor the desired pathway.
-
-
Products from Ylide Auto-oxidation: In the absence of the carbonyl substrate, sulfonium ylides can undergo auto-oxidation, leading to symmetrical epoxides derived from the ylide itself.[9][10]
-
Solution: Ensure the carbonyl substrate is present when the ylide is generated, or add the ylide solution to the carbonyl substrate immediately upon formation. Maintain an inert atmosphere.
-
Q3: The reaction is messy and purification is difficult. How can I improve the reaction conditions?
A3: Reaction cleanliness is often a function of choosing the right combination of base and solvent, and controlling the reaction temperature.
Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale | Common Options |
| Base | Use a strong, non-nucleophilic base. | To ensure complete and rapid deprotonation of the sulfonium salt without competing nucleophilic attack.[6][11] | NaH, KOtBu, KHMDS, LiHMDS, phosphazene bases.[1][5][11] |
| Solvent | Use a polar aprotic solvent. | Solubilizes the reagents and intermediates. Can influence product distribution.[8] | DMSO, THF, DMF, Dioxane.[2] |
| Temperature | Generate ylide at low temperature (0 °C or below). | Minimizes ylide decomposition and side reactions.[4] | Start at -78 °C, 0 °C, or room temp depending on ylide stability. |
| Atmosphere | Maintain an inert atmosphere. | Prevents quenching of the highly reactive ylide by H₂O or O₂. | Nitrogen or Argon. |
Visualizing the Process
To better understand the reaction and potential troubleshooting paths, refer to the diagrams below.
Reaction Mechanism Workflow
The following diagram illustrates the accepted mechanism for the Johnson-Corey-Chaykovsky reaction.[5][6]
Caption: General mechanism of the Johnson-Corey-Chaykovsky epoxidation.
Troubleshooting Flowchart
Use this flowchart to diagnose the cause of low epoxide yield.
Caption: A decision tree for troubleshooting low yields in epoxidation.
Key Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Trimethylsulfonium (B1222738) Iodide
This protocol describes the in situ generation of dimethylsulfonium methylide and its subsequent reaction with a ketone.
Materials:
-
Trimethylsulfonium iodide (Me₃SI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
-
Aldehyde or Ketone substrate
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and nitrogen/argon line
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a dry, three-necked flask equipped with a magnetic stir bar. Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.
-
Ylide Generation: Add anhydrous DMSO (or THF) to the flask. To the resulting suspension, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature or 0 °C. Stir the mixture for 45-60 minutes at the same temperature. The evolution of hydrogen gas should cease, and a clear or milky white solution of the ylide will form.[4][12]
-
Reaction: Cool the ylide solution to 0 °C or the desired reaction temperature. Add a solution of the aldehyde or ketone (1.0 eq) in a minimal amount of the same anhydrous solvent dropwise over 15-30 minutes.
-
Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[12]
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Selecting the optimal base for generating sulfur ylides from Trimethylsulfonium chloride.
Technical Support Center: Sulfur Ylide Generation from Trimethylsulfonium (B1222738) Chloride
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the optimal selection of a base for generating sulfur ylides from trimethylsulfonium chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most critical factor when selecting a base to generate a sulfur ylide?
The most critical factor is the pKa of the base's conjugate acid. To effectively deprotonate the trimethylsulfonium salt, the chosen base must be significantly stronger than the resulting sulfur ylide. The pKa of the protons on trimethylsulfonium iodide is estimated to be in the range of 20-25 in DMSO.[1][2] Therefore, the conjugate acid of the selected base should have a pKa value substantially higher than this to ensure the acid-base equilibrium favors the formation of the ylide.[3]
Q2: My reaction yield is low. What are the common causes?
Low yields can stem from several issues:
-
Insufficiently Strong Base: If the base is not strong enough (i.e., its conjugate acid has a pKa too close to that of the sulfonium (B1226848) salt), the deprotonation will be incomplete, leading to a low concentration of the ylide.[3]
-
Solvent and Moisture: Sulfur ylides and the strong bases used to generate them are sensitive to protic solvents like water and alcohols.[2] Ensure all glassware is oven-dried and solvents are anhydrous. The choice of an appropriate aprotic solvent like DMSO or THF is also crucial for ylide stability and reaction efficiency.[4][5]
-
Temperature Control: Sulfur ylides are often highly reactive and can be unstable at higher temperatures, leading to decomposition.[1] Many protocols require low temperatures (e.g., -78 °C), especially when using highly reactive bases like n-butyllithium.[6]
-
Base Degradation: Organolithium bases like n-BuLi can degrade over time if not stored properly. It is crucial to titrate them periodically to determine their exact molarity.
Q3: I am observing unexpected byproducts. What side reactions should I be aware of?
Side reactions are often dependent on the base and substrate used:
-
With n-Butyllithium (n-BuLi): Besides being a strong base, n-BuLi is also a potent nucleophile.[6] It can add directly to carbonyl substrates, competing with the sulfur ylide. This is why reactions involving n-BuLi are typically conducted at very low temperatures.[6] When using n-BuLi/THF, a significant byproduct, β-hydroxymethyl sulfide, can also be generated.[7]
-
Reaction with Solvent: n-Butyllithium can deprotonate ethereal solvents like THF, especially at temperatures above -20 °C.[6] This consumes the base and can lead to complex side products.
-
Sommelet-Hauser Rearrangement: While more common with benzylic sulfonium salts, rearrangement reactions can occur under certain conditions, leading to isomeric products.
Q4: Can I use a weaker base like potassium hydroxide (B78521) (KOH) or a carbonate base?
Generally, bases like KOH (pKa of H₂O ≈ 15.7) or potassium carbonate are not strong enough for efficient deprotonation of simple alkyl sulfonium salts like trimethylsulfonium chloride (pKa ≈ 20-25).[1][8] However, these weaker bases can be effective for generating "stabilized" sulfur ylides, where the ylidic carbon is adjacent to an electron-withdrawing group (e.g., a carbonyl or phenyl group) that further acidifies the alpha-protons.[9] For instance, KOH in acetonitrile/water has been used to generate benzylidenesulfonium ylides.[9]
Q5: How do I choose between the common strong bases: NaH, t-BuOK, and n-BuLi?
The choice depends on the specific substrate, desired reactivity, and practical considerations:
-
Sodium Hydride (NaH): A common, inexpensive, and non-nucleophilic base.[7] It is often used in DMSO, where it reacts to form the soluble and powerful base, dimsyl sodium.[2] Its heterogeneity in solvents like THF can lead to slower reaction times.
-
Potassium tert-Butoxide (t-BuOK): A strong, non-nucleophilic base that is soluble in both DMSO and THF.[5] It is considered very efficient for large-scale preparations of epoxides.[10]
-
n-Butyllithium (n-BuLi): One of the strongest and most common organometallic bases.[11] Its high reactivity and nucleophilicity require careful temperature control (typically -78 °C) to avoid side reactions.[6][7] It is often used in THF or other ethereal solvents.
Data Presentation: Comparison of Common Bases
The following table summarizes the properties of bases commonly used for the generation of sulfur ylides. The pKa values refer to the conjugate acid of the base, which is a measure of the base's strength.[8]
| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvents | Key Characteristics & Considerations |
| n-Butyllithium | n-BuLi | ~50 (Butane)[8] | THF, Diethyl Ether, Hexanes | Very strong base, but also a strong nucleophile. Requires low temperatures (-78 °C) to minimize side reactions.[6][7] Solutions must be titrated. |
| Sodium Hydride | NaH | ~35 (H₂)[8] | DMSO, THF, DMF | Strong, non-nucleophilic base. Often used as an oil dispersion which must be washed.[12] Forms dimsyl sodium in DMSO.[2] |
| Potassium tert-Butoxide | t-BuOK | ~17 (tert-Butanol, in H₂O)[8] | DMSO, THF | Strong, non-nucleophilic base. Good solubility in common organic solvents.[5] Highly effective for large-scale reactions.[10] |
| Lithium Diisopropylamide | LDA | ~36 (Diisopropylamine)[8] | THF | Very strong, non-nucleophilic, sterically hindered base. Typically prepared in situ at low temperatures. |
| Guanidine Bases (e.g., TBD) | TBD | - | Acetonitrile | Can be highly effective for in situ generation of ylides for epoxidation reactions, often proceeding rapidly and in high yield.[13] |
Experimental Protocols
Protocol 1: Generation of Dimethylsulfonium Methylide using Sodium Hydride (NaH) in DMSO
This protocol is adapted from the procedure described by Corey and Chaykovsky.[12]
-
Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, place sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Washing: Wash the NaH dispersion with petroleum ether or hexanes (2-3 times) under an inert atmosphere to remove the mineral oil. Allow the hydride to settle, then carefully decant the solvent.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the washed NaH via cannula or syringe.
-
Heating: Heat the suspension to ~65-70 °C until the evolution of hydrogen gas ceases (typically 45-60 minutes). This step forms the soluble base dimsyl sodium. The resulting solution will be greenish or gray.
-
Salt Addition: Cool the solution to room temperature. Add trimethylsulfonium chloride (1.0 equivalent) as a solid or as a solution in anhydrous DMSO.
-
Ylide Formation: Stir the mixture at room temperature for 10-15 minutes. The sulfur ylide is now generated in situ and is ready for reaction with the desired electrophile (e.g., an aldehyde or ketone).
Protocol 2: Generation of Dimethylsulfonium Methylide using n-Butyllithium (n-BuLi) in THF
This protocol requires strict anhydrous conditions and low temperatures.
-
Preparation: To an oven-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfonium chloride (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.05 equivalents, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Ylide Formation: Stir the mixture at -78 °C for 30-60 minutes. A white precipitate may form. The sulfur ylide has been generated in situ.
-
Reaction: Add the electrophile (dissolved in a minimal amount of anhydrous THF) dropwise to the cold ylide solution. Maintain the low temperature for the duration of the reaction before workup.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for base selection and a generalized experimental workflow.
Caption: Logic diagram for selecting an optimal base.
Caption: General experimental workflow for sulfur ylide reactions.
References
- 1. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 4. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Trimethylsulfonium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Trimethylsulfonium (B1222738) chloride (TMSC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Trimethylsulfonium chloride?
A1: Common impurities in crude TMSC depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as dimethyl sulfide (B99878) and the methylating agent (e.g., methyl chloride).
-
Solvents: Residual solvents from the synthesis, such as methanol (B129727) or ethanol (B145695).
-
Water: TMSC is very hygroscopic and readily absorbs moisture from the atmosphere.[1][2]
-
Decomposition Products: If exposed to high temperatures (above 100°C), TMSC can decompose into dimethyl sulfide and methyl chloride.[1][2]
Q2: What is the recommended laboratory-scale purification technique for crude TMSC?
A2: The most common and effective method for purifying crude TMSC on a laboratory scale is recrystallization.[1] Ethanol is a frequently used and suitable solvent for this purpose.[1] For achieving very high purity (>99%), ion exchange chromatography can be employed.
Q3: How can I assess the purity of my Trimethylsulfonium chloride sample?
A3: The purity of TMSC can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure and can be adapted for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Melting Point Analysis: Pure TMSC has a sharp decomposition point around 100°C. A broad or depressed decomposition range can indicate the presence of impurities.
-
Karl Fischer Titration: This is a specific method to accurately determine the water content in the final product, which is crucial due to the hygroscopic nature of TMSC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | The melting point of the impure TMSC is lower than the boiling point of the solvent. High concentration of impurities can significantly lower the melting point. The solution is cooling too rapidly. | Add a small amount of additional hot ethanol to the oiled-out mixture to ensure complete dissolution. Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. If the problem persists, consider a pre-purification step like washing the crude product with a solvent in which TMSC is insoluble (e.g., diethyl ether) to remove some impurities before recrystallization. |
| Low Yield of Purified Product | Too much solvent was used during recrystallization, leading to a significant amount of product remaining in the mother liquor. The crude material had a very low initial purity. Premature crystallization during hot filtration. | Use the minimum amount of hot ethanol necessary to dissolve the crude TMSC. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
| Product is Clumpy and Difficult to Handle | The purified TMSC has absorbed atmospheric moisture due to its hygroscopic nature. | Dry the purified crystals thoroughly under vacuum. Handle the dried product in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption. Store the final product in a tightly sealed container with a desiccant. |
| Persistent Odor of Dimethyl Sulfide in Final Product | Incomplete removal of unreacted dimethyl sulfide. | Wash the crude TMSC with a non-polar solvent like diethyl ether or hexane (B92381) before recrystallization. Dimethyl sulfide is soluble in these solvents, while TMSC is not. Ensure the final product is dried under high vacuum to remove any residual volatile impurities. |
Data Presentation
Table 1: Solubility of Trimethylsulfonium Chloride in Ethanol
| Temperature | Solubility in Ethanol | Observations |
| Room Temperature (~20-25°C) | Soluble | TMSC will dissolve in ethanol at room temperature, but its solubility is significantly lower than at elevated temperatures. |
| Near Boiling Point of Ethanol (~78°C) | Very High | TMSC is very soluble in hot ethanol, which is the principle behind its effective purification via recrystallization from this solvent.[1][2] |
Note on Optimizing Solvent Volume: Due to the high solubility in hot ethanol, it is crucial to use the minimum amount of boiling ethanol to dissolve the crude product to ensure good recovery upon cooling.
Table 2: Expected Purity Improvement with Recrystallization
The exact improvement in purity per recrystallization cycle is dependent on the initial purity of the crude material and the specific impurities present. However, a general trend can be expected.
| Purification Step | Expected Purity Range | Primary Impurities Removed |
| Crude Product | Variable (e.g., 85-95%) | Unreacted starting materials, by-products, residual solvents. |
| After 1st Recrystallization | >98% | Most starting materials and soluble by-products. |
| After 2nd Recrystallization | >99% | Trace impurities. |
Note: Purity should be verified at each stage using appropriate analytical methods like NMR or melting point analysis.
Experimental Protocols
Protocol 1: Recrystallization of Crude Trimethylsulfonium Chloride from Ethanol
This protocol describes the purification of crude TMSC using ethanol as the solvent.
Materials:
-
Crude Trimethylsulfonium chloride
-
Absolute Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution: Place the crude Trimethylsulfonium chloride in an Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point. Add the minimum amount of boiling ethanol to the crude TMSC while swirling until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of ethanol and any residual moisture. Due to the hygroscopic nature of TMSC, it is crucial to handle the dried product in a moisture-free environment (e.g., a glove box).
Protocol 2: Purity Assessment by 1H qNMR
This protocol provides a general guideline for determining the purity of Trimethylsulfonium chloride using quantitative 1H NMR.
Materials:
-
Purified Trimethylsulfonium chloride sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D2O or DMSO-d6)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified TMSC and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Analysis: Transfer the solution to an NMR tube and acquire a 1H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
Data Processing: Integrate the characteristic singlet of the nine equivalent protons of the trimethylsulfonium cation and a well-resolved signal from the internal standard.
-
Calculation: Calculate the purity of the TMSC sample based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.
Visualizations
Caption: Experimental workflow for the recrystallization of Trimethylsulfonium chloride.
Caption: Troubleshooting flowchart for common issues in TMSC purification.
References
Technical Support Center: The Impact of Solvent Choice on Trimethylsulfonium Chloride Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethylsulfonium (B1222738) chloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on how solvent selection influences reactivity.
Frequently Asked Questions (FAQs)
Q1: My methylation reaction with Trimethylsulfonium chloride is sluggish. What role does the solvent play?
A1: Solvent choice is critical for the reactivity of Trimethylsulfonium chloride, which typically reacts via an S(_N)2 mechanism. The reaction rate is significantly influenced by the solvent's ability to solvate the trimethylsulfonium cation and the chloride anion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally recommended for enhancing reaction rates. They effectively solvate the trimethylsulfonium cation while leaving the chloride anion relatively "bare" and thus more nucleophilic and reactive.[1]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly slow down the reaction. They form strong hydrogen bonds with the chloride anion, creating a solvent cage that stabilizes the anion and reduces its nucleophilicity.[1]
Q2: I am observing inconsistent reaction kinetics. Could ion pairing be the cause?
A2: Yes, ion pairing can lead to inconsistent or complex kinetic profiles, especially in less polar solvents. In solvents with a low dielectric permittivity (ε < 28), Trimethylsulfonium chloride can exist as contact ion pairs.[2][3][4][5] This can alter the reactivity of the chloride ion compared to when it exists as a "free" ion in more polar solvents. The formation of these ion pairs can strongly influence the kinetic solvent effect (KSE).[2][3][4][5]
Q3: How does solvent polarity affect the stability of Trimethylsulfonium chloride?
A3: Trimethylsulfonium chloride is an ionic salt and is most stable in polar solvents where it is readily solvated. It is highly soluble in polar protic solvents like water and ethanol.[6] In nonpolar solvents, its solubility is limited, and it is more likely to exist as ion pairs.[2][3][4][5] The compound's stability is also temperature-dependent, with decomposition observed around 100 °C.[1]
Q4: Can I use Trimethylsulfonium chloride for generating a sulfur ylide in any solvent?
A4: For the generation of a sulfur ylide (e.g., for a Corey-Chaykovsky reaction), a strong base is used to deprotonate the Trimethylsulfonium salt. This is typically performed in polar aprotic solvents like DMSO or THF.[6] These solvents are crucial as they can dissolve the salt and facilitate the deprotonation by the base without interfering with the highly reactive ylide intermediate. Using a protic solvent would lead to the immediate protonation and quenching of the ylide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a methylation reaction. | Inappropriate solvent choice. | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile (B52724) to enhance the nucleophilicity of the chloride ion. Avoid polar protic solvents like water and alcohols. |
| Poor solubility of reactants. | Ensure all reactants are soluble in the chosen solvent system. Trimethylsulfonium chloride has low solubility in non-polar solvents.[6] | |
| Reaction rate is too slow. | Solvent is stabilizing the nucleophile. | If using a polar protic solvent, the hydrogen bonding is likely hindering the chloride anion's reactivity.[1] A switch to a polar aprotic solvent is recommended. |
| Inconsistent or non-reproducible kinetic data. | Formation of ion pairs in less polar solvents. | Consider using a more polar solvent with a higher dielectric constant (ε > 28) to favor the formation of free ions and simplify the kinetic profile.[2][3][4][5] |
| Side reactions or decomposition of the ylide in a Corey-Chaykovsky reaction. | Presence of protic impurities. | Ensure the use of anhydrous polar aprotic solvents (e.g., dry DMSO or THF) and inert atmosphere conditions to prevent quenching of the reactive ylide intermediate. |
Quantitative Data on Solvent Effects
Table 1: Calculated Activation Energies for the Decomposition of Trimethylsulfonium Chloride in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kJ/mol) |
| Cyclohexane | 2.0 | 110 |
| Dioxane | 2.2 | 112 |
| Diethyl ether | 4.3 | 115 |
| Tetrahydrofuran (THF) | 7.6 | 118 |
| Dichloromethane (DCM) | 8.9 | 120 |
| Acetone | 20.7 | 125 |
| Ethanol | 24.6 | 126 |
| Methanol | 32.6 | 128 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 130 |
| Water | 78.4 | 132 |
Data adapted from DFT calculations in Lankau, T., & Yu, C. H. (2014). Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide (B99878) and methyl chloride. Physical Chemistry Chemical Physics, 16(48), 26658-26671.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Monitoring the S(_N)2 Decomposition of Trimethylsulfonium Chloride via Conductivity
This method is suitable for monitoring the progress of the reaction by measuring the change in conductivity of the solution as the ionic reactant is consumed.
Materials:
-
Trimethylsulfonium chloride
-
A selection of anhydrous solvents (e.g., DMSO, DMF, acetonitrile, ethanol)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of Trimethylsulfonium chloride of known concentration in the chosen solvent.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Place a known volume of the solvent in a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Allow the solvent to equilibrate to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by adding a known volume of the Trimethylsulfonium chloride stock solution to the reaction vessel and start recording the conductivity over time.
-
The reaction can be monitored until a stable conductivity reading is achieved, indicating the completion of the reaction.
-
The rate constant can be determined by plotting the change in conductivity versus time and fitting the data to the appropriate integrated rate law.
Protocol 2: General Procedure for a Corey-Chaykovsky Reaction
This protocol outlines the in-situ generation of a sulfur ylide from Trimethylsulfonium chloride for subsequent reaction with a carbonyl compound.
Materials:
-
Trimethylsulfonium chloride (or iodide/bromide salt)
-
Anhydrous polar aprotic solvent (e.g., DMSO, THF)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Aldehyde or ketone substrate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Set up a dry reaction flask under an inert atmosphere.
-
Add the Trimethylsulfonium salt to the anhydrous solvent and stir until dissolved.
-
Cool the solution to the appropriate temperature (often 0 °C or lower).
-
Slowly add the strong base to the solution to generate the sulfur ylide. The solution may change color or become heterogeneous.
-
After a short period of stirring to ensure complete ylide formation, add the aldehyde or ketone substrate dropwise.
-
Allow the reaction to proceed at the specified temperature and for the required time.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent, and then purify using standard techniques such as column chromatography.
Visualizations
Caption: Solvent effect on the S(_N)2 reaction energy profile.
Caption: Logical workflow for solvent choice and ion speciation.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Solvent effects on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Safely Scaling Up Reactions with Trimethylsulfonium Chloride
Disclaimer: This document is intended for informational purposes for qualified research, scientific, and drug development professionals. It is not a substitute for a comprehensive, site-specific risk assessment. All personnel should be thoroughly trained on the hazards and safety procedures before handling trimethylsulfonium (B1222738) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with trimethylsulfonium chloride? A1: The main hazards to consider are:
-
Thermal Instability: Trimethylsulfonium chloride begins to decompose around 100°C. This decomposition is exothermic and can lead to a thermal runaway reaction if not properly managed.
-
Hazardous Decomposition Products: The thermal breakdown of trimethylsulfonium chloride produces methyl chloride, a toxic and flammable gas, and dimethyl sulfide, which is also flammable and has a strong, unpleasant odor.
-
Hygroscopicity: The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect its reactivity and potentially lead to unforeseen reaction kinetics.
-
Exothermic Ylide Formation: The reaction of trimethylsulfonium chloride with a base to form the corresponding sulfur ylide is often exothermic. The rate of heat generation must be carefully controlled during scale-up.
Q2: What are the early warning signs of a potential thermal runaway reaction? A2: Key indicators of a developing thermal runaway include:
-
A sudden and accelerating increase in the internal temperature of the reactor that is not responsive to the cooling system.
-
A rapid increase in pressure within the reactor.
-
Noticeable gas evolution from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
Q3: What personal protective equipment (PPE) should be worn when handling trimethylsulfonium chloride on a larger scale? A3: A thorough risk assessment should guide the selection of PPE. However, as a general guideline, the following should be considered:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton®).
-
Body Protection: A flame-retardant and chemically resistant lab coat or suit.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Q4: How should trimethylsulfonium chloride be stored, especially in larger quantities? A4: To maintain its integrity and for safety, store trimethylsulfonium chloride in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat sources, open flames, and incompatible materials like strong oxidizing agents. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Reagent Addition
| Symptom | Possible Cause | Immediate Action | Preventative Measure |
| Rapid and unexpected temperature increase during the addition of a reagent (e.g., base). | 1. The addition rate of the reagent is too fast. 2. Inadequate cooling capacity for the scale of the reaction. 3. Insufficient solvent to act as a heat sink. 4. Higher than intended concentration of reactants. | 1. Immediately cease the addition of the reagent. 2. Apply maximum cooling to the reactor. 3. If the temperature continues to rise, prepare to execute the emergency quench procedure. | 1. Conduct reaction calorimetry studies to determine the maximum safe addition rate. 2. Ensure the reactor's heat removal capacity is sufficient for the total heat of reaction. 3. Use an adequate volume of a suitable solvent. 4. Double-check all calculations and measurements before starting the reaction. |
Issue 2: Inconsistent Product Yield or Purity on Scale-Up
| Symptom | Possible Cause | Troubleshooting Step | Preventative Measure |
| The reaction yield is significantly lower, or the product profile is different from small-scale experiments. | 1. Poor mixing leading to localized high concentrations or "hot spots." 2. Decomposition of the thermally sensitive trimethylsulfonium chloride. 3. Introduction of moisture into the reaction. | 1. Evaluate the mixing efficiency of the reactor. Consider adjusting the agitator speed or design. 2. Review the temperature profile of the reaction to ensure it remained well below the decomposition temperature. 3. Verify that all starting materials and the reactor were properly dried. | 1. Select a reactor with appropriate mixing capabilities for the reaction volume and viscosity. 2. Maintain strict temperature control throughout the process. 3. Implement rigorous procedures for drying all reagents, solvents, and equipment. |
Data Presentation
Table 1: Thermal Stability of Common Trimethylsulfonium Salts
| Compound | Decomposition Temperature | Key Decomposition Products |
| Trimethylsulfonium chloride | ~100 °C | Methyl chloride, Dimethyl sulfide |
| Trimethylsulfonium bromide | ~172 °C | Methyl bromide, Dimethyl sulfide |
| Trimethylsulfonium iodide | ~203-207 °C | Methyl iodide, Dimethyl sulfide |
This data is for guidance only. The actual decomposition temperature can be influenced by factors such as heating rate, pressure, and the presence of impurities.
Experimental Protocols
Protocol 1: General Procedure for Safe Scale-Up of an Epoxidation Reaction
Objective: To provide a framework for the safe scale-up of an epoxidation reaction using a sulfur ylide generated in situ from trimethylsulfonium chloride.
Methodology:
-
Thermal Hazard Assessment:
-
Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition of the starting materials and the reaction mixture.
-
Conduct reaction calorimetry to measure the heat of reaction, heat flow, and adiabatic temperature rise. This will help in designing an adequate cooling system.
-
-
Reactor Setup:
-
Use a reactor with a suitable volume to allow for sufficient headspace (at least 25% of the total volume).
-
Ensure the reactor is equipped with a calibrated temperature probe, an efficient overhead stirrer, a condenser, and an inlet for inert gas.
-
The reactor's cooling system must be capable of handling the heat generated by the reaction.
-
-
Reaction Execution:
-
Dry the reactor and all glassware thoroughly before use.
-
Charge the reactor with the aldehyde or ketone substrate and an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the desired reaction temperature (typically 0-25 °C).
-
In a separate vessel, prepare a solution or slurry of the base in the reaction solvent.
-
Slowly add the base to the reaction mixture containing the trimethylsulfonium chloride and the substrate. The addition rate should be controlled to maintain the desired internal temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Note that the quench itself may be exothermic.
-
-
Work-up and Isolation:
-
Perform the work-up procedures ensuring adequate ventilation to handle any off-gassing.
-
Isolate the product following standard laboratory procedures.
-
Mandatory Visualization
Caption: A generalized experimental workflow for a scaled-up reaction.
Caption: The relationship between reaction scale and thermal risk.
Addressing solubility issues of Trimethylsulfonium chloride in non-polar solvents.
Welcome to the technical support center for Trimethylsulfonium (B1222738) chloride (TMSC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this versatile reagent, with a specific focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylsulfonium chloride and what are its common applications?
Trimethylsulfonium chloride, with the molecular formula C₃H₉ClS, is an organic sulfonium (B1226848) salt.[1] It consists of a trimethylsulfonium cation [(CH₃)₃S]⁺ and a chloride anion [Cl]⁻.[1] It is a versatile reagent used in various chemical syntheses, including as a methylating agent and a precursor for generating sulfur ylides for reactions like the Corey-Chaykovsky reaction.[2][3] It is also used in some herbicide formulations.[1]
Q2: I'm trying to dissolve Trimethylsulfonium chloride in a non-polar solvent (e.g., hexane, toluene, dichloromethane) and it won't dissolve. Why is this happening?
This is expected behavior. Trimethylsulfonium chloride is a salt, making it an ionic and highly polar compound.[1][4] According to the fundamental principle of solubility, "like dissolves like," polar compounds are soluble in polar solvents, while non-polar compounds are soluble in non-polar solvents.[5][6] Due to its ionic nature, Trimethylsulfonium chloride is highly soluble in polar solvents like water and ethanol (B145695) but exhibits very low to negligible solubility in non-polar organic media.[1][4] The strong electrostatic forces holding the ions together in the crystal lattice can only be overcome by polar solvent molecules that can effectively solvate and stabilize the separated ions.[1][7]
Q3: Are there any non-polar or weakly polar solvents in which Trimethylsulfonium chloride has some solubility?
While solubility is extremely limited in truly non-polar solvents, it may show slight or sparing solubility in polar aprotic solvents like DMSO or methanol, though these are still considered polar.[8] For classic non-polar solvents such as hydrocarbons (hexane, cyclohexane) or aromatic solvents (toluene), the solubility is practically negligible for most synthetic applications.
Q4: My Trimethylsulfonium chloride solid appears clumpy or wet. Is this normal?
Yes, this is a common observation. Trimethylsulfonium chloride is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][9] This can cause the colorless crystals to appear wet or form clumps.[1] It is critical to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to minimize moisture absorption.
Q5: How can I perform a reaction with Trimethylsulfonium chloride in a non-polar solvent if it is insoluble?
The most effective strategy is to use a biphasic system with a phase-transfer catalyst (PTC) .[10] This technique allows you to dissolve the Trimethylsulfonium chloride in an aqueous phase and your non-polar reactant in a separate organic phase. The PTC then transports the sulfonium salt from the aqueous phase to the organic phase, where it can react.[10][11]
Troubleshooting Guide
This guide provides a logical workflow for addressing solubility issues with Trimethylsulfonium chloride in your experiments.
Problem: Trimethylsulfonium chloride is not dissolving in my non-polar reaction solvent.
Solubility Profile Summary
The following table summarizes the qualitative solubility of Trimethylsulfonium chloride in different classes of solvents.
| Solvent Class | Examples | Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Very High | The highly polar nature and hydrogen bonding ability of these solvents effectively solvate the [(CH₃)₃S]⁺ and Cl⁻ ions.[1][4] |
| Polar Aprotic | DMSO, DMF | Sparingly to Slightly Soluble | These solvents have high dielectric constants and can solvate ions, but less effectively than protic solvents.[2][8] |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low / Insoluble | The low dielectric constant and lack of strong dipoles prevent these solvents from overcoming the ionic lattice energy of the salt.[4][6] |
Experimental Protocols
Protocol: Using Phase-Transfer Catalysis for Reactions with Trimethylsulfonium Chloride
This protocol provides a general method for reacting water-soluble Trimethylsulfonium chloride with a substrate that is only soluble in a non-polar organic solvent.
Objective: To facilitate the reaction between Trimethylsulfonium chloride and an organic-soluble substrate by transferring the sulfonium salt into the organic phase.
Materials:
-
Trimethylsulfonium chloride (TMSC)
-
Deionized Water
-
Non-polar organic solvent (e.g., Toluene, Dichloromethane)
-
Organic-soluble substrate
-
Phase-Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride, or a crown ether like 18-Crown-6.
-
Reaction flask equipped with a magnetic stirrer or overhead stirrer.
Methodology:
-
Prepare the Aqueous Phase: In the reaction flask, dissolve the Trimethylsulfonium chloride in a minimal amount of deionized water. The concentration will depend on the specific reaction, but a concentrated solution is often preferred.
-
Prepare the Organic Phase: In a separate vessel, dissolve your organic substrate in the chosen non-polar solvent.
-
Combine and Add Catalyst: Add the organic solution to the reaction flask containing the aqueous TMSC solution. The two layers should be immiscible. Add the phase-transfer catalyst to the biphasic mixture. A typical catalytic loading is 1-10 mol% relative to the limiting reagent.
-
Initiate Reaction: Begin vigorous stirring. It is crucial to create a large surface area between the two phases for the catalyst to work effectively. A stirring rate of >1000 RPM is often necessary. The mixture should form an emulsion.
-
Monitor Reaction: Maintain the desired reaction temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) by sampling from the organic layer.
-
Workup: Upon completion, stop stirring and allow the layers to separate. The organic layer containing the product can be separated, washed with water and/or brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
References
- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 2. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. quora.com [quora.com]
- 6. ck12.org [ck12.org]
- 7. brainly.in [brainly.in]
- 8. TRIMETHYLSULFOXONIUM CHLORIDE | 5034-06-0 [chemicalbook.com]
- 9. Trimethylsulfonium Chloride | CymitQuimica [cymitquimica.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
Validation & Comparative
A Comparative Guide to Trimethylsulfonium and Trimethylsulfoxonium Chlorides in Epoxidation Reactions
In the realm of synthetic organic chemistry, the formation of epoxides from carbonyl compounds is a fundamental transformation, with the Johnson-Corey-Chaykovsky reaction standing out as a powerful and widely used method.[1] This reaction employs sulfur ylides to achieve methylene (B1212753) transfer to aldehydes and ketones, yielding the corresponding oxiranes.[2][3][4] The choice of the sulfur ylide precursor is critical, with trimethylsulfonium (B1222738) and trimethylsulfoxonium (B8643921) salts being the most common starting materials. This guide provides an objective comparison of their performance in epoxidation reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
The two principal reagents, dimethylsulfonium methylide and dimethyloxosulfonium methylide (often called the Corey-Chaykovsky Reagent or CCR), are generated in situ from their respective stable salt precursors, trimethylsulfonium chloride (or iodide/bromide) and trimethylsulfoxonium chloride (or iodide).[2][5][6] The choice between these two precursors dictates the reactivity and, most notably, the selectivity of the subsequent reaction, particularly with α,β-unsaturated carbonyl compounds.[1]
Reagent and Ylide Generation
Both sulfur ylides are typically generated by the deprotonation of the corresponding sulfonium (B1226848) or sulfoxonium salt using a strong base.[2] Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (B86547) (BuLi), with solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) being frequently employed.[2][7]
-
Dimethylsulfonium methylide is generated from trimethylsulfonium salts. This ylide is less stable and generally more reactive than its sulfoxonium counterpart.[3][8]
-
Dimethyloxosulfonium methylide is generated from trimethylsulfoxonium salts. The presence of the S=O group stabilizes the ylide, making it less reactive but more selective.[1][2]
The generation of these two key ylides from their salt precursors is illustrated below.
Caption: Generation of sulfur ylides from their respective salts.
Mechanism and Selectivity: A Tale of Two Ylides
The fundamental mechanism for epoxidation involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon.[6] This forms a betaine (B1666868) intermediate, which then undergoes an intramolecular SN2 reaction. The resulting alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of a three-membered oxirane ring and the expulsion of a neutral sulfur-containing leaving group (dimethyl sulfide (B99878) or DMSO).[4]
The most significant difference between the two reagents emerges in their reactions with α,β-unsaturated carbonyl compounds (enones).[1] This divergence is a classic example of kinetic versus thermodynamic control.
-
Dimethylsulfonium methylide (from Trimethylsulfonium Chloride): As the more reactive, "harder" nucleophile, it favors irreversible, direct (1,2) addition to the carbonyl carbon.[2] This kinetically controlled pathway rapidly forms the betaine intermediate, which collapses to yield an epoxide .[2][4]
-
Dimethyloxosulfonium methylide (from Trimethylsulfoxonium Chloride): As the more stable, "softer" nucleophile, it preferentially undergoes a reversible conjugate (1,4) Michael addition to the β-carbon of the enone.[1][2] While 1,2-addition can also occur, it is often reversible. The 1,4-adduct, being more stable, eventually undergoes an intramolecular cyclization to afford a cyclopropane .[1][2]
This critical divergence in reaction pathways is visualized below.
Caption: Competing pathways for sulfur ylides with enones.
Performance Comparison: Experimental Data
The choice of reagent significantly impacts product distribution and yield. While a comprehensive comparative study across a wide range of substrates is lacking in a single source, data compiled from various reports illustrates the distinct outcomes.[8][9]
| Substrate | Reagent Precursor | Product | Yield (%) | Reference |
| Benzaldehyde | Trimethylsulfonium iodide | Styrene oxide | ~90% | Corey & Chaykovsky, 1965 |
| Trimethylsulfoxonium iodide | Styrene oxide | ~94% | Corey & Chaykovsky, 1965 | |
| Cyclohexanone | Trimethylsulfonium iodide | 1-Oxa-spiro[2.5]octane | ~85% | Corey & Chaykovsky, 1965 |
| Trimethylsulfoxonium iodide | 1-Oxa-spiro[2.5]octane | ~92% | Corey & Chaykovsky, 1965 | |
| Carvone (Enone) | Trimethylsulfonium iodide | Epoxide (1,2-addition) | 85-90% | [2] |
| Trimethylsulfoxonium iodide | Cyclopropane (1,4-addition) | High Yield | [2] | |
| Benzalacetophenone (Enone) | Trimethylsulfonium iodide | Epoxide (1,2-addition) | 80% | Corey & Chaykovsky, 1965 |
| Trimethylsulfoxonium iodide | Cyclopropane (1,4-addition) | 94% | Corey & Chaykovsky, 1965 |
Note: Trimethylsulfonium iodide is often used interchangeably with the chloride salt and is cited here as it was used in the original seminal work by Corey and Chaykovsky.
Experimental Protocols
Below are generalized experimental procedures for epoxidation using both types of reagents. Researchers should optimize conditions for their specific substrates.
Protocol 1: Epoxidation using Trimethylsulfoxonium Iodide
This procedure is adapted from the synthesis of an epoxide using the Corey-Chaykovsky reagent.[10]
Materials:
-
Trimethylsulfoxonium iodide (TMSOI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Carbonyl compound (aldehyde or ketone)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents).
-
Wash the NaH with hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO and stir the suspension at room temperature for 10 minutes.
-
Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise. The mixture will evolve hydrogen gas and become a milky white suspension. Stir for 30-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the carbonyl compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide suspension.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice-cold water and diethyl ether.
-
Separate the layers. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Protocol 2: Epoxidation using Trimethylsulfonium Bromide under Phase-Transfer Conditions
This procedure illustrates an alternative method that avoids sodium hydride.[11]
Materials:
-
Trimethylsulfonium bromide
-
Carbonyl compound (aldehyde or ketone)
-
Potassium hydroxide (B78521) (KOH) pellets
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add trimethylsulfonium bromide (1.5 equivalents), acetonitrile, a small amount of water (e.g., 0.25 equivalents), and potassium hydroxide pellets (6.0 equivalents).
-
Heat the heterogeneous mixture to 60 °C with vigorous stirring.
-
Add a solution of the ketone (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Maintain stirring at 60 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the collected solid with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product can be purified by extraction and/or column chromatography. For instance, extract with pentane, followed by evaporation of the solvent.[11]
Conclusion
Both trimethylsulfonium chloride and trimethylsulfoxonium chloride are excellent precursors for the epoxidation of simple aldehydes and ketones, often providing high yields of the corresponding oxiranes. The choice between them becomes critical when dealing with α,β-unsaturated carbonyl systems.
-
Choose Trimethylsulfonium Chloride (or other halides) when the desired product is an epoxide , especially from an enone via 1,2-addition. Its higher reactivity is beneficial, though it may require lower temperatures for generation and use.[3]
-
Choose Trimethylsulfoxonium Chloride (or other halides) when the desired product from an enone is a cyclopropane via 1,4-addition. Its greater stability also makes the ylide easier to handle.[1] For simple epoxidations, it is a robust and reliable choice, often giving slightly higher yields than its sulfonium counterpart.
Ultimately, the selection depends on the specific substrate and the desired synthetic outcome. The information and protocols provided herein serve as a guide for researchers to harness the distinct and powerful reactivity of these versatile sulfur ylides.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Analysis of Sulfonium and Sulfoxonium Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, sulfur ylides stand out as powerful reagents for the construction of three-membered rings such as epoxides, cyclopropanes, and aziridines. The Johnson-Corey-Chaykovsky reaction, which utilizes these ylides, provides a critical alternative to traditional methods like olefin epoxidation.[1] The two principal classes of sulfur ylides—sulfonium (B1226848) ylides and sulfoxonium ylides—while structurally similar, exhibit profound differences in stability and reactivity that can be strategically exploited to achieve distinct synthetic outcomes.[2][3]
This guide provides an objective comparison of sulfonium and sulfoxonium ylides, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges, particularly in the context of complex molecule and drug development.
Structural Stability and Reactivity: A Fundamental Divide
The key difference between sulfonium and sulfoxonium ylides lies in the oxidation state of the sulfur atom, which directly impacts the stability and nucleophilicity of the adjacent ylidic carbon.
-
Sulfonium Ylides (e.g., Dimethylsulfonium methylide): These ylides are less stable and consequently more reactive.[4] The positive charge on the sulfur atom is stabilized only by the three organic substituents. This results in a higher concentration of negative charge on the ylidic carbon, making it a more potent, or "harder," nucleophile.[5] Due to their lower stability, sulfonium ylides are often generated in situ at low temperatures.[6]
-
Sulfoxonium Ylides (e.g., Dimethylsulfoxonium methylide, Corey's Reagent): The additional oxygen atom in sulfoxonium ylides delocalizes the positive charge on the sulfur, thereby providing greater stabilization to the adjacent carbanion.[3][7] This increased stability renders the ylide less reactive and makes the carbanion a "softer" nucleophile.[5] Sulfoxonium ylides are generally bench-stable and easier to handle than their sulfonium counterparts.[8]
This fundamental difference in stability and nucleophilicity dictates the divergent reaction pathways these ylides undertake, especially with electrophiles possessing multiple reactive sites, such as α,β-unsaturated carbonyl compounds.
Visualizing the Ylide Formation Pathway
Both types of ylides are typically generated by the deprotonation of their corresponding salt precursors using a strong base. This process is a straightforward acid-base reaction, forming the reactive ylide species in situ.
Caption: General workflow for the generation of sulfur ylides.
Comparative Reactivity and Data
The most significant divergence in reactivity is observed in reactions with α,β-unsaturated ketones (enones). This selectivity is a classic example of kinetic versus thermodynamic control.
-
Sulfonium Ylides (Kinetic Control): As harder and more reactive nucleophiles, they favor a rapid, irreversible 1,2-addition to the hard electrophilic carbonyl carbon. This kinetically controlled pathway leads exclusively to the formation of vinylic epoxides .[9]
-
Sulfoxonium Ylides (Thermodynamic Control): As softer, more stable nucleophiles, their initial 1,2-addition to the carbonyl is reversible.[10] This allows for the slower, but thermodynamically favored, 1,4-conjugate (Michael) addition to the soft electrophilic β-carbon of the alkene. The subsequent intramolecular ring closure yields a cyclopropane (B1198618) .[6][7]
The following diagrams and table illustrate this crucial difference using the common substrate chalcone (B49325) (1,3-diphenyl-2-propen-1-one).
Caption: Divergent reaction pathways with α,β-unsaturated ketones.
Table 1: Product Distribution in the Reaction with α,β-Unsaturated Ketones
| Ylide Type | Substrate | Major Product | Addition Type | Yield (%) |
| Dimethylsulfonium methylide | Chalcone | Vinylic Epoxide | 1,2-Addition (Kinetic) | Major Product[5][9] |
| Dimethylsulfoxonium methylide | Chalcone | Cyclopropyl (B3062369) Ketone | 1,4-Addition (Thermodynamic) | 70[2] |
| Dimethylsulfonium methylide | Carvone | Vinylic Epoxide | 1,2-Addition (Kinetic) | Major Product[5] |
| Dimethylsulfoxonium methylide | Carvone | Cyclopropyl Ketone | 1,4-Addition (Thermodynamic) | Major Product[5] |
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results. Below are representative procedures for the preparation of the ylide precursors and their subsequent reaction with carbonyl compounds.
Protocol 1: Synthesis of Trimethylsulfoxonium (B8643921) Iodide
This protocol outlines the synthesis of the precursor for the more stable sulfoxonium ylide.
-
Reagents: Dimethyl sulfoxide (B87167) (DMSO), Iodomethane (B122720) (MeI).
-
Procedure: A mixture of dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane is heated under reflux at 80°C for 24 hours.
-
Workup: The reaction mixture is cooled, and the resulting crude solid is collected by filtration.
-
Purification: The solid is washed with acetone (B3395972) to yield pure trimethylsulfoxonium iodide.
-
Safety Note: Iodomethane is volatile and toxic and must be handled in a fume hood.
Protocol 2: Johnson-Corey-Chaykovsky Epoxidation of a Ketone
This protocol details the formation of an epoxide using a sulfonium ylide.
-
Ylide Generation: Add trimethylsulfonium (B1222738) iodide (1.65 eq) to dry dimethyl sulfoxide (DMSO) in a flask and stir until the salt is fully dissolved.
-
Reaction: Add the ketone substrate (e.g., allyl cyclohexanone, 1.0 eq) to the flask.
-
Initiation: Add a solution of potassium tert-butoxide (1.65 eq) in DMSO to the reaction mixture.
-
Incubation: Stir the resulting solution at room temperature for 2 hours.
-
Workup: Quench the reaction by adding water and extract the mixture with diethyl ether.
-
Purification: Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent. The crude product can be purified by column chromatography to yield the desired epoxide (e.g., 88% yield for allyl cyclohexanone).[6]
Protocol 3: Corey-Chaykovsky Cyclopropanation of a Chalcone
This protocol details the formation of a cyclopropane using a sulfoxonium ylide.[2]
-
Ylide Generation: In a flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature. Stir the mixture for 1 hour until the solution becomes clear.
-
Reaction: In a separate flask, dissolve the chalcone substrate (1.0 eq) in anhydrous THF.
-
Addition: Cool the ylide solution to 0°C in an ice bath. Slowly add the chalcone solution to the ylide solution over 15-20 minutes.
-
Incubation: Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into cold water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to afford the pure cyclopropyl chalcone.[2]
Logical Workflow for Reagent Selection
The choice between a sulfonium and sulfoxonium ylide is dictated by the desired outcome when reacting with an α,β-unsaturated carbonyl system.
Caption: Decision-making flowchart for ylide selection.
Conclusion
Sulfonium and sulfoxonium ylides are not interchangeable reagents; they are complementary tools that offer precise control over chemical selectivity. Sulfonium ylides, being less stable and more reactive, are the reagents of choice for the kinetic 1,2-addition to enones, yielding vinylic epoxides. In contrast, the greater stability of sulfoxonium ylides allows for reversible 1,2-addition, enabling the thermodynamically favored 1,4-conjugate addition to occur, which results in the formation of cyclopropanes. This predictable divergence in reactivity, rooted in the principles of kinetic and thermodynamic control, makes sulfur ylides invaluable assets in the synthesis of complex molecules and for professionals in drug development seeking to construct specific three-membered ring systems with high fidelity.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. cris.unibo.it [cris.unibo.it]
A Comparative Guide to Methylating Agents: Trimethylsulfonium Chloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise addition of a methyl group is a fundamental and often crucial transformation. The choice of methylating agent can significantly impact reaction efficiency, substrate compatibility, and overall safety. This guide provides an objective comparison of Trimethylsulfonium chloride with other commonly employed methylating agents, namely methyl iodide, dimethyl sulfate (B86663), and diazomethane. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Properties of Common Methylating Agents
A summary of the key physical, chemical, and toxicological properties of Trimethylsulfonium chloride and its alternatives is presented below. This allows for a quick assessment of their fundamental characteristics.
| Property | Trimethylsulfonium chloride | Methyl iodide | Dimethyl sulfate | Diazomethane |
| Chemical Formula | C₃H₉ClS | CH₃I | (CH₃)₂SO₄ | CH₂N₂ |
| Molecular Weight | 112.62 g/mol [1] | 141.94 g/mol | 126.13 g/mol [2] | 42.04 g/mol [3] |
| Appearance | White to off-white solid | Colorless liquid, turns brown on exposure to light[4] | Colorless, oily liquid[2] | Yellow gas (typically used as a solution)[3] |
| Melting Point | 162 °C[5] | -66.5 °C[4] | -32 °C[2] | -145 °C[3][6] |
| Boiling Point | Decomposes | 42.5 °C[4] | 188 °C (decomposes)[2] | -23 °C[3][6] |
| LD50 (oral, rat) | Not readily available | 76 mg/kg[4][7] | 205 mg/kg[2][8] | Not applicable (gas) |
| LD50 (intravenous, mouse) | 180 mg/kg[9] | Not readily available | Not readily available | Not readily available |
Performance in Methylation Reactions: A Comparative Overview
A study comparing the O-methylation of phenol (B47542) to anisole (B1667542) provides insight into the performance of dimethyl carbonate (a greener alternative), methyl iodide, and dimethyl sulfate. The efficiency of these reactions is often evaluated using green chemistry metrics like Atom Economy (AE) and Mass Index (MI), where a higher AE and a lower MI are desirable.
| Methylating Agent | Reaction Conditions | Yield of Anisole | Atom Economy (%) | Mass Index | Reference |
| Dimethyl sulfate | Batch, K₂CO₃, 180 °C | 98% | 86.8 | 6.5 | [10] |
| Methyl iodide | Batch, K₂CO₃, 60 °C | 95% | 76.5 | 11.2 | [10] |
| Dimethyl carbonate | Gas-liquid phase-transfer catalysis, K₂CO₃/PEG, 180-220 °C | 99% | 86.8 | 3.1 | [10] |
While this study does not include Trimethylsulfonium chloride, research on the methylation of phenols using the analogous Trimethylsulfonium bromide demonstrates its capability. For instance, the methylation of 2-hydroxy-5-methylbenzophenone (B72208) using Trimethylsulfonium bromide in the presence of K₂CO₃ at 100°C proceeded efficiently, with the reaction nearing completion within 3 hours[11]. This suggests that sulfonium (B1226848) salts are effective methylating agents, albeit potentially requiring higher temperatures compared to the highly reactive methyl iodide.
In-Depth Comparison: Advantages and Disadvantages
| Methylating Agent | Advantages | Disadvantages |
| Trimethylsulfonium chloride | - Solid, non-volatile, and easier to handle than volatile liquids or gases. - Generally considered less toxic and genotoxic than traditional methylating agents like dimethyl sulfate and methyl iodide. - Good reactivity for a range of nucleophiles. | - May require higher reaction temperatures compared to more reactive agents. - Can be less reactive than dimethyl sulfate or methyl iodide in some cases. |
| Methyl iodide | - Highly reactive, allowing for methylation under mild conditions. - Effective for a wide range of substrates. | - Volatile and toxic, posing inhalation and contact hazards[4]. - A suspected carcinogen. - Can lead to over-methylation due to high reactivity. |
| Dimethyl sulfate | - Powerful and cost-effective methylating agent[2]. - High reactivity allows for efficient methylation. | - Extremely toxic, corrosive, and a known carcinogen[2][8]. - Reacts violently with certain reagents[8]. - Generates acidic byproducts requiring neutralization. |
| Diazomethane | - Highly efficient for the methylation of carboxylic acids to methyl esters[3]. - Reactions are often clean with minimal byproducts. | - Extremely toxic, explosive, and carcinogenic[3]. - Must be prepared in situ and handled with extreme caution using specialized glassware[3]. |
Experimental Protocols: O-Methylation of Phenol
To provide a practical context, the following are generalized experimental protocols for the O-methylation of phenol using Trimethylsulfonium salts, methyl iodide, and dimethyl sulfate.
Protocol 1: O-Methylation of Phenol using a Trimethylsulfonium Salt (General Procedure)
This protocol is adapted from the methylation of a substituted phenol using Trimethylsulfonium bromide[11].
Materials:
-
Phenol
-
Trimethylsulfonium chloride (or bromide)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., PEG400, DMF, or DMSO)
Procedure:
-
To a reaction flask, add the phenol, Trimethylsulfonium chloride (1.2 equivalents), and potassium carbonate (1.2 equivalents).
-
Add the solvent to the mixture.
-
Heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: O-Methylation of Phenol using Methyl Iodide
This is a general procedure for the Williamson ether synthesis.
Materials:
-
Phenol
-
Methyl iodide
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetone, DMF, or THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol in the anhydrous solvent.
-
Add the base portion-wise to the solution at room temperature (or 0°C if using a strong base like NaH).
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.
-
Add methyl iodide (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by distillation or column chromatography.
Protocol 3: O-Methylation of Phenol using Dimethyl Sulfate
This protocol is based on a procedure for the synthesis of veratraldehyde from vanillin.
Materials:
-
Phenol
-
Dimethyl sulfate
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Dissolve the phenol in the aqueous NaOH solution in a reaction flask.
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below a certain limit (e.g., 10-15°C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period.
-
Extract the product from the reaction mixture using an organic solvent.
-
Wash the organic layer with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting ether, if necessary.
Visualizing the Workflow: A Generalized Methylation Process
The following diagram illustrates a typical workflow for a methylation reaction, from reagent selection to product purification.
Caption: A generalized workflow for a chemical methylation reaction.
Signaling Pathway of Genotoxicity for SN2 Methylating Agents
Many traditional methylating agents, such as methyl iodide and dimethyl sulfate, are genotoxic because they can methylate DNA bases. This can lead to mutations and cellular damage if not repaired. The following diagram illustrates a simplified pathway of this process.
References
- 1. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. chemimpex.com [chemimpex.com]
- 7. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Methylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the SN2 Reactivity of Trimethylsulfonium Chloride: A DFT Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including pharmaceuticals. The efficiency of this reaction is critically dependent on the nature of the substrate and its leaving group. Trimethylsulfonium (B1222738) chloride, a versatile methylating agent, participates in SN2 reactions where the dimethyl sulfide (B99878) moiety serves as the leaving group. Understanding its reactivity in comparison to other common SN2 substrates is crucial for rational reaction design and optimization.
This guide provides a comparative analysis of the SN2 reaction mechanism of trimethylsulfonium chloride based on Density Functional Theory (DFT) computational studies. We present quantitative data on its reactivity alongside that of alternative substrates, detail the computational methodologies employed in these studies, and provide a visual representation of the reaction pathway.
Comparative Analysis of SN2 Reactivity
The intramolecular SN2 reaction of trimethylsulfonium chloride has been investigated using DFT, revealing the energetic landscape of its conversion to dimethyl sulfide and methyl chloride.[1] To contextualize its performance as a methylating agent, the following table summarizes key computational data for its SN2 reaction and compares it with those of common alkyl halides. It is important to note that direct quantitative comparison can be influenced by the different computational levels employed in the cited studies.
| Substrate | Nucleophile | Leaving Group | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| (CH₃)₃S⁺Cl⁻ | Cl⁻ (intramolecular) | (CH₃)₂S | M05/6-311+G(2d,p) | 17.3 (in acetonitrile) | - | Lankau & Yu, 2014[1] |
| CH₃Cl | F⁻ | Cl⁻ | B3LYP/6-31+G | 0.3 (gas phase) | -26.7 | Capurso et al., 2019 |
| CH₃Cl | Cl⁻ | Cl⁻ | B3LYP/6-31+G | 17.3 (in acetonitrile) | - | Capurso et al., 2019 |
| CH₃Cl | Br⁻ | Cl⁻ | B3LYP/6-31+G | 14.3 (in acetonitrile) | - | Capurso et al., 2019 |
| CH₃Cl | I⁻ | Cl⁻ | B3LYP/6-31+G | 16.2 (in acetonitrile) | - | Capurso et al., 2019 |
| CH₃Br | Cl⁻ | Br⁻ | B3LYP/aug-cc-pVDZ | - | - | [2] |
Note: The activation energies are highly sensitive to the solvent model used in the calculations. The values presented here for reactions in acetonitrile (B52724) provide a more relevant comparison for solution-phase chemistry than gas-phase calculations.
Experimental Protocols: A Glimpse into the Computational Microscope
The data presented in this guide are derived from sophisticated computational chemistry studies employing Density Functional Theory (DFT). These methods allow for the in-silico exploration of reaction mechanisms and the calculation of key energetic parameters. The following is a summary of the typical methodologies used in the DFT studies cited:
Software: The majority of these calculations are performed using the Gaussian suite of programs (e.g., Gaussian09).
Density Functional: A variety of density functionals are employed to approximate the exchange-correlation energy. Common choices for SN2 reactions include:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.
-
M05-2X and M06-2X: Meta-hybrid functionals that are often recommended for studies involving non-covalent interactions and reaction barrier heights.
Basis Set: The basis set describes the atomic orbitals used in the calculation. Larger and more flexible basis sets generally lead to more accurate results. Typical basis sets for these types of studies are Pople-style basis sets, such as:
-
6-31+G:* This basis set includes polarization functions (*) on heavy atoms and diffuse functions (+) on all atoms, which are important for describing anions and transition states.
-
6-311+G(2d,p): A larger and more flexible basis set that can provide improved accuracy.
-
aug-cc-pVDZ: A correlation-consistent basis set that is often used for high-accuracy calculations.
Solvent Effects: To model reactions in solution, a continuum solvent model is often applied. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium. This approach helps to account for the stabilization of charged species and transition states in solution.
Geometry Optimization and Frequency Analysis: The geometries of reactants, products, and transition states are fully optimized to find the minimum energy structures on the potential energy surface. Frequency calculations are then performed to characterize these stationary points. A minimum on the potential energy surface will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Visualizing the Reaction: The SN2 Pathway of Trimethylsulfonium Chloride
The following diagram, generated using the DOT language, illustrates the concerted backside attack mechanism for the intramolecular SN2 reaction of trimethylsulfonium chloride.
Caption: SN2 reaction of Trimethylsulfonium chloride.
This guide provides a snapshot of the computational insights into the SN2 reactivity of trimethylsulfonium chloride. DFT studies offer a powerful tool for understanding and predicting the behavior of chemical reactions, aiding in the development of more efficient and selective synthetic methodologies. For more in-depth information, consulting the primary research articles is recommended.
References
The Disparate Dance of Stability: How Solvents Dictate the Fate of Trimethylsulfonium Chloride
A deep dive into the kinetic solvent effect on the stability and reaction rates of trimethylsulfonium (B1222738) chloride reveals a landscape where the choice of solvent is paramount. For researchers, scientists, and professionals in drug development, understanding these nuances is critical for optimizing reaction conditions and ensuring the stability of sulfonium-based reagents. This guide provides a comparative analysis of how different solvent environments influence the decomposition of trimethylsulfonium chloride, supported by theoretical data and established experimental principles.
The decomposition of trimethylsulfonium chloride into dimethyl sulfide (B99878) and methyl chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The solvent in which this reaction occurs plays a pivotal role in the reaction kinetics, a phenomenon known as the kinetic solvent effect (KSE). The stability of the trimethylsulfonium cation and the nucleophilicity of the chloride anion are both profoundly influenced by the surrounding solvent molecules.
The Decisive Role of Solvent Polarity and Proticity
The rate of the SN2 decomposition of trimethylsulfonium chloride is significantly faster in polar aprotic solvents compared to polar protic solvents. This is because polar aprotic solvents can effectively solvate the trimethylsulfonium cation while leaving the chloride anion relatively "bare" and thus more nucleophilic.[1] In contrast, polar protic solvents form strong hydrogen bonds with the chloride anion, stabilizing it and reducing its reactivity.[1]
In solvents with a low permittivity (dielectric constant ε < 28), the formation of ion pairs between the trimethylsulfonium cation and the chloride anion becomes a significant factor. While the reaction still proceeds via an SN2 mechanism, the formation of these ion pairs can influence the overall reaction rate.[2][3]
Comparative Analysis of Reaction Rates: A Theoretical Perspective
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Reaction Rate (Theoretical) |
| Water | Polar Protic | 78.5 | Slow |
| Methanol | Polar Protic | 32.7 | Slow |
| Ethanol | Polar Protic | 24.5 | Moderate |
| Acetonitrile | Polar Aprotic | 37.5 | Fast |
| Acetone | Polar Aprotic | 20.7 | Moderate-Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast |
| Dichloromethane | Nonpolar | 8.9 | Slow (Ion Pairing) |
| Tetrahydrofuran (THF) | Nonpolar | 7.6 | Slow (Ion Pairing) |
Note: This table is a qualitative representation based on theoretical principles and computational studies. Actual experimental rate constants may vary.
Experimental Protocols for Kinetic Analysis
The kinetics of trimethylsulfonium chloride decomposition can be monitored experimentally using various techniques. A common approach involves Nuclear Magnetic Resonance (NMR) spectroscopy to track the concentration of reactants and products over time.
Experimental Protocol: NMR Spectroscopic Monitoring of Trimethylsulfonium Chloride Decomposition
-
Sample Preparation:
-
Prepare a stock solution of trimethylsulfonium chloride in the desired deuterated solvent (e.g., DMSO-d6, Acetonitrile-d3, Methanol-d4). The concentration should be accurately known, typically in the range of 0.05-0.1 M.
-
Include an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a suitable non-reactive compound with a distinct NMR signal) in the solution for accurate quantification.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube and place it in the NMR spectrometer.
-
Ensure the temperature of the probe is controlled and recorded.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate in the chosen solvent and at the selected temperature. For faster reactions, more frequent data acquisition is necessary.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the trimethylsulfonium cation (e.g., the nine equivalent methyl protons) and a proton on the dimethyl sulfide product.
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample volume or spectrometer performance.
-
Plot the concentration of trimethylsulfonium chloride as a function of time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction).
-
Visualizing the Reaction Pathway
The decomposition of trimethylsulfonium chloride can be visualized as a concerted SN2 process. The role of the solvent and the potential for ion pair formation can be incorporated into a logical workflow.
References
A Comparative Guide to Methylene Group Transfer Reagents: Alternatives to Trimethylsulfonium Chloride
For researchers, scientists, and professionals in drug development, the transfer of a methylene (B1212753) group is a fundamental transformation in organic synthesis. While trimethylsulfonium (B1222738) chloride has its applications, a range of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and safety. This guide provides an objective comparison of the leading alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection.
Executive Summary
This guide evaluates the following alternatives to trimethylsulfonium chloride for methylene group transfer:
-
Corey-Chaykovsky Reagent (Dimethylsulfoxonium Methylide): Primarily used for the synthesis of epoxides from carbonyls and cyclopropanes from α,β-unsaturated carbonyl compounds.
-
Wittig Reagents (e.g., Methylenetriphenylphosphorane): A classic method for the olefination of aldehydes and ketones to form terminal alkenes.
-
Tebbe and Petasis Reagents: Potent organotitanium reagents for the methylenation of a broad range of carbonyl compounds, including esters, lactones, and amides.
-
Simmons-Smith Reaction: A stereospecific method for the cyclopropanation of alkenes.
Performance Comparison
The choice of a methylene transfer reagent is highly dependent on the desired transformation (methylenation, epoxidation, or cyclopropanation) and the nature of the substrate. The following tables provide a comparative overview of the performance of these reagents based on available experimental data.
Table 1: Methylenation of Ketones
| Reagent | Substrate | Product | Yield (%) | Reference |
| Wittig Reagent | Cyclohexanone | Methylenecyclohexane | 85 | [1] |
| (Ph₃P=CH₂) | 2-Adamantanone | 2-Methyleneadamantane | 15 | [2] |
| (+)-Camphor | 2-Methylenebornane | 43 | [2] | |
| Tebbe Reagent | Cyclohexanone | Methylenecyclohexane | 94 | [2] |
| 2-Adamantanone | 2-Methyleneadamantane | 84 | [2] | |
| (+)-Camphor | 2-Methylenebornane | 70 | [2] | |
| Petasis Reagent | Cyclohexanone | Methylenecyclohexane | 92 | [3] |
Note: Yields can vary based on specific reaction conditions.
Table 2: Cyclopropanation of α,β-Unsaturated Carbonyls
| Reagent | Substrate | Product | Yield (%) | Reference |
| Corey-Chaykovsky Reagent | Chalcone | 1,2-Dibenzoylcyclopropane | 93 | |
| Simmons-Smith Reaction | Chalcone | 1,2-Dibenzoylcyclopropane | Moderate | [4] |
Note: Direct comparative yield data for the same substrate under identical conditions is limited in the literature. The Simmons-Smith reaction is generally less effective for electron-deficient alkenes unless modified.
Reagent Profiles and Mechanisms
Corey-Chaykovsky Reagent (Dimethylsulfoxonium Methylide)
The Corey-Chaykovsky reaction is a versatile method for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds[5][6]. The reagent, dimethylsulfoxonium methylide, is typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride[5].
Mechanism of Epoxidation:
The reaction proceeds through the nucleophilic addition of the sulfur ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (B87167) (DMSO) to yield the epoxide.
Caption: Mechanism of Corey-Chaykovsky Epoxidation.
Mechanism of Cyclopropanation:
With α,β-unsaturated carbonyls, the stabilized sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to form an enolate intermediate. This is followed by an intramolecular cyclization to afford the cyclopropane (B1198618) derivative[5].
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.
Wittig Reagents
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones[7]. The most common Wittig reagent for methylene transfer is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated from the deprotonation of methyltriphenylphosphonium (B96628) bromide with a strong base[8].
Mechanism:
The reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction[9].
Caption: Mechanism of the Wittig Reaction.
Tebbe and Petasis Reagents
The Tebbe and Petasis reagents are powerful organotitanium compounds that are highly effective for the methylenation of a wide array of carbonyl-containing functional groups, including esters, lactones, and amides, which are often unreactive towards Wittig reagents[10][11]. The Tebbe reagent is commercially available as a solution in toluene, while the Petasis reagent (dimethyltitanocene) is an air-stable solid that can be prepared from titanocene (B72419) dichloride[12][13].
Mechanism:
Both reagents are thought to proceed through a common active intermediate, the Schrock carbene (Cp₂Ti=CH₂). This intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form a transient oxatitanacyclobutane. This metallacycle then undergoes a retro [2+2] cycloreversion to furnish the terminal alkene and a titanium oxo species[10][12].
References
- 1. scilit.com [scilit.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
A Comparative Guide to Validating Trimethylsulfonium Chloride Reaction Products with NMR Spectroscopy
For researchers, scientists, and drug development professionals utilizing trimethylsulfonium (B1222738) chloride as a methylating agent or in the formation of ylides, rigorous analytical validation of reaction products is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method, providing unambiguous structural information and quantitative analysis directly from the reaction mixture.
This guide offers an objective comparison of NMR spectroscopy with other common analytical techniques for validating reactions involving trimethylsulfonium chloride. We present a summary of quantitative NMR data, detailed experimental protocols, and a logical workflow to guide your analytical process.
Data Presentation: NMR Spectroscopic Signatures
NMR spectroscopy provides precise information on the chemical environment of atomic nuclei. For reactions involving trimethylsulfonium chloride, monitoring the disappearance of the starting material and the appearance of new signals is key. The following table summarizes the expected chemical shifts.
| Nucleus | Species | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | (CH₃)₃S⁺Cl⁻ (Starting Material) | ~ 3.0 - 3.5 | Singlet | The positive charge on sulfur deshields the methyl protons, shifting them downfield compared to dimethyl sulfide. |
| ¹H NMR | (CH₃)₂S (Byproduct) | ~ 2.1 - 2.5 | Singlet | A common byproduct from ylide reactions or decomposition. |
| ¹H NMR | R-CH₃ (Methylated Product) | 2.5 - 4.0 (for N-Me, O-Me) | Singlet | The exact shift is highly dependent on the atom to which the methyl group is attached.[1] |
| ¹³C NMR | (CH₃)₃S⁺Cl⁻ (Starting Material) | ~ 25 - 30 | Singlet | The chemical shift of the carbon in the methyl groups of the starting material. |
| ¹³C NMR | (CH₃)₂S (Byproduct) | ~ 20 - 25 | Singlet | The carbon signal for the byproduct dimethyl sulfide. |
| ¹³C NMR | R-CH₃ (Methylated Product) | ~ 30 - 45 (for N-Me, O-Me) | Singlet | Provides complementary information to ¹H NMR for confirming methylation.[1] |
| ³³S NMR | (CH₃)₃S⁺ Cation | ~ +48 | Singlet | A specialized technique that directly probes the sulfur atom; useful for confirming the presence of the sulfonium (B1226848) salt.[2][3] |
Note: Chemical shifts are dependent on the solvent, concentration, and temperature. Data should be referenced against an appropriate internal standard.
Comparison with Alternative Validation Methods
While NMR is a powerful tool, other techniques can provide complementary information. The choice of method depends on the specific analytical question, available equipment, and sample complexity.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Chromatography (GC/LC) |
| Information Provided | Detailed molecular structure, connectivity, quantification | Molecular weight, elemental composition, fragmentation | Separation of components, retention time, quantification |
| Quantitative Ability | Excellent with internal standard (qNMR)[4] | Good with isotopic labeling or calibration curves | Excellent with calibration curves |
| Sample Preparation | Simple dissolution in deuterated solvent | Often requires dilution, possible derivatization | Requires filtering, dilution, method development |
| Nature of Analysis | Non-destructive | Destructive | Destructive |
| Speed | 5-15 minutes for standard 1D spectra | Fast (seconds to minutes) per sample | 10-60 minutes per sample run |
| Key Strength | Unambiguous structure elucidation in solution | High sensitivity for trace analysis | Excellent separation of complex mixtures |
| Limitations | Lower sensitivity compared to MS | Provides no direct structural connectivity information | Co-elution can be an issue; requires reference standards |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Reaction Monitoring
This protocol allows for the quantification of reactants and products in a reaction mixture.
-
Sample Preparation:
-
Withdraw a 50-100 µL aliquot from the reaction mixture.
-
Dissolve the aliquot in 600-700 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.[1]
-
Add a known amount of an internal standard. The standard should be stable under the reaction conditions and have a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene, DSS).[1][4]
-
-
NMR Data Acquisition:
-
Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).[1]
-
Spectral Width: Set to a range that encompasses all expected signals (e.g., 0-12 ppm).
-
Relaxation Delay (d1): Ensure a long relaxation delay (e.g., 5 times the longest T₁ of any signal to be integrated) to allow for full relaxation of all protons. This is critical for accurate quantification. A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signal of the internal standard and the signals corresponding to the trimethylsulfonium chloride starting material and the desired product(s).
-
Calculate the concentration of each species using the following formula:
-
Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_standard / Area_standard) * Concentration_standard
-
-
Protocol 2: ¹³C NMR for Structural Confirmation
This protocol is used to confirm the carbon skeleton of the products.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (e.g., 10-50 mg in 0.6 mL of solvent) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
NMR Data Acquisition:
-
Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set to a wide range (e.g., 0-220 ppm).
-
Relaxation Delay (d1): 2-5 seconds is typically sufficient.
-
Number of Scans: A larger number of scans is required (e.g., 1024 or more) depending on the sample concentration.
-
-
Data Analysis:
-
Compare the observed chemical shifts with the expected values from the table above and from chemical shift prediction software or literature data. The appearance of a new methyl carbon signal in the expected region confirms the methylation event.
-
Mandatory Visualization
The following diagrams illustrate the workflow for NMR validation and a comparison of analytical methodologies.
References
Trimethylsulfonium Iodide: A Superior Precursor for Sulfur Ylide Generation? A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic routes. Sulfur ylides are indispensable intermediates in organic synthesis, particularly for the formation of epoxides and cyclopropanes via the renowned Corey-Chaykovsky reaction. A key decision in utilizing these reactive species is the selection of their precursor. This guide provides an objective comparison of trimethylsulfonium (B1222738) iodide with other common alternatives, supported by experimental data, to determine its standing as a precursor for sulfur ylides.
At a Glance: Comparison of Common Sulfur Ylide Precursors
| Precursor | Ylide Generated | Key Characteristics |
| Trimethylsulfonium Iodide | Dimethylsulfonium methylide | Highly reactive, less stable, favors 1,2-addition to enones (epoxidation), widely used. |
| Trimethylsulfonium Bromide | Dimethylsulfonium methylide | Similar reactivity to the iodide salt, choice may depend on solubility and cost. |
| Trimethylsulfonium Methyl Sulfate (B86663) | Dimethylsulfonium methylide | Alternative with a non-halide counter-ion, may influence reaction kinetics. |
| Trimethylsulfoxonium (B8643921) Iodide | Dimethylsulfoxonium methylide | More stable, less reactive than sulfonium (B1226848) ylides, favors 1,4-addition to enones (cyclopropanation).[1] |
Performance in the Corey-Chaykovsky Reaction: A Quantitative Look
The efficacy of a sulfur ylide precursor is often judged by the yield of the desired product in the Corey-Chaykovsky reaction. Below is a compilation of data from various studies on the epoxidation of a range of ketones and aldehydes using dimethylsulfonium methylide generated from trimethylsulfonium iodide.
Table 1: Epoxidation Yields using Trimethylsulfonium Iodide [2]
| Substrate | Product | Yield (%) |
| Benzophenone | 2,2-Diphenyloxirane | 97 |
| 4-Methylphenyl phenyl ketone | 2-(4-Methylphenyl)-2-phenyloxirane | 95 |
| Acetophenone | 2-Methyl-2-phenyloxirane | 85 |
| Propiophenone | 2-Ethyl-2-phenyloxirane | 82 |
| Cyclohexanone | 1-Oxaspiro[2.5]octane | 78 |
| Cyclopentanone | 1-Oxaspiro[2.4]heptane | 75 |
| Benzaldehyde | 2-Phenyloxirane | 65 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 68 |
Reaction Conditions: Trimethylsulfonium iodide, crushed potassium hydroxide, tert-butanol.[2]
While a direct side-by-side comparison under identical conditions is scarce in the literature, reports indicate that trimethylsulfonium bromide and methyl sulfate salts also serve as effective precursors for dimethylsulfonium methylide, with yields being comparable to the iodide salt in many cases. The choice of precursor can sometimes be influenced by factors such as solubility in the chosen solvent system and cost.
In contrast, the use of trimethylsulfoxonium iodide, which generates the more stable dimethylsulfoxonium methylide (Corey's reagent), exhibits different reactivity. Notably, in reactions with α,β-unsaturated ketones, it predominantly yields cyclopropanes (1,4-addition), whereas trimethylsulfonium iodide leads to epoxides (1,2-addition).[3]
Understanding the Reaction Pathways
The choice of precursor dictates the type of sulfur ylide generated, which in turn influences the reaction pathway and the final product.
Caption: Formation of sulfonium and sulfoxonium ylides from their respective precursors.
The subsequent reaction with a carbonyl compound, such as a ketone, proceeds via nucleophilic attack of the ylide to form a betaine (B1666868) intermediate, which then undergoes intramolecular cyclization to yield the epoxide.
Caption: Generalized workflow of the Corey-Chaykovsky epoxidation reaction.
Experimental Protocols: A Side-by-Side Comparison
The following are generalized protocols for the in-situ generation of dimethylsulfonium methylide and dimethylsulfoxonium methylide.
Protocol 1: Generation of Dimethylsulfonium Methylide from Trimethylsulfonium Iodide [4]
-
To a stirred suspension of sodium hydride (1.1 eq) in dry dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere, add trimethylsulfonium iodide (1.0 eq) in portions at room temperature.
-
Stir the resulting mixture for 10-15 minutes, during which time the evolution of hydrogen gas will cease and a solution of dimethylsulfonium methylide will be formed.
-
Cool the ylide solution in an ice bath.
-
Add the carbonyl compound (1.0 eq) dissolved in a minimal amount of dry DMSO dropwise to the cold ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours).
-
Quench the reaction by pouring it into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Generation of Dimethylsulfoxonium Methylide from Trimethylsulfoxonium Iodide [5]
-
Place sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) in a flask and wash with petroleum ether to remove the oil.
-
Carefully add dry dimethyl sulfoxide (DMSO) to the sodium hydride under a nitrogen atmosphere.
-
Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature and add trimethylsulfoxonium iodide (1.0 eq) in portions.
-
Stir the mixture for 5-10 minutes to form a solution of dimethylsulfoxonium methylide.
-
Add the carbonyl compound (1.0 eq), either neat or dissolved in DMSO, to the ylide solution.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Work up the reaction as described in Protocol 1.
Conclusion: Is Trimethylsulfonium Iodide the Better Choice?
Based on the available data, trimethylsulfonium iodide stands out as an excellent and widely used precursor for the generation of dimethylsulfonium methylide, a highly reactive ylide that efficiently converts aldehydes and ketones to epoxides, often in high yields.[2] Its primary advantage lies in the high reactivity of the resulting ylide, which can be beneficial for reactions with less reactive carbonyl compounds.
However, the "better" precursor is contingent on the desired outcome. For the synthesis of cyclopropanes from α,β-unsaturated carbonyls, the greater stability and propensity for 1,4-addition of the ylide derived from trimethylsulfoxonium iodide makes it the superior choice.[1]
Ultimately, the decision between trimethylsulfonium iodide and its counterparts, including other sulfonium salts and sulfoxonium salts, should be guided by the specific synthetic target, the reactivity of the substrate, and the desired reaction pathway (epoxidation vs. cyclopropanation). For general-purpose epoxidation, trimethylsulfonium iodide remains a robust and reliable option for the research chemist.
References
Efficacy comparison between Corey-Chaykovsky reagent and Wittig reagents.
An Objective Efficacy Comparison: Corey-Chaykovsky vs. Wittig Reagents
For professionals in chemical research and drug development, the synthesis of complex organic molecules requires a nuanced understanding of the reagents at their disposal. The Corey-Chaykovsky and Wittig reagents are both powerful tools for carbon-carbon bond formation starting from carbonyl compounds, yet they yield fundamentally different products. This guide provides an objective comparison of their efficacy, supported by mechanistic insights, experimental data, and detailed protocols to aid in reagent selection.
The primary distinction lies in their products: Wittig reagents convert aldehydes and ketones into alkenes, whereas Corey-Chaykovsky reagents transform them into epoxides.[1][2] This divergence stems from the different reaction pathways dictated by the heteroatom of the ylide—phosphorus for Wittig and sulfur for Corey-Chaykovsky.
Mechanistic Differences
The outcome of each reaction is a direct consequence of its mechanism. The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide by-product.[3] In contrast, the Corey-Chaykovsky reaction proceeds via an intramolecular SN2 reaction where the sulfonium (B1226848) group acts as an effective leaving group.[4]
Wittig Reaction Mechanism: The reaction of a phosphorus ylide with an aldehyde or ketone is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses to form the alkene and triphenylphosphine oxide.[6]
Figure 1: Mechanism of the Wittig Reaction.
Corey-Chaykovsky Reaction Mechanism: A sulfur ylide first acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate.[4][7] This is followed by an intramolecular nucleophilic substitution where the resulting alkoxide attacks the carbon bearing the sulfonium group, which is a good leaving group (e.g., dimethyl sulfide), to form the epoxide ring.[3][4]
Figure 2: Mechanism of the Corey-Chaykovsky Reaction.
Performance and Efficacy Comparison
The choice between these reagents depends entirely on the desired synthetic outcome. A logical workflow can guide this decision.
Figure 3: Decision workflow for reagent selection.
| Feature | Wittig Reagents (Phosphonium Ylides) | Corey-Chaykovsky Reagents (Sulfur Ylides) |
| Primary Product | Alkenes[5] | Epoxides (from aldehydes/ketones), Cyclopropanes (from enones), Aziridines (from imines)[3][8] |
| Key Intermediate | Oxaphosphetane[5][9] | Betaine[7] |
| Driving Force | Formation of a strong P=O bond[3] | Intramolecular SN2 displacement of a good leaving group (e.g., dialkyl sulfide)[3][4] |
| Substrate Scope | Aldehydes and ketones.[10] Generally tolerates various functional groups like ethers, esters, and alcohols.[5][10] Sterically hindered ketones can be challenging.[10] | Aldehydes, ketones, imines, and α,β-unsaturated carbonyls (enones).[3][8] |
| Stereoselectivity | Highly dependent on ylide structure. Unstabilized ylides give (Z)-alkenes; stabilized ylides yield (E)-alkenes.[9][11][12] | Generally diastereoselective, favoring the formation of trans-epoxides.[3] |
| By-products | Triphenylphosphine oxide (can be difficult to separate) | Dimethyl sulfide or DMSO (volatile and/or water-soluble, easier to remove)[13] |
| Ylide Stability | Stabilized ylides are often commercially available. Unstabilized ylides are more reactive and typically prepared in situ at low temperatures.[5] | Sulfonium ylides are generally less stable and more reactive than sulfoxonium ylides; both are generated in situ.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and success. Below are representative protocols for each reaction.
Protocol 1: Wittig Reaction
This protocol describes the synthesis of an alkene from an aldehyde using a commercially available, stabilized ylide.[15]
Reaction: 4-Chlorobenzaldehyde (B46862) + (Carbethoxymethylene)triphenylphosphorane (B24862) → Ethyl 4-chlorocinnamate
-
Preparation: Dissolve 4-chlorobenzaldehyde (50 mg, 0.356 mmol) in dichloromethane (B109758) (3 mL) in a vial equipped with a magnetic stir vane.
-
Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (148 mg, 0.427 mmol, 1.2 equiv) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for two hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, evaporate the dichloromethane solvent with a stream of nitrogen gas.
-
Purification: Add 2-3 mL of 25% diethyl ether in hexanes to the residue. The by-product, triphenylphosphine oxide, will precipitate as a white solid. Filter the solution to remove the precipitate and evaporate the solvent from the filtrate to yield the crude alkene product, which can be further purified by column chromatography.[15]
Protocol 2: Corey-Chaykovsky Reaction
This protocol details the epoxidation of a ketone using a sulfonium ylide generated in situ.[14]
Reaction: Cyclohexanone + Trimethylsulfonium (B1222738) iodide/Base → 1-Oxa-spiro[2.5]octane
-
Ylide Preparation: Add trimethylsulfonium iodide (1.65 equiv) to dry dimethyl sulfoxide (B87167) (DMSO) in a flask and stir until the salt is fully dissolved.
-
Substrate Addition: Add the ketone (e.g., allyl cyclohexanone, 1.0 equiv) to the solution.
-
Base Addition: Add a solution of potassium tert-butoxide (1.65 equiv) in DMSO to the reaction mixture.
-
Reaction: Allow the resulting solution to stir at room temperature for 2 hours.
-
Workup: Quench the reaction by adding water. Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent. The crude epoxide can be purified by column chromatography. A reported yield for a similar reaction is 88%.[14]
Conclusion
Both the Corey-Chaykovsky and Wittig reagents are indispensable in modern organic synthesis, but their applications are distinct and non-interchangeable.
-
Choose Wittig Reagents for the stereoselective synthesis of alkenes from aldehydes and ketones. The stereochemical outcome (E or Z) can often be controlled by the choice of a stabilized or non-stabilized ylide.[9][16]
-
Choose Corey-Chaykovsky Reagents for the synthesis of three-membered rings. It is the premier method for converting carbonyls to epoxides and enones to cyclopropanes, often with high diastereoselectivity.[3][8]
A thorough understanding of their respective mechanisms, substrate scopes, and reaction conditions, as outlined in this guide, enables researchers to make informed decisions, optimizing synthetic routes and achieving desired molecular architectures with greater efficiency.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wyzant.com [wyzant.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. scribd.com [scribd.com]
- 13. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgosolver.com [orgosolver.com]
Characterizing Ion Pair Formation in Trimethylsulfonium Chloride Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ion pair formation in trimethylsulfonium (B1222738) chloride solutions with alternative salts. It is designed to assist researchers in understanding the behavior of this compound in various solvents, a critical aspect in fields ranging from synthetic chemistry to pharmaceutical drug development. The information presented herein is supported by experimental data and detailed methodologies to facilitate replication and further investigation.
Understanding Ion Pair Formation
In electrolyte solutions, dissolved ions can exist as free, solvated ions or as ion pairs, where a cation and an anion are held together by electrostatic forces without a covalent bond. The extent of ion pair formation is a crucial factor influencing the chemical and physical properties of a solution, including its conductivity, reactivity, and colligative properties. The degree of ion pairing is influenced by several factors, primarily the nature of the solvent (specifically its dielectric constant), the concentration of the salt, and the size and charge of the ions.
Trimethylsulfonium chloride, with the chemical formula [(CH₃)₃S]⁺Cl⁻, is a salt that has garnered significant interest due to its utility as a methylating agent and its role in various biological and chemical processes.[1] Characterizing its tendency to form ion pairs is essential for optimizing reaction conditions and understanding its behavior in different environments.
Comparative Analysis of Ion Pair Formation
The extent of ion association in electrolyte solutions can be quantified by the association constant (Kₐ). A higher Kₐ value indicates a greater propensity for ion pair formation. This section compares the ion-pairing behavior of trimethylsulfonium salts with that of analogous tetraalkylammonium salts.
Table 1: Association Constants (Kₐ) of Trimethylsulfonium and Tetrabutylammonium Halides in Various Alcohols at 25°C
| Salt | Solvent | Dielectric Constant (ε) | Association Constant (Kₐ) (L/mol) |
| Trimethylsulfonium Bromide | Methanol | 32.7 | Not explicitly found, but expected to be low |
| Ethanol | 24.5 | Not explicitly found, but higher than in Methanol | |
| n-Propanol | 20.3 | Higher than in Ethanol | |
| 2-Propanol | 19.9 | Higher than in n-Propanol | |
| n-Butanol | 17.5 | Highest among the tested alcohols[2][3] | |
| Trimethylsulfonium Iodide | Methanol | 32.7 | 6.6[4] |
| Ethanol | 24.5 | Higher than in Methanol | |
| n-Propanol | 20.3 | Higher than in Ethanol | |
| 2-Propanol | 19.9 | Higher than in n-Propanol | |
| n-Butanol | 17.5 | Highest among the tested alcohols[2][3] | |
| Dimethyl-t-butylsulfonium Chloride | Water | 78.4 | ~100[4] |
| Tetrabutylammonium Bromide | Methanol | 32.7 | Data not available for direct comparison |
| Ethanol | 24.5 | Data not available for direct comparison | |
| n-Propanol | 20.3 | Data not available for direct comparison | |
| 2-Propanol | 19.9 | Data not available for direct comparison | |
| n-Butanol | 17.5 | Data not available for direct comparison | |
| Tetrabutylammonium Iodide | Methanol | 32.7 | Data not available for direct comparison |
| Ethanol | 24.5 | Data not available for direct comparison | |
| n-Propanol | 20.3 | Data not available for direct comparison | |
| 2-Propanol | 19.9 | Data not available for direct comparison | |
| n-Butanol | 17.5 | Data not available for direct comparison |
Note: The trend observed for trimethylsulfonium halides is that the association constant increases as the dielectric constant of the alcohol decreases.[2][3] This is consistent with the electrostatic theory of ion pairing. While specific values for trimethylsulfonium chloride were not found in the literature, its behavior is expected to follow a similar trend. The value for dimethyl-t-butylsulfonium chloride in water provides a reference point in a high-dielectric constant solvent.
Experimental Protocols for Characterizing Ion Pair Formation
Two primary experimental techniques for quantifying ion pair formation are conductivity measurements and vapor pressure osmometry.
Conductivity Measurements
Principle: The molar conductivity of an electrolyte solution decreases with increasing concentration due to interionic interactions. In solvents with low dielectric constants, a significant decrease in molar conductivity is attributed to the formation of non-conducting ion pairs. By analyzing the relationship between molar conductivity and concentration, the association constant (Kₐ) and the limiting molar conductivity at infinite dilution (Λ₀) can be determined.
Experimental Workflow:
Figure 1: Workflow for determining the association constant using conductivity measurements.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of trimethylsulfonium chloride of a known concentration (e.g., 0.1 M) in the desired solvent.
-
Perform serial dilutions to obtain a series of solutions with decreasing concentrations (e.g., from 10⁻² M to 10⁻⁴ M).
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions of known concentrations.
-
Measure the specific conductivity of the pure solvent.
-
Rinse the conductivity cell with a small amount of the sample solution before each measurement.
-
Measure the specific conductivity of each trimethylsulfonium chloride solution, starting from the most dilute to the most concentrated, ensuring the temperature is kept constant using a water bath.
-
-
Data Analysis:
-
Subtract the specific conductivity of the solvent from the specific conductivity of each solution to obtain the conductivity of the salt.
-
Calculate the molar conductivity (Λ) for each concentration (c) using the formula: Λ = 1000κ/c, where κ is the conductivity of the salt.
-
Plot Λ versus the square root of the concentration (√c). For strong electrolytes in water, this plot is linear at low concentrations (Kohlrausch's Law). In solvents where ion pairing is significant, deviations from linearity will be observed.
-
To determine the association constant (Kₐ), the data can be analyzed using more advanced models like the Fuoss-Kraus or Shedlovsky equations, which account for ion pair formation.
-
Vapor Pressure Osmometry (VPO)
Principle: Vapor pressure osmometry measures the vapor pressure lowering of a solution compared to the pure solvent. This colligative property is proportional to the total number of solute particles in the solution. For an electrolyte, the measured osmotic coefficient can be used to determine the degree of ion dissociation and, consequently, the extent of ion pairing.
Experimental Workflow:
Figure 2: Workflow for characterizing ion pairing using vapor pressure osmometry.
Detailed Protocol:
-
Instrument Calibration and Solution Preparation:
-
Calibrate the vapor pressure osmometer according to the manufacturer's instructions using a standard non-volatile solute (e.g., sucrose (B13894) or benzil) dissolved in the solvent of interest. This calibration determines the instrument constant.
-
Prepare a series of trimethylsulfonium chloride solutions of known molality in the chosen solvent.
-
-
Measurement:
-
The measurement chamber is saturated with the vapor of the pure solvent.
-
A drop of the pure solvent is placed on the reference thermistor, and a drop of the sample solution is placed on the sample thermistor.
-
Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses on the sample drop, releasing the heat of condensation and causing a temperature increase.
-
The instrument measures the temperature difference between the two thermistors once equilibrium is reached.
-
-
Data Analysis:
-
The measured temperature difference is proportional to the molal concentration of all solute particles (ions and ion pairs).
-
The apparent molality of the solution is determined from the calibration curve.
-
The van't Hoff factor (i) is calculated as the ratio of the apparent molality to the stoichiometric molality of the salt.
-
The degree of dissociation (α) can be calculated from the van't Hoff factor using the formula: α = (i - 1) / (ν - 1), where ν is the number of ions per formula unit (ν = 2 for trimethylsulfonium chloride).
-
The association constant (Kₐ) can then be calculated from the degree of dissociation and the initial concentration of the salt.
-
Alternative Salts for Comparative Studies
For researchers investigating ion-pairing phenomena, comparing the behavior of trimethylsulfonium chloride with other salts can provide valuable insights.
Table 2: Potential Alternative Salts for Comparative Ion Pairing Studies
| Salt Type | Examples | Key Features for Comparison |
| Tetraalkylammonium Halides | Tetramethylammonium chloride, Tetrabutylammonium chloride | Systematic variation of alkyl chain length allows for studying the effect of cation size on ion pairing. The nitrogen center is less polarizable than the sulfur center in sulfonium (B1226848) salts. |
| Other Sulfonium Salts | Triethylsulfonium iodide, Tributylsulfonium chloride | Varying the alkyl groups on the sulfur atom allows for investigating steric and electronic effects on ion pair formation. |
| Alkali Metal Halides | Lithium chloride, Sodium chloride, Potassium chloride | Simple, well-characterized salts that provide a baseline for understanding the behavior of more complex organic salts. |
Conclusion
The extent of ion pair formation in trimethylsulfonium chloride solutions is a critical parameter that dictates its behavior in various applications. This guide has provided a comparative overview of its ion-pairing characteristics, supported by available experimental data and detailed protocols for its determination using conductivity measurements and vapor pressure osmometry. By understanding the factors that influence ion pairing and utilizing the methodologies outlined, researchers can better control and interpret the outcomes of their experiments, leading to advancements in their respective fields. Further experimental determination of the association constant for trimethylsulfonium chloride in a wider range of solvents is encouraged to build a more complete picture of its solution chemistry.
References
Trimethylsulfonium Chloride: A Cost-Effectiveness Analysis in Industrial Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial chemistry, the selection of reagents is a critical decision, balancing performance, cost, and safety. Trimethylsulfonium chloride (TMSC) is a versatile reagent with significant applications in methylation and epoxide formation. This guide provides a comparative analysis of TMSC against common alternatives in these key industrial processes, supported by available experimental data and detailed methodologies.
Section 1: Trimethylsulfonium Chloride as a Methylating Agent
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Trimethylsulfonium chloride can act as a methylating agent, though it faces competition from more established reagents.
Comparison with Alternative Methylating Agents
| Feature | Trimethylsulfonium Chloride (TMSC) | Dimethyl Sulfate (B86663) (DMS) |
| Reactivity | Effective methylating agent. | Highly reactive and efficient methylating agent. |
| Substrate Scope | Can methylate a range of nucleophiles. | Broad substrate scope, widely used in industry. |
| Byproducts | Dimethyl sulfide (B99878) (volatile, odorous). | Sulfuric acid (corrosive). |
| Toxicity | Toxic. | Highly toxic and carcinogenic. |
| Cost | Generally higher cost per mole. | Lower cost per mole for industrial quantities.[1][2][3] |
Cost-Effectiveness Analysis:
For large-scale industrial applications, Dimethyl Sulfate is often the more cost-effective methylating agent due to its lower bulk price and high reactivity, which can lead to shorter reaction times and higher throughput.[1][2][3] However, the high toxicity and carcinogenicity of DMS necessitate stringent safety protocols and specialized handling equipment, which can add to the overall operational cost.
Trimethylsulfonium chloride, while potentially more expensive on a per-kilogram basis, may offer advantages in specific scenarios where the formation of less corrosive byproducts is desirable. However, the lack of direct, quantitative performance comparisons in the scientific literature makes a definitive cost-benefit analysis challenging.
Experimental Protocol: N-Methylation of Aniline (B41778) with Dimethyl Sulfate
The following is a representative protocol for the N-methylation of aniline using dimethyl sulfate, a common industrial process.
Materials:
-
Aniline
-
Dimethyl sulfate
-
30% Sodium hydroxide (B78521) solution
-
Water
-
Benzene (B151609) (for extraction)
-
Sulfuric acid
Procedure:
-
A mixed solution of aniline and water is prepared and cooled to below 10°C.
-
Dimethyl sulfate is added dropwise to the cooled solution while stirring.
-
The reaction mixture is stirred for 1 hour at the same temperature.
-
A 30% sodium hydroxide solution is then added dropwise.
-
The reaction mixture will separate into two phases. The upper organic phase is collected.
-
The lower aqueous phase is extracted with benzene.
-
The benzene is recovered from the extract, and the resulting oil is combined with the previously collected organic phase. This mixture contains aniline, N-methylaniline, and N,N-dimethylaniline.
-
The mixture is treated with sulfuric acid, which causes the unreacted aniline to precipitate as sulfate crystals, which are then removed by filtration.[4]
Yield:
Under optimized conditions, this process can achieve a yield of up to 99% for N-methylaniline.[4]
Reaction Pathway: N-Methylation of Aniline
References
Safety Operating Guide
Proper Disposal of Trimethylsulfonium Chloride: A Guide for Laboratory Professionals
For Immediate Reference: Safety and Disposal Synopsis
This document provides essential safety and disposal protocols for trimethylsulfonium (B1222738) chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | ANSI-approved safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work in a well-ventilated area or under a chemical fume hood. |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| In Case of Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| In Case of Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| In Case of Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill Response | For small spills, cautiously sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[2] |
| Primary Disposal Method | Dispose of as hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of down the drain or in regular trash. All waste must be in sealed, properly labeled containers. |
| Incompatible Materials | Strong oxidizing agents.[1] |
Experimental Protocols for Disposal
The recommended and compliant method for the disposal of trimethylsulfonium chloride is through a certified hazardous waste management company. However, for informational purposes, a theoretical in-lab thermal decomposition procedure is outlined below.
Disclaimer: This theoretical procedure is for informational purposes only and should not be performed without a thorough, site-specific risk assessment, and approval from your institution's Environmental Health and Safety (EHS) department. The decomposition products, dimethyl sulfide (B99878) and methyl chloride, are themselves hazardous.
I. Recommended Disposal Protocol: Professional Waste Management
This is the mandatory procedure for the disposal of trimethylsulfonium chloride in a laboratory setting.
Methodology:
-
Containerization: Place waste trimethylsulfonium chloride in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("Trimethylsulfonium chloride"), the hazard classification (irritant), and the date.
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of in compliance with all federal, state, and local regulations.
II. Theoretical In-Lab Thermal Decomposition Protocol (For Informational Purposes Only)
Background: Trimethylsulfonium chloride is known to undergo thermal decomposition at approximately 100°C, yielding dimethyl sulfide and methyl chloride.[2]
Reaction: (CH₃)₃S⁺Cl⁻ (s) → (CH₃)₂S (g) + CH₃Cl (g)
Hazards of Decomposition Products:
-
Dimethyl Sulfide: Flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.
-
Methyl Chloride: Extremely flammable gas, and can cause drowsiness or dizziness.
Hypothetical Methodology:
-
Equipment Setup: This procedure must be conducted in a certified chemical fume hood. The setup would require a reaction vessel (e.g., a round-bottom flask) equipped with a heating mantle and a temperature controller. The outlet of the reaction vessel must be connected to a suitable gas scrubbing system to neutralize the gaseous products. A common scrubbing solution for acidic gases like potential byproducts is a dilute sodium hydroxide (B78521) solution.
-
Decomposition:
-
Place a small, accurately weighed amount of trimethylsulfonium chloride into the reaction vessel.
-
Slowly heat the vessel to 100-110°C while monitoring the reaction.
-
Maintain this temperature until the decomposition is complete.
-
-
Waste Neutralization and Disposal: The scrubbing solution will contain the byproducts of the decomposition and must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of trimethylsulfonium chloride.
Caption: Workflow for the safe and compliant disposal of trimethylsulfonium chloride.
References
Personal protective equipment for handling Trimethylsulfonium chloride
Essential Safety and Handling Guide for Trimethylsulfonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Trimethylsulfonium chloride. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research. Trimethylsulfonium chloride is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere; therefore, proper handling techniques are crucial.[1][2]
Physicochemical and Hazard Data
While a comprehensive hazard profile for Trimethylsulfonium chloride is not fully detailed in available literature, it is known to be hygroscopic and may cause skin and eye irritation.[1] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment. The compound is known to decompose at approximately 100°C.[2][3]
| Property | Value | Reference |
| Chemical Name | Trimethylsulfonium chloride | |
| CAS Number | 3086-29-1 | [4] |
| Molecular Formula | C₃H₉ClS | [1][3][4] |
| Molecular Weight | 112.62 g/mol | [3][4] |
| Appearance | Colorless crystals / white crystalline solid | [1][3] |
| Decomposition Temp. | ~100 °C | [2][3] |
| Key Characteristics | Hygroscopic | [1][2] |
| Storage Temperature | 2-8°C |
Operational Plan: Safe Handling Protocol
Due to its hygroscopic nature, all manipulations of Trimethylsulfonium chloride should be performed under an inert and dry atmosphere to prevent degradation of the material.[2]
Engineering Controls
-
Glovebox: The ideal environment for handling Trimethylsulfonium chloride is an inert atmosphere glovebox to minimize exposure to moisture and air.
-
Schlenk Line: If a glovebox is unavailable, use standard Schlenk line techniques with oven-dried glassware to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Fume Hood: All operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling Trimethylsulfonium chloride:
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If there is a risk of generating dust outside of a primary containment system like a glovebox, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas or in a desiccator before use.
-
Prepare your inert atmosphere workspace (glovebox or Schlenk line).
-
Have all necessary reagents and equipment ready and within the inert environment if possible.
-
-
Weighing and Transfer:
-
If using a glovebox, weigh the Trimethylsulfonium chloride directly into your reaction vessel on a tared balance inside the glovebox.
-
If using a Schlenk line, quickly transfer the solid from its container to the reaction flask under a positive flow of inert gas. A powder funnel can help prevent the solid from sticking to greased joints.
-
-
Reaction Setup:
-
Keep the reaction vessel under a positive pressure of inert gas throughout the experiment.
-
Use septa and syringes for the addition of any liquid reagents. Purge syringes with inert gas before drawing up liquids.
-
-
Post-Reaction:
-
Quench the reaction carefully, if applicable, under an inert atmosphere.
-
Prepare the reaction mixture for workup or purification, maintaining inert conditions if the products are also sensitive.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Promptly wash the contaminated skin with water.[6] If skin irritation occurs, seek medical advice.[5] Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5]
-
For a large spill, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and to protect the environment.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing Trimethylsulfonium chloride, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, properly labeled, and sealed hazardous waste container.[5]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Trimethylsulfonium chloride". Include the CAS number (3086-29-1) and any known hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Arranging for Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[5]
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (if available) and any other relevant information about the waste.
-
DO NOT dispose of Trimethylsulfonium chloride down the drain or in the regular trash.[5]
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of Trimethylsulfonium chloride.
References
- 1. CAS 3086-29-1: Sulfonium, trimethyl-, chloride [cymitquimica.com]
- 2. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 3. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]
- 4. Trimethylsulfonium chloride | 3086-29-1 | DAA08629 [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
